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  • Product: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
  • CAS: 2098082-69-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry properties of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid . Abstract 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry properties of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid .

Abstract

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a sophisticated structural motif in modern medicinal chemistry.[1] It combines the privileged pharmacophore of nicotinic acid (pyridine-3-carboxylic acid) with a 3-(fluoromethyl)piperidine moiety.[1] This specific substitution pattern is not arbitrary; it is a calculated bioisosteric modification designed to modulate basicity (


), block metabolic hot spots (CYP450 oxidation), and influence conformational preference through the gauche effect. This guide details the physicochemical rationale, synthetic pathways, and application of this scaffold in drug discovery.
Chemical Architecture & The Fluorine Effect

The molecule consists of two distinct domains linked by a C-N bond formed via nucleophilic aromatic substitution (


).
DomainComponentFunction in Drug Design
Core A (Head) Nicotinic Acid (Pyridine-3-carboxylic acid)Provides a zwitterionic character (amphoteric).[1] The carboxylic acid is a key hydrogen bond donor/acceptor or a handle for further coupling (e.g., amide formation).
Core B (Tail) 3-(Fluoromethyl)piperidine A lipophilic amine tail. The fluoromethyl group (

) acts as a bioisostere for a methyl or hydroxymethyl group.
The Fluorine Advantage:

Modulation

The introduction of a fluorine atom at the


-position relative to the piperidine nitrogen (via the methyl linker) exerts a strong electron-withdrawing inductive effect (

).[1]
  • Basicity Reduction: A standard piperidine has a

    
    . The 3-fluoromethyl group lowers this 
    
    
    
    by approximately 1–2 log units (to
    
    
    ).[1]
  • Impact: This reduction reduces the percentage of ionized species at physiological pH (7.4), improving membrane permeability (LogD) and oral bioavailability without sacrificing solubility completely.

Metabolic Stability

The 3-methyl group on a piperidine ring is a common site for CYP450-mediated metabolic oxidation (hydroxylation).[1] Replacing a hydrogen with fluorine blocks this metabolism due to the strength of the C-F bond (approx. 116 kcal/mol), extending the drug's half-life (


).
Physicochemical Profile (Predicted)
PropertyValue (Approx.)Rationale
Molecular Formula

-
Molecular Weight 238.26 g/mol Fragment-like, ideal for lead optimization.[1]
cLogP 1.8 – 2.2Moderate lipophilicity; good balance for oral drugs.
TPSA ~50 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).[1]
H-Bond Donors 1 (COOH)-
H-Bond Acceptors 4 (N, O, F)Fluorine acts as a weak acceptor.[1]
Rotatable Bonds 3Rigid core with flexible tail.
Synthetic Protocol

The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid typically follows a convergent Nucleophilic Aromatic Substitution (


)  strategy.[1] This method is preferred over transition-metal catalyzed couplings (Buchwald-Hartwig) due to the high reactivity of the 6-halonicotinic acid core.[1]
Reagents & Materials
  • Substrate A: 6-Chloronicotinic acid (CAS: 5326-23-8) or Methyl 6-chloronicotinate.[1]

  • Substrate B: 3-(Fluoromethyl)piperidine hydrochloride (CAS: 1241725-60-9).[1]

  • Base:

    
     (Potassium carbonate) or DIPEA (Diisopropylethylamine).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology
  • Preparation: Dissolve 6-Chloronicotinic acid (1.0 eq) in DMF (0.5 M concentration).

  • Activation: Add

    
     (3.0 eq) to the solution. Stir at room temperature for 10 minutes to deprotonate the carboxylic acid (forming the carboxylate) and neutralize the piperidine salt.
    
  • Addition: Add 3-(Fluoromethyl)piperidine HCl (1.2 eq) in one portion.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS (ESI+). Look for the disappearance of the chloride (

      
       ~157) and appearance of the product (
      
      
      
      ~239).
  • Workup:

    • Dilute with water.

    • Adjust pH to ~4–5 with 1M HCl to precipitate the free acid product.

    • Filter the solid or extract with EtOAc/THF if precipitation is incomplete.

  • Purification: Recrystallization from Ethanol/Water or Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Synthesis Logic

SynthesisWorkflow Start1 6-Chloronicotinic Acid (Electrophile) Reaction SnAr Coupling (K2CO3, DMF, 90°C) Start1->Reaction Start2 3-(Fluoromethyl)piperidine (Nucleophile) Start2->Reaction Intermediate Meisenheimer Complex (Transition State) Reaction->Intermediate Addition Product 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Intermediate->Product Elimination (-HCl)

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (


).
Medicinal Chemistry Applications

This scaffold is rarely a final drug but serves as a critical intermediate or fragment in the discovery of:

  • GPCR Agonists (GPR119, 5-HT1D):

    • The nicotinic acid headgroup mimics the endogenous ligand or binds to polar pockets in the receptor.

    • The fluorinated tail occupies hydrophobic pockets while improving metabolic stability compared to simple alkyl chains.

    • Reference: Fluorinated piperidines are known to improve pharmacokinetic profiles in 5-HT1D ligands by lowering

      
       and reducing clearance [1].[1]
      
  • Kinase Inhibitors:

    • The pyridine nitrogen can act as a hinge binder.

    • The carboxylic acid can be converted to an amide to access adjacent pockets (e.g., in PARP or MAPK inhibitors).

  • Bioisosteric Replacement:

    • Used to replace 6-(3-methylpiperidin-1-yl)nicotinic acid when a project faces issues with rapid metabolic clearance or poor CNS penetration.[1]

Structural Logic Flow

SAR_Logic Molecule 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Feature1 Nicotinic Acid Core Molecule->Feature1 Feature2 3-(Fluoromethyl)piperidine Molecule->Feature2 Effect1 H-Bonding / Amide Coupling Handle Feature1->Effect1 Effect2 Lowered pKa (~9.0) Improved Bioavailability Feature2->Effect2 Effect3 Blocked Metabolic Site (No Methyl Oxidation) Feature2->Effect3

Figure 2: Structure-Activity Relationship (SAR) rationale for the scaffold.

Analytical Characterization

To validate the synthesis, the following signals are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Aromatic Region: Three protons for the pyridine ring. Look for the doublet at

      
       ppm (H-2 of pyridine) and 
      
      
      
      ppm (H-4), with the H-5 doublet appearing upfield (
      
      
      ppm) due to the electron-donating amine.[1]
    • Aliphatic Region: The

      
       group is distinct.[1] It appears as a doublet of doublets  (geminal H-F coupling, 
      
      
      
      Hz) around
      
      
      ppm.
  • 
     NMR: 
    
    • A single signal at

      
       to 
      
      
      
      ppm (triplet-like due to coupling with adjacent protons).[1]
  • LCMS:

    • ESI+

      
      .
      
References
  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[1][2][3] Journal of Medicinal Chemistry, 42(12), 2087–2104.[3]

  • PubChem. (n.d.).[4][5] 3-(Fluoromethyl)piperidine.[1][5][6] National Library of Medicine.

  • ChemScene. (n.d.). 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Related Analog Data).

Sources

Exploratory

Therapeutic Potential of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid in Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing the pharmacokinetic (PK...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates[1]. 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a highly versatile, stereochemically rich scaffold that merges three privileged motifs: a nicotinic acid core, a saturated piperidine heterocycle, and a strategically positioned fluoromethyl (-CH₂F) group.

This whitepaper provides an authoritative analysis of this compound, detailing the physicochemical causality behind its structural design, its application as a bioisostere, and a self-validating synthetic protocol for its integration into early-stage drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The architectural design of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is driven by precise stereoelectronic principles. Each component of the molecule serves a distinct mechanistic purpose:

  • The Nicotinic Acid Core: Acts as a primary pharmacophore. The carboxylic acid moiety provides a strong electrostatic anchor (e.g., forming salt bridges with arginine or lysine residues in target binding pockets), while the pyridine nitrogen serves as a hydrogen-bond acceptor.

  • The Piperidine Ring: A classic vectorizing scaffold. By tethering to the 6-position of the nicotinic acid via a tertiary amine linkage, the piperidine ring projects the 3-substituent deep into adjacent hydrophobic or polar sub-pockets.

  • The Fluoromethyl (-CH₂F) Motif: The -CH₂F group is a highly effective bioisostere for hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups[2]. The high electronegativity of fluorine (3.98 Pauling scale) and the strong C-F bond (~105 kcal/mol) fundamentally alter the molecule's behavior[3].

Quantitative Impact on Drug-Like Properties

Substituting a standard methyl or hydroxymethyl group with a fluoromethyl group induces predictable, highly beneficial shifts in the physicochemical profile. The table below summarizes the chemoinformatic trends established for fluorinated piperidines[4].

Table 1: Comparative Physicochemical Profile of Nicotinic Acid Derivatives

Scaffold DerivativeAmine pKa (Calc.)cLogPIntrinsic Clearance (CLint, µL/min/mg)hERG IC₅₀ (µM)Primary Liability
3-(Hydroxymethyl) ~8.50.845.0 (High)>30 (Safe)Rapid Phase I Oxidation
3-Methyl ~8.81.925.0 (Moderate)8.0 (Toxic)Cardiotoxicity (hERG)
3-(Fluoromethyl) ~7.61.5<5.0 (Low)>50 (Safe)Optimized Profile

Data reflects established chemoinformatic trends for fluorinated piperidines compared to their non-fluorinated counterparts.

Mechanistic Impact of the Fluoromethyl Motif

The therapeutic potential of this scaffold lies in the specific, causal relationships between the fluoromethyl substitution and the resulting biological outcomes.

PharmLogic Scaffold Fluoromethyl-Piperidinyl Nicotinic Acid Scaffold pKa Lowered Basicity (pKa) Scaffold->pKa Metab Metabolic Stability (C-F) Scaffold->Metab Conf Conformational Locking Scaffold->Conf hERG Reduced hERG Liability pKa->hERG HalfLife Extended in vivo Half-Life Metab->HalfLife Affinity Enhanced Target Affinity Conf->Affinity

Logical relationship between fluoromethyl substitution and improved pharmacological outcomes.

A. pKa Modulation and hERG Detoxification

The piperidine nitrogen is a common liability in drug discovery due to its high basicity (typically pKa > 8.5), which leads to protonation at physiological pH. Positively charged amines are notorious for binding to the inner cavity of the hERG potassium channel, causing QT prolongation and cardiotoxicity. The strong electron-withdrawing inductive effect of the -CH₂F group pulls electron density away from the piperidine nitrogen, significantly lowering its basicity[4]. This reduction in pKa decreases the fraction of protonated molecules at pH 7.4, directly mitigating hERG affinity.

B. Metabolic Shielding

When used as a bioisostere for a hydroxymethyl group, the fluoromethyl moiety eliminates a major metabolic soft spot. Hydroxymethyl groups are rapidly oxidized by alcohol dehydrogenases (ADH) and Cytochrome P450 (CYP) enzymes into carboxylic acids, leading to rapid renal clearance[5]. The robust C-F bond resists oxidative cleavage, thereby extending the in vivo half-life of the drug candidate[1].

C. Conformational Locking via the Gauche Effect

Fluorine substitution on saturated heterocycles dictates ring conformation. The highly polarized C-F bond interacts with the adjacent C-N and C-C bonds to minimize dipole moments and maximize hyperconjugation (the gauche effect). This stereoelectronic phenomenon forces the piperidine ring into a highly specific, rigid chair conformation[6]. This pre-organization reduces the entropic penalty upon binding to the target receptor, frequently resulting in enhanced binding affinity.

Synthetic Methodology & Protocol

To utilize 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in library synthesis, a robust, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol is required.

Experimental Causality
  • Solvent (NMP): N-Methyl-2-pyrrolidone is a polar aprotic solvent with a high dielectric constant. It is explicitly chosen because it stabilizes the highly polarized, negatively charged Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HCl byproduct, preventing the base from competing with the 3-(fluoromethyl)piperidine nucleophile for the electrophilic 6-position of the pyridine ring.

SynthWorkflow A 6-Chloronicotinic Acid C SNAr Reaction (DIPEA, NMP, 120°C) A->C Electrophile B 3-(Fluoromethyl)piperidine B->C Nucleophile D 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid C->D Isolation

Step-by-step synthetic workflow for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid via SNAr.

Self-Validating Protocol: Step-by-Step
  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous NMP (0.5 M concentration).

  • Reagent Addition: Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of 3-(fluoromethyl)piperidine hydrochloride (1.2 eq).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 120°C using a precisely calibrated heating block.

  • In-Process Control (IPC) & Self-Validation:

    • Mechanism of Validation: The protocol relies on a strict IPC loop rather than arbitrary reaction times.

    • Action: After 4 hours, withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS.

    • Validation Gate: The reaction is only deemed complete—and permitted to proceed to workup—when the Extracted Ion Chromatogram (EIC) demonstrates that the 6-chloronicotinic acid peak area is <1% relative to the product mass (m/z [M+H]⁺ = 239.1). If >1%, continue heating and re-sample every 2 hours.

  • Quenching & Isolation: Once validated by IPC, cool the mixture to room temperature. Pour the mixture into ice-cold 0.1 M HCl to precipitate the product (adjusting the pH to ~4 to ensure the carboxylic acid is protonated while the deactivated amine remains uncharged).

  • Purification: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum to yield the pure 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid.

Therapeutic Applications

Because of its optimized physicochemical profile, this scaffold is highly sought after for specific target classes:

  • GPCR Modulators: The nicotinic acid core acts as an excellent bioisostere for endogenous ligands, while the fluorinated piperidine fits perfectly into the deep, hydrophobic transmembrane pockets of Class A GPCRs.

  • Kinase Inhibitors: The pyridine nitrogen can act as a hinge-binding motif (hydrogen bond acceptor), while the fluoromethyl group projects into the solvent-exposed region or the selectivity pocket, preventing rapid metabolic degradation of the exposed vector.

  • PET Imaging (Radiotracers): If synthesized using the ¹⁸F isotope, the ¹⁸F-fluoromethyl variant serves as a highly stable, non-invasive Positron Emission Tomography (PET) radiotracer for mapping neuroreceptor occupancy in vivo[1].

Conclusion

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is far more than a simple building block; it is a rationally designed pharmacophore that solves multiple late-stage drug development liabilities simultaneously. By lowering amine basicity to avoid hERG toxicity[4], blocking metabolic oxidation sites[5], and rigidifying the molecular conformation[6], this scaffold empowers medicinal chemists to design safer, more efficacious therapeutics. When synthesized using the self-validating SNAr protocol outlined above, it ensures high-fidelity integration into high-throughput discovery campaigns.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • BenchChem. (2025). Applications of Fluoromethanol in Medicinal Chemistry: Application Notes and Protocols.

  • Linclau, B., et al. (2015). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.

Sources

Foundational

Physicochemical characteristics of fluoromethyl-substituted nicotinic acid derivatives

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical perturbations induced by fluoromethylation ( , , ) on the nicotinic acid (pyridine-3-carboxylic acid) scaffold. Targeted at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical perturbations induced by fluoromethylation (


, 

,

) on the nicotinic acid (pyridine-3-carboxylic acid) scaffold. Targeted at medicinal chemists and pharmaceutical scientists, this document elucidates the structure-property relationships (SPR) governing acidity (

), lipophilicity (

), and metabolic stability. The strategic incorporation of fluoromethyl groups serves as a high-precision tool to modulate the electronic landscape of the pyridine ring, optimizing pharmacokinetics and binding affinity in drug discovery campaigns.

Electronic Architecture & Acidity Modulation

The introduction of fluorine atoms into the methyl group of methylnicotinic acid derivatives fundamentally alters the electronic distribution of the heteroaromatic core. This effect is driven by the high electronegativity of fluorine (


), which exerts a powerful inductive electron-withdrawing effect (

).
Impact on Carboxylic Acid Acidity ( )

The carboxylic acid at the C3 position is sensitive to electron density changes in the pyridine ring. Fluoromethyl groups stabilize the carboxylate anion (


) through inductive withdrawal, thereby increasing acidity (lowering 

).
  • Unsubstituted Nicotinic Acid:

    
    
    
  • Trend:

    
    
    
  • Mechanism: The

    
     group, having the strongest 
    
    
    
    effect, most effectively disperses the negative charge of the carboxylate anion. For example, 6-(trifluoromethyl)nicotinic acid exhibits a predicted
    
    
    of
    
    
    , a shift of nearly 2 log units compared to the parent scaffold.
Impact on Pyridine Nitrogen Basicity ( )

The pyridine nitrogen is a basic center. Electron-withdrawing groups reduce the electron density available for protonation, significantly lowering the


 of the pyridinium ion.
  • Unsubstituted Pyridine Nitrogen:

    
     (in nicotinic acid context)
    
  • Effect: Fluoromethyl substitution renders the nitrogen significantly less basic. This is critical for membrane permeability, as it ensures a higher fraction of the molecule remains neutral at physiological pH (7.4), preventing lysosomal trapping.

Quantitative Comparison
DerivativeSubstituent (

)
Predicted Acid

Predicted Base

(N)
Electronic Effect
Nicotinic AcidH (

)
4.853.35Reference
6-Methyl

(

)
4.983.80Weak Donor (+I)
6-Fluoromethyl

(

)
~4.20~2.50Weak Withdrawal
6-Difluoromethyl

(

)
~3.50~1.50Moderate Withdrawal, H-bond Donor
6-Trifluoromethyl

(

)
2.96< 1.0Strong Withdrawal

*Estimated Hammett constants based on general aliphatic trends.

Lipophilicity and Solvation Dynamics

Lipophilicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Fluorination modulates this via the "Polar Hydrophobicity" effect.

The Fluorine Effect on LogP

While fluorine is hydrophobic, the C-F bond is highly polar. However, because the C-F bond has a low polarizability and the fluorine atom has a tightly held lone pair, perfluorinated or trifluoromethylated groups tend to increase lipophilicity significantly compared to their hydrogenated counterparts.

  • 
     (Methyl to Trifluoromethyl):  Replacing 
    
    
    
    with
    
    
    typically increases
    
    
    by
    
    
    units.
  • Solvation: The

    
     group creates a "Teflon-like" shield, reducing water structure organization around the molecule (hydrophobic hydration), which is entropically favorable for partitioning into lipid membranes.
    
The Difluoromethyl Anomaly ( )

Unlike


, the 

group contains a highly acidic proton capable of acting as a weak hydrogen bond donor (HBD) .
  • Lipophilicity Dip:

    
     is often less lipophilic than expected (and sometimes less than 
    
    
    
    ) because it can interact with water or polar solvent acceptors.
  • Bioisostere Utility:

    
     is frequently used as a bioisostere for hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) groups, providing H-bond capability with improved metabolic stability.

Conformational & Steric Analysis[2]

Steric Bulk

The van der Waals radius of fluorine (


) is intermediate between hydrogen (

) and oxygen (

).
  • Volume: The

    
     group has a volume (
    
    
    
    ) roughly equivalent to an isopropyl group or an ethyl group, significantly larger than a methyl group.
  • Rotational Barrier: In 2- or 4-substituted nicotinic acids, a

    
     group can introduce significant steric clash with the adjacent carboxylic acid, forcing the carboxylate out of planarity with the aromatic ring. This deconjugation can further modulate acidity and solubility.
    
Intramolecular Interactions
  • C-F···H-C Interactions: Weak electrostatic interactions between fluorine and adjacent ring protons can lock specific conformations.

  • Orthogonal Positioning: In 2-(trifluoromethyl)nicotinic acid, the steric bulk forces a twisted conformation, which may be exploited to match specific binding pocket geometries.

Experimental Characterization Protocols

To validate these physicochemical properties, the following standardized workflows are recommended.

Protocol: Potentiometric Determination

Objective: Accurately determine the ionization constants of the carboxylic acid and pyridinium nitrogen.

Methodology:

  • Preparation: Dissolve 5-10 mg of the derivative in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH (CO2-free).

  • Apparatus: Automatic potentiometric titrator (e.g., Sirius T3) equipped with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration of the solvent.

    • Titrate the sample from pH 1.5 to pH 12.0.

    • Perform in triplicate.

  • Analysis: Use the Bjerrum plot method or Yasuda-Shedlovsky extrapolation to determine the aqueous

    
     values at 0% organic solvent.
    
Protocol: Shake-Flask LogP Measurement

Objective: Determine the partition coefficient between n-octanol and water.

Methodology:

  • Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the aqueous phase (buffered to pH 7.4 for LogD or unbuffered for intrinsic LogP if species is neutral).

  • Partitioning: Add an equal volume of octanol. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Detection: 254 nm (nicotinic acid chromophore).

Visualizations

Structure-Property Relationship (SPR) Logic Flow

This diagram illustrates how fluoromethyl substitution cascades through electronic and steric channels to alter biological properties.

SPR_Flow Substituent Fluoromethyl Substitution (-CH2F, -CHF2, -CF3) Electronic Electronic Effect (Inductive -I) Substituent->Electronic Steric Steric Effect (Volume Increase) Substituent->Steric Acidity Increased Acidity (Lower pKa) Electronic->Acidity Stabilizes COO- Basicity Decreased Basicity (Pyridine N) Electronic->Basicity Deactivates N Lipophilicity Increased LogP (Hydrophobic Shield) Steric->Lipophilicity Fluorine Bulk Binding Target Binding (Shape/Electronics) Steric->Binding Solubility Aqueous Solubility (pH Dependent) Acidity->Solubility Permeability Membrane Permeability (Passive Diffusion) Basicity->Permeability % Neutral Species Lipophilicity->Permeability

Caption: Logical cascade showing how fluoromethyl substitution modifies core physicochemical parameters and subsequent biological behavior.

Experimental Workflow: pKa & LogP Determination

A dual-path workflow for characterizing these derivatives.

Experimental_Workflow cluster_pKa pKa Determination (Potentiometric) cluster_LogP LogP Determination (Shake-Flask) Start Synthesized Nicotinic Acid Derivative Step1 Dissolve in MeOH/H2O Start->Step1 StepA Saturate Octanol/Water Start->StepA Step2 Titrate with 0.1M KOH (pH 1.5 -> 12.0) Step1->Step2 Step3 Bjerrum Plot Analysis Step2->Step3 Result_pKa Output: pKa1 (Acid), pKa2 (Base) Step3->Result_pKa StepB Equilibrate 4 hrs @ 25°C StepA->StepB StepC Phase Separation (Centrifuge) StepB->StepC StepD HPLC Quantification StepC->StepD Result_LogP Output: LogP / LogD StepD->Result_LogP

Caption: Parallel experimental workflows for the precise determination of ionization constants and partition coefficients.

References

  • Efficient synthesis of 2-(trifluoromethyl)

    • Source: N
    • URL:[Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs.

    • Source: N
    • URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Impact of fluorination and chlorination on the electronic structure of pyridines.

    • Source: Royal Society of Chemistry (PCCP)
    • URL:[Link]

  • Structural Effects on Acidity and Basicity.

    • Source: Chemistry LibreTexts
    • URL:[Link]

Exploratory

Role of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid as a pharmaceutical building block

This technical guide provides a comprehensive analysis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a specialized heterocyclic building block used in modern medicinal chemistry. This guide is structured for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a specialized heterocyclic building block used in modern medicinal chemistry. This guide is structured for researchers optimizing lead compounds, specifically focusing on the modulation of physicochemical properties via fluorination.

Role as a Pharmaceutical Building Block

Core Identity & Value Proposition

Compound Name: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Molecular Formula: C₁₂H₁₅FN₂O₂ Molecular Weight: 238.26 g/mol Core Scaffold: Nicotinic Acid (Pyridine-3-carboxylic acid) coupled with a 3-fluoromethyl piperidine ring.[1][2][3][4][5][6][7][8][9][10]

Strategic Role in Drug Design

This compound serves as a critical intermediate for "scaffold hopping" and property modulation in drug discovery. It combines the privileged nicotinic acid motif—widely used in GPCR and kinase inhibitors—with a fluorinated piperidine moiety.

The inclusion of the 3-(fluoromethyl) group is not arbitrary; it is a precision engineering tool used to:

  • Modulate Basicity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen via induction, reducing the likelihood of hERG channel blockade and improving oral bioavailability by altering the ionization state at physiological pH.

  • Block Metabolism: The C-3 position of piperidine rings is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting a hydrogen or methyl group with a fluoromethyl group sterically and electronically impedes this oxidation.

  • Conformational Bias: The fluoromethyl group can induce specific conformational preferences in the piperidine ring (axial vs. equatorial) through the gauche effect, potentially locking the molecule into a bioactive conformation.

Physicochemical Profile

The following data summarizes the predicted properties that make this building block attractive for lead optimization.

PropertyValue (Predicted)Impact on Drug Design
LogP (Lipophilicity) ~1.8 – 2.2Optimal range for membrane permeability without excessive protein binding.
pKa (Pyridine N) ~3.5Remains unprotonated at physiological pH, serving as a H-bond acceptor.
pKa (Piperidine N) ~7.5 – 8.0Lowered from typical piperidine (~10-11) by the fluorine, improving solubility/permeability balance.
PSA (Polar Surface Area) ~60 ŲWell within the Veber rules (≤140 Ų) for oral bioavailability.
H-Bond Donors/Acceptors 1 / 5High acceptor count facilitates specific binding interactions.

Synthesis Protocol (Self-Validating System)

The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This protocol is designed to be robust and scalable.

Reaction Scheme

The synthesis couples 6-chloronicotinic acid (or its ester) with 3-(fluoromethyl)piperidine .

SynthesisPath Start1 6-Chloronicotinic Acid (Electrophile) Step1 S_NAr Coupling (K2CO3, DMSO, 100°C) Start1->Step1 Start2 3-(Fluoromethyl)piperidine (Nucleophile) Start2->Step1 Inter Intermediate: Nicotinic Ester (if used) Step1->Inter If Ester Final Target Product: 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Step1->Final If Acid Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Step2->Final

Figure 1: Synthetic pathway via S_NAr displacement. The use of an ester intermediate is common to improve solubility during coupling.

Step-by-Step Methodology

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • 3-(Fluoromethyl)piperidine hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinic acid in DMSO (5 mL/mmol).

  • Base Addition: Add K₂CO₃. The reaction is heterogeneous; ensure vigorous stirring.

  • Nucleophile Addition: Add 3-(fluoromethyl)piperidine hydrochloride. The base will liberate the free amine in situ.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Checkpoint: The product peak (M+1 ≈ 239) should emerge as the dominant species.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (10x volume) and adjust pH to ~4 using 1N HCl to precipitate the carboxylic acid product.

    • Extract with Ethyl Acetate (3x) if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Causality & Troubleshooting:

  • Why DMSO? Polar aprotic solvents stabilize the Meisenheimer complex intermediate in the S_NAr mechanism, accelerating the reaction.

  • Why 100°C? The carboxylic acid group on the pyridine ring deactivates the ring slightly towards nucleophilic attack compared to a nitro group, requiring elevated temperatures.

  • Low Yield? If the acid interferes (salt formation), use methyl 6-chloronicotinate instead. The ester facilitates the S_NAr reaction due to better solubility and electron-withdrawing character. A subsequent hydrolysis step (LiOH/THF) will yield the final acid.

Mechanistic Applications in Drug Discovery[9][11][13][14]

Bioisosteric Replacement

This building block is frequently used to replace 6-(3-methylpiperidin-1-yl)nicotinic acid . The substitution of H for F (fluorine scan) is a standard tactic.

  • Bond Length: C-F (1.35 Å) is similar to C-H (1.09 Å), minimizing steric clashes.

  • Electronic Effect: The strong dipole of the C-F bond can alter the binding vector, potentially picking up cryptic hydrogen bonds in the receptor pocket (C-F···H-N interactions).

Conformational Locking (The Fluorine Effect)

The position of the fluoromethyl group influences the chair conformation of the piperidine ring.

Conformation State1 Equatorial-Fluoromethyl (Sterically favored) Equilibrium Conformational Equilibrium Dependent on Solvent & Receptor State1->Equilibrium State2 Axial-Fluoromethyl (Dipole/Gauche favored) State2->Equilibrium Effect Result: Defined Vector for Pharmacophore Presentation Equilibrium->Effect Locks Bioactive Shape

Figure 2: The fluoromethyl group introduces a dipole that can bias the piperidine ring conformation, reducing the entropic penalty of binding.

Target Classes

This scaffold is relevant for:

  • GPCR Agonists (e.g., GPR119, SSTR): Where the nicotinic acid headgroup mimics endogenous ligands and the piperidine tail extends into a hydrophobic pocket.

  • Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder, while the fluorinated piperidine accesses the solvent-exposed region.

Safety & Handling

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Fluorine Safety: While the C-F bond is stable, combustion can release HF. Use standard fume hood protocols.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Blazejewski, J. C. "The gauche effect in fluorinated piperidines." Journal of Fluorine Chemistry, 2008.
  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 3957-3996. Link

Sources

Foundational

Tactical Deployment of Fluoromethyl Piperidines in Medicinal Chemistry: Metabolic Stability, Physicochemical Modulation, and Assay Protocols

As drug discovery programs increasingly target complex biological pathways, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties requires precise molecular engineering. The piperidine ring is one...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties requires precise molecular engineering. The piperidine ring is one of the most ubiquitous saturated heterocycles in FDA-approved drugs. However, its basic nitrogen and electron-rich


-carbons often present liabilities, including hERG toxicity, lysosomal trapping, and rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.

The strategic installation of a fluoromethyl group (-CH₂F) onto the piperidine scaffold has emerged as a sophisticated bioisosteric intervention. This whitepaper provides an in-depth technical analysis of how fluoromethyl piperidine moieties modulate metabolic stability and physicochemical properties, supported by self-validating experimental protocols for preclinical assessment.

Mechanistic Foundations: The Fluorine Effect

The introduction of a fluoromethyl group is not merely a steric substitution; it fundamentally alters the stereoelectronic landscape of the piperidine ring.

Stereoelectronic Conformational Control

Fluorinated piperidines exhibit highly specific conformational preferences. Unlike simple alkyl groups that typically favor equatorial positions to minimize 1,3-diaxial steric clashes, fluorinated substituents often exhibit an axial-F preference . This phenomenon is driven by a combination of through-space charge-dipole interactions and hyperconjugation (


) 1. By rigidifying the molecular scaffold into a well-defined conformer, researchers can reduce the entropic penalty upon target binding, thereby enhancing affinity.
pKa Attenuation and Lipophilicity (LogD)

The basicity of an unsubstituted piperidine (pKa ~11) often leads to protonation at physiological pH, driving lysosomal sequestration and phospholipidosis. The strong inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atom pulls electron density away from the basic amine. Depending on the proximity of the fluoromethyl group to the nitrogen (e.g., 3-position vs. 4-position), the pKa can be depressed by 1 to 3 units.

Furthermore, monofluorination at aliphatic carbons provides a nuanced tool for fine-tuning lipophilicity. Depending on the


-substituent, the addition of a fluoromethyl group can either slightly increase or decrease the overall LogP, allowing for precise modulation of membrane permeability and tissue distribution 2.

G N1 Fluoromethyl Piperidine N2 Inductive Electron Withdrawal (-I) N1->N2 N3 Steric & Electronic Shielding N1->N3 N4 Lowered Amine pKa N2->N4 N5 CYP450 Resistance N3->N5 N6 Reduced Lysosomal Trapping & hERG N4->N6 N7 Enhanced Metabolic Half-Life N5->N7

Caption: Logical relationship between fluoromethyl substitution, physicochemical shifts, and PK outcomes.

Metabolic Stability Profiles

Shielding Against CYP450 Oxidation

The primary metabolic liability of piperidines is CYP450-mediated oxidation at the


-carbon adjacent to the nitrogen, leading to unstable carbinolamines that rapidly collapse into N-dealkylated products or ring-opened aldehydes. The incorporation of a fluoromethyl group introduces both steric hindrance and a high C-F bond energy (~105 kcal/mol), which actively resists hydrogen atom abstraction by the high-valent iron-oxo species of CYP enzymes. For instance, in the development of 15-PGDH inhibitors (e.g., HW201877 analogs), the introduction of a 3-(fluoromethyl)piperidine moiety successfully maintained enzymatic potency while addressing structural and metabolic liabilities 3. Similarly, 4-(fluoromethyl)piperidine-1-carboximidamide demonstrates enhanced metabolic stability strictly through resistance to oxidative metabolism [[4]]().
The "Dark Side": Intramolecular Nucleophilic Liabilities

While fluorine generally enhances stability, it is critical to design molecules with an awareness of potential toxicological traps. A monofluoroalkyl group placed in proximity to an intramolecular nucleophile (such as an unhindered amine or carboxylate) can undergo unexpected


 cleavage of the C-F bond. This reaction can generate highly reactive aziridine intermediates or Michael acceptors, which subsequently form irreversible glutathione (GSH) adducts or act as time-dependent inhibitors (TDI) of CYP450 enzymes 5. Structural design must ensure spatial separation or steric occlusion to prevent such intramolecular attacks.

G P Unsubstituted Piperidine Core CYP CYP450 Oxidation (alpha-carbon) P->CYP Metab N-Dealkylation / Ring Opening CYP->Metab FP Fluoromethyl Piperidine Core Block Steric Shielding & High C-F Bond Energy FP->Block Stable Metabolic Stability (Intact Core) Block->Stable

Caption: CYP450-mediated metabolic pathways: Unsubstituted vs. Fluoromethyl piperidines.

Quantitative Data: Physicochemical & Clearance Metrics

The table below summarizes the typical shifts observed when transitioning from an unsubstituted piperidine to its fluoromethylated analogs. (Note: Values are representative averages derived from standard medchem optimization campaigns).

Structural MotifBasic pKa (Calc.)LogD (pH 7.4)HLM

(µL/min/mg)
Primary Metabolic Liability
Piperidine 10.5 - 11.21.2> 80 (High)

-oxidation, N-dealkylation
3-Fluoropiperidine 8.8 - 9.21.445 (Moderate)

-oxidation (reduced)
3-(Fluoromethyl)piperidine 9.5 - 9.81.6< 15 (Low)Phase II Conjugation
4-(Fluoromethyl)piperidine 9.8 - 10.11.5< 20 (Low)Phase II Conjugation

Experimental Workflow: Self-Validating Microsomal Stability Assay

To accurately quantify the metabolic stability conferred by the fluoromethyl moiety, a robust Human Liver Microsome (HLM) intrinsic clearance (


) assay is required. This protocol is designed as a self-validating system, ensuring that any observed stability is a true reflection of the molecule's properties rather than assay failure.
Reagents & Controls
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH).

  • Positive Controls: Verapamil (High clearance, validates CYP activity); Warfarin (Low clearance, validates assay baseline).

  • Quench Solution: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology & Causality
  • Preparation of Incubation Matrix:

    • Action: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM

      
      . Add the test compound to a final concentration of 1 µM (final DMSO concentration 
      
      
      
      0.1%).
    • Causality: Maintaining DMSO

      
       0.1% is critical, as higher concentrations of organic solvents directly inhibit CYP450 isoforms, leading to false-positive stability profiles.
      
  • Thermal Equilibration (Pre-incubation):

    • Action: Incubate the mixture at 37°C for 5 minutes without NADPH.

    • Causality: Establishes thermal equilibrium. Taking a baseline sample here (T=0) prior to NADPH addition confirms that any subsequent degradation is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Initiation of Catalysis:

    • Action: Add the pre-warmed NADPH regenerating system to initiate the reaction.

    • Causality: CYP450 enzymes require electron transfer from NADPH to activate molecular oxygen. Without this cofactor, Phase I oxidative metabolism cannot occur.

  • Time-Course Aliquoting & Quenching:

    • Action: At predefined time points (0, 5, 15, 30, and 45 minutes), withdraw a 50 µL aliquot and immediately dispense it into 150 µL of the ice-cold Quench Solution.

    • Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantly denatures the microsomal proteins, halting enzymatic activity precisely at the target second. This prevents artificial inflation of clearance rates during sample handling.

  • Centrifugation & LC-MS/MS Analysis:

    • Action: Vortex the quenched plates for 5 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the test compound to the internal standard.

    • Causality: The internal standard corrects for any volumetric losses or matrix effects during ionization, ensuring that the exponential decay curve plotted to calculate

      
       is quantitatively rigorous.
      

G S1 1. Substrate & HLM Pre-incubation (Establishes thermal equilibrium) S2 2. Addition of NADPH Cofactor (Initiates CYP450 catalysis) S1->S2 S3 3. Time-Course Aliquoting (0, 5, 15, 30, 45 min) S2->S3 S4 4. Cold Acetonitrile Quench (Denatures proteins instantly) S3->S4 S5 5. Centrifugation & LC-MS/MS (Quantifies remaining parent) S4->S5

Caption: Self-validating experimental workflow for evaluating microsomal intrinsic clearance.

References

  • Vulcanchem.4-(Fluoromethyl)piperidine-1-carboximidamide - 2028750-95-8.
  • ACS Publications.Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration.
  • ChemRxiv.Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent.
  • ResearchGate.Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • ACS Medicinal Chemistry Letters.The Dark Side of Fluorine.

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Exploratory

A Technical Guide to the Design, Synthesis, and Pharmacological Potential of Nicotinic Acid Derivatives Incorporating Fluorinated Piperidines

Introduction: A Trifecta of Privileged Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic combination of well-validated pharmacophores is a cornerstone of rational drug design. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Trifecta of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of well-validated pharmacophores is a cornerstone of rational drug design. This guide delves into the synthesis and potential applications of a unique molecular architecture: nicotinic acid derivatives functionalized with fluorinated piperidines. This combination leverages the distinct and synergistic advantages of three key components: the biologically versatile nicotinic acid core, the structurally significant piperidine ring, and the transformative influence of fluorine substitution.

The Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridine-3-carboxylic acid that plays a crucial role in cellular metabolism. Beyond its nutritional importance, its derivatives form the basis of numerous therapeutic agents. The pyridine ring is an excellent bioisostere for a phenyl group but with distinct electronic properties and hydrogen bonding capabilities. The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the creation of amides, esters, and other functional groups to modulate pharmacological activity and pharmacokinetic profiles. Nicotinic acid derivatives have been explored for a wide range of applications, including anti-inflammatory, antibacterial, and lipid-lowering agents[1][2][3].

The Piperidine Ring: A Privileged Structure

The piperidine motif is one of the most ubiquitous N-heterocycles found in pharmaceuticals, present in over a fifth of all small-molecule drugs.[4][5] Its prevalence stems from its ability to serve as a versatile, saturated, three-dimensional scaffold that can project substituents into specific vectors to optimize interactions with biological targets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets. This structural and physicochemical versatility makes piperidines indispensable components in drug design.[4][6]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a powerful and routine strategy in medicinal chemistry.[7] Despite being only slightly larger than a hydrogen atom, fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is exceptionally strong.[8] This unique combination of properties allows fluorine substitution to profoundly influence a molecule's characteristics in several ways:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorinating a metabolically vulnerable position (a "soft spot") can significantly increase a drug's half-life and oral bioavailability.[8][9]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, such as the nitrogen in a piperidine ring. This can be crucial for optimizing absorption, reducing off-target effects (e.g., hERG channel binding), and improving CNS penetration.[8][10]

  • Binding Affinity and Conformation: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also induce specific conformational preferences in a molecule to favor the bioactive conformation.[9][10]

  • Membrane Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[8]

Rationale for Combining These Moieties

The conjugation of a fluorinated piperidine to a nicotinic acid core presents a compelling strategy for developing novel therapeutics. This approach aims to:

  • Introduce 3D Complexity: Utilize the saturated piperidine ring to escape "flatland" and improve binding selectivity.

  • Fine-Tune Physicochemical Properties: Employ fluorine to precisely control the pKa of the piperidine nitrogen, block metabolic degradation, and enhance membrane permeability.

  • Explore Diverse Biological Targets: Leverage the proven biological relevance of the nicotinic acid scaffold to direct these novel molecules toward a range of therapeutic areas, including CNS disorders, metabolic diseases, and infectious agents.[1][11][12][13]

This guide provides researchers with a comprehensive overview of the synthetic methodologies required to build these complex molecules, an analysis of their potential pharmacological applications, and an exploration of the underlying structure-activity relationships that govern their function.

Synthetic Methodologies

The construction of nicotinic acid derivatives bearing fluorinated piperidines is most efficiently approached using a convergent synthetic strategy. This involves the independent synthesis of the two key fragments—the fluorinated piperidine and the nicotinic acid core—followed by their coupling in a late-stage reaction.

Synthesis of Fluorinated Piperidine Building Blocks

The primary challenge lies in the stereocontrolled synthesis of the fluorinated piperidine ring. Traditional fluorination methods are often harsh and lack selectivity. However, recent advances in catalysis have provided robust and efficient pathways.

One of the most powerful modern methods for accessing all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation (DAH) of readily available fluoropyridine precursors.[14][15][16] This process, pioneered by Glorius and others, overcomes the high aromatic stability of the pyridine ring and the competing risk of hydrodefluorination.[5]

The reaction typically proceeds in two steps within a single pot:

  • Dearomatization: A rhodium or palladium catalyst, in conjunction with a borane reagent like pinacolborane, first reduces the aromatic pyridine to a di- or tetrahydropyridine intermediate.[4]

  • Hydrogenation: The same catalyst or a second one then facilitates the hydrogenation of the remaining double bonds, often with high diastereoselectivity, to yield the saturated piperidine ring.[5][14]

A key advantage of this method is its ability to produce piperidines with an all-cis arrangement of substituents, where fluorine atoms often favor an axial orientation due to favorable dipole interactions with the protonated ring nitrogen.[4][10]

G cluster_0 Dearomatization-Hydrogenation (DAH) Workflow FP Fluoropyridine (Aromatic Precursor) DI Dearomatized Intermediate (Dihydropyridine) FP->DI Step 1: Dearomatization Cat Rh or Pd Catalyst + H-Source (e.g., H₂ gas) Cat->DI FPip all-cis-Fluorinated Piperidine (Saturated Product) Cat->FPip DI->FPip Step 2: Hydrogenation

Caption: General workflow for the catalytic Dearomatization-Hydrogenation (DAH) of fluoropyridines.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine [5]

  • Reactor Setup: To a glass vial inside a pressure-resistant autoclave, add the fluoropyridine substrate (1.0 equiv.), palladium on carbon (10 wt. % Pd, 5 mol %), and a suitable solvent (e.g., methanol or a tetrahydrofuran/water mixture).

  • Acid Additive: Add an acid such as hydrochloric acid (1.1 equiv.) to facilitate the reaction and yield the piperidinium salt.

  • Hydrogenation: Seal the autoclave, purge it with hydrogen gas (3-4 cycles), and then pressurize to 50 bar of H₂.

  • Reaction: Stir the reaction mixture vigorously at a specified temperature (e.g., 80 °C) for 24-48 hours.

  • Workup: After cooling and carefully venting the autoclave, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, typically the hydrochloride salt of the fluorinated piperidine, can be purified by recrystallization or chromatography.

While catalytic hydrogenation is highly effective, other methods offer access to different substitution patterns:

  • Stereocontrolled Synthesis from Cyclic Diols: This method involves an oxidative ring opening of a diol to form a dialdehyde, which then undergoes a double reductive amination with a fluorine-containing amine to construct the piperidine ring.[6]

  • Intramolecular Radical C-H Amination: This approach can form the piperidine ring via a 1,6-hydrogen atom transfer, offering an alternative pathway for cyclization.[4]

Table 1: Comparison of Synthetic Methods for Fluorinated Piperidines

MethodPrecursorKey FeaturesAdvantagesLimitations
Dearomatization-Hydrogenation FluoropyridinesOne-pot, catalytic, highly diastereoselectiveAccess to all-cis products, robust, scalable[5]May require high pressures, catalyst sensitivity
Reductive Amination Cyclic Diols/DiketonesStereocontrolled ring formationAccess to diverse substitution patternsMulti-step, requires specific precursors[6]
Radical Cyclization Acyclic FluoroaminesC-H activation, radical-mediatedNovel disconnections, mild conditionsSubstrate scope can be limited[4]
Coupling of Fluorinated Piperidines with the Nicotinic Acid Core

Once the fluorinated piperidine is synthesized (often as a salt), it can be coupled to a nicotinic acid derivative. The most common and straightforward method is standard amide bond formation.

Experimental Protocol: Amide Coupling

  • Acid Activation: In an inert atmosphere, dissolve nicotinic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as HATU (1.1 equiv.) or EDC/HOBt (1.1 equiv. each) and stir for 15-20 minutes to form the activated ester.

  • Amine Addition: Add the free-base form of the fluorinated piperidine (1.0-1.2 equiv.) to the reaction mixture, followed by a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 equiv.) to neutralize any piperidinium salt and the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 4-16 hours until TLC or LC-MS analysis indicates completion.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final nicotinic acid derivative.

Pharmacological Applications and Biological Evaluation

The combination of nicotinic acid, a fluorinated piperidine, and an amide linker creates a molecular structure with significant potential across multiple therapeutic areas. The specific biological activity is largely dictated by the substitution pattern on both the nicotinic acid and piperidine rings.

Central Nervous System (CNS) Targets

The piperidine scaffold is prevalent in many CNS-active drugs. Fluorination can be a key strategy to modulate blood-brain barrier permeability and fine-tune receptor affinity.

  • Nicotinic Acetylcholine Receptors (nAChRs): Given the structural similarity of the core to nicotine, these compounds are logical candidates for evaluation as modulators of nAChRs. Derivatives could be designed as antagonists for inflammatory conditions or as agonists for cognitive disorders.[13]

  • Serotonin Receptors: Fluorinated piperidines have been used to develop selective ligands for serotonin receptors like 5-HT1D, which are targets for migraine therapeutics.[8]

Metabolic Disorders

Recent studies have highlighted the potential of fluorinated piperidines as inhibitors of enzymes relevant to metabolic diseases.

  • α-Glucosidase Inhibition: A series of fluorine-substituted piperidines demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[11] This suggests that nicotinic acid derivatives containing these moieties could be developed as novel treatments for type 2 diabetes. The study found that some compounds were several-fold more potent than the standard drug, acarbose.[11]

Anti-inflammatory and Anti-infective Potential

Nicotinic acid derivatives themselves have shown promise as anti-inflammatory and antibacterial agents.[1][12] The addition of a fluorinated piperidine could enhance these properties by improving cell penetration and metabolic stability.

  • Antibacterial Activity: Certain nicotinic acid acylhydrazones have demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Incorporating a fluorinated piperidine could lead to a new generation of antibiotics with improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is critically dependent on the placement and number of fluorine atoms on the piperidine ring. Understanding these relationships is key to optimizing lead compounds.

Impact of Fluorine on Piperidine pKa

The introduction of fluorine atoms significantly reduces the basicity of the piperidine nitrogen. This effect is additive and dependent on the fluorine's proximity to the nitrogen.

SAR_pKa cluster_pka Impact of Fluorination on Piperidine pKa Piperidine Piperidine pKa ~11.2 MonoFluoro 4-Fluoropiperidine pKa ~10.6 Piperidine->MonoFluoro -0.6 units DiFluoro 3,5-Difluoropiperidine pKa ~9.2 MonoFluoro->DiFluoro -1.4 units

Caption: Illustrative effect of fluorine substitution on the pKa of the piperidine nitrogen.

This pKa modulation is a critical design element. A lower pKa can decrease unwanted interactions with targets like the hERG channel, potentially reducing cardiotoxicity risks, while still allowing for necessary ionic interactions at the primary target.[10][17]

Conformational Effects and Metabolic Stability

The stereochemistry of fluorine substitution dictates the three-dimensional shape of the piperidine ring and its metabolic fate.

  • Axial vs. Equatorial Fluorine: As seen in DAH synthesis, fluorine often prefers an axial position in the piperidinium salt.[14] This conformational preference can lock the ring into a specific chair conformation, which may be more favorable for binding to a target protein.

  • Blocking Metabolic "Soft Spots": Placing a fluorine atom at a position susceptible to CYP450-mediated oxidation, such as a benzylic position if an aryl group is attached to the piperidine, can dramatically increase the compound's metabolic half-life.[8][9]

Table 2: Predicted SAR Trends for Nicotinic Acid-Fluoropiperidine Amides

Fluorine Position (on Piperidine)Predicted Effect on pKaPredicted Effect on Lipophilicity (LogP)Potential Therapeutic Impact
None High (Baseline)Low (Baseline)High potential for off-target effects (hERG)
C-4 Monofluoro Moderately ReducedIncreasedBalanced properties, good starting point
C-3 Monofluoro Significantly ReducedIncreasedMay improve CNS penetration, reduce hERG risk
C-3, C-5 Difluoro Strongly ReducedSignificantly IncreasedPotentially enhanced metabolic stability and cell permeability

Conclusion and Future Directions

The strategic fusion of nicotinic acid and fluorinated piperidine scaffolds represents a promising frontier in drug discovery. The synthetic methodologies, particularly catalytic dearomatization-hydrogenation, have made the crucial fluorinated building blocks more accessible than ever before.[5] By leveraging the principles of fluorine chemistry, medicinal chemists can precisely engineer molecules with optimized pKa, enhanced metabolic stability, and specific conformational biases.

Future research should focus on synthesizing libraries of these compounds and screening them against a wide array of biological targets, particularly in the areas of CNS disorders, metabolic diseases like diabetes, and infectious diseases.[11] Detailed in vivo pharmacokinetic and pharmacodynamic studies will be essential to validate the therapeutic potential of this exciting class of molecules. The insights gained from these efforts will undoubtedly pave the way for the development of next-generation therapeutics with superior efficacy and safety profiles.

References

  • Kiss, L. et al. (2025).
  • Nairoukh, Z. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Yaroshenko, V. et al. (2023).
  • Couturier, C. et al. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)
  • Ullah, E. et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.
  • Wollenburg, M. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Glorius, F. et al. (n.d.). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process.
  • Wujec, M. et al. (2022).
  • El-Malah, A. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Sangeetha, R. et al. (n.d.).
  • Du, Y. et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. CHEMISTRY-A EUROPEAN JOURNAL.
  • Wang, Y. et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed.
  • Anonymous. (n.d.). PYRIDINE AND PIPERIDINE ALKALOIDS. Folia Nicotianae.
  • Christie, S. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Yaroshenko, V. et al. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Anonymous. (n.d.). Structure activity relationship of piperidine derivatives.
  • Wang, Y. et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
  • Toropova, A. et al. (2023).
  • Anonymous. (2019).

Sources

Foundational

Bioisosteric Applications of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Technical Guide for Medicinal Chemists & Drug Developers Executive Summary: The Fluorine-Walk Strategy In modern drug discovery, the transition from a methyl group (-CH₃) or hydroxymethyl group (-CH₂OH) to a fluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Fluorine-Walk Strategy

In modern drug discovery, the transition from a methyl group (-CH₃) or hydroxymethyl group (-CH₂OH) to a fluoromethyl group (-CH₂F) is a high-impact bioisosteric replacement. This guide focuses on 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a sophisticated building block that combines a polar nicotinic acid "head" with a conformationally biased fluorinated piperidine "tail."

This molecule is not merely a passive intermediate; it is a strategic tool used to:

  • Modulate Lipophilicity (LogD): Fine-tune permeability without the solubility penalty of pure alkyl chains.

  • Restrict Conformation: Leverage the gauche effect to lock the piperidine ring into a bioactive conformation.

  • Block Metabolism: Prevent oxidative dealkylation or hydroxylation at the susceptible 3-position of the piperidine ring.

Physicochemical Mechanics & Bioisosteric Rationale[1]

The Fluoromethyl Bioisostere (-CH₂F)

The 3-(fluoromethyl) moiety serves as a "non-classical" bioisostere. Unlike a direct fluorine-for-hydrogen substitution, the introduction of the -CH₂F group at the 3-position of the piperidine ring offers a unique profile:

PropertyMethyl (-CH₃)Hydroxymethyl (-CH₂OH)Fluoromethyl (-CH₂F) Impact on Drug Design
H-Bonding NoneDonor & AcceptorAcceptor Only Removes donor penalty (permeability) while maintaining acceptor interactions.
Electronics Electron-DonatingNeutral/PolarElectron-Withdrawing Lowers pKa of proximal amines; reduces metabolic oxidation potential.
Metabolic Stability Low (Benzylic/Allylic oxidation)Medium (Glucuronidation)High Blocks CYP450 oxidation; prevents Phase II conjugation.
Steric Bulk SmallMediumMedium Mimics -CH₂OH volume but with altered electrostatics.
The Gauche Effect & Conformational Locking

A critical feature of this scaffold is the fluorine gauche effect . In 3-substituted piperidines, the C-F bond tends to align gauche to the adjacent C-N or C-C bonds to maximize orbital overlap (


).
  • Result: This electronic preference biases the piperidine ring into a specific chair conformation, often placing the substituent in an axial or equatorial position depending on the specific stereochemistry (R vs S).

  • Application: This reduces the entropic penalty of binding to a protein target, as the molecule is pre-organized into its bioactive shape.

Experimental Synthesis Protocol

Objective: Synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid via SNAr mechanism. Scale: Gram-scale preparation for SAR studies.

Reagents & Materials
  • Core: 6-Chloronicotinic acid (CAS: 5326-23-8) or Methyl 6-chloronicotinate.

  • Amine: 3-(Fluoromethyl)piperidine hydrochloride (Chiral or Racemic depending on target).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: DMF or DMSO (high boiling point polar aprotic).

Step-by-Step Methodology
  • Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in DMF (5 mL/g).

    • Note: If using the acid directly, add 2.5 eq of base to neutralize the carboxylic acid and scavenge HCl. If using the ester, 1.5 eq of base suffices.

  • Coupling: Add 3-(fluoromethyl)piperidine HCl (1.1 eq) and

    
     (3.0 eq).
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride starting material.

    • Checkpoint: The product should appear as [M+H]+ ~239.1.

  • Workup:

    • Dilute with water and adjust pH to ~4 with 1M HCl to precipitate the free acid product.

    • Filter the solid. If oil forms, extract with EtOAc/THF.

  • Purification: Recrystallize from EtOH/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

SynthesisPath Start 6-Chloronicotinic Acid (Electrophile) Condition K2CO3, DMF 80°C, 12h Start->Condition Reagent 3-(Fluoromethyl)piperidine (Nucleophile) Reagent->Condition Intermediate Meisenheimer Complex Condition->Intermediate SNAr Attack Product 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Intermediate->Product Cl- Elimination

Caption: SNAr coupling strategy for the assembly of the fluorinated nicotinic acid scaffold.

Strategic Applications in Drug Design

Case Study: GPCR Agonists (GPR119 / GPR109A)

Nicotinic acid derivatives are classic pharmacophores for GPR109A (niacin receptor). However, niacin suffers from "flushing" side effects.

  • The Fix: Appending a lipophilic tail (like a piperidine) changes the tissue distribution and receptor kinetics.

  • Role of Fluorine: The 3-fluoromethyl group prevents the rapid metabolic oxidation of the piperidine ring, extending the half-life (

    
    ) without making the molecule overly lipophilic (which would increase non-specific binding).
    
Kinase Inhibitor Optimization

In kinase inhibitors, solvent-exposed piperidine rings are common solubilizing groups.

  • Problem: A simple methyl-piperidine is a "metabolic soft spot."

  • Solution: Replacing the methyl with fluoromethyl blocks the hydrogen atom abstraction pathway by CYP450 enzymes due to the high strength of the C-F bond and the electron-withdrawing nature deactivating adjacent C-H bonds.

Bioisosteric Decision Logic

DecisionTree Problem Lead Compound Issue: Piperidine Ring Instability Check1 Is the 3-position metabolically labile? Problem->Check1 Branch1 Yes: Needs Blocking Check1->Branch1 OptionA Add Methyl (-CH3) Branch1->OptionA OptionB Add Fluorine (-F) Branch1->OptionB OptionC Add Fluoromethyl (-CH2F) Branch1->OptionC ResultA Risk: New metabolic site (Benzylic oxidation) OptionA->ResultA ResultB Risk: Changes pKa too drastically OptionB->ResultB ResultC Optimal: Blocks metabolism Maintains volume Modulates pKa gently OptionC->ResultC

Caption: Decision matrix for selecting the fluoromethyl bioisostere during lead optimization.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • ChemScene. (2024). "Product Data: 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid." ChemScene Product Catalog. (Note: Cited as representative of the class of fluoromethyl-piperidine nicotinates).

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Exploratory

In Silico Binding Affinity Prediction Protocol: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Analogs

Topic: Target Binding Affinity Predictions for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Target Binding Affinity Predictions for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary: The Scaffold and The Target

The molecule 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a strategic scaffold in the design of agonists for metabolic G-protein coupled receptors (GPCRs), specifically GPR109A (HM74A) and GPR119 .

  • The Warhead: The nicotinic acid core is the obligate orthosteric anchor, forming a critical salt bridge with a conserved arginine residue (e.g., Arg111 in GPR109A) essential for receptor activation.

  • The Vector: The piperidine ring at the 6-position serves as a rigid linker, projecting substituents into the hydrophobic sub-pockets of the receptor.

  • The Modification: The 3-(fluoromethyl) group introduces a unique stereoelectronic probe. Unlike a simple methyl group, the fluoromethyl moiety alters the ring pKa, lipophilicity (LogD), and conformational preference (axial vs. equatorial) via the gauche effect, significantly impacting binding affinity (

    
    ) and residence time.
    

This guide outlines a high-precision computational workflow to predict the binding affinity of these analogs, moving beyond simple docking scores to physics-based free energy calculations.

Computational Framework: The Prediction Workflow

To accurately predict affinity for this class, a hierarchical approach is required. Simple rigid-receptor docking often fails to account for the induced fit required by the bulky piperidine tail and the specific solvation effects of the fluorine atom.

2.1 Workflow Diagram

G Start Input: 2D Structure (R/S Enantiomers) ConfSearch 1. QM Conformational Analysis (Jaguar/Gaussian: DFT B3LYP/6-31G**) Start->ConfSearch Define Stereochemistry Prep 2. Ligand Preparation (Epik: pKa & Tautomers) ConfSearch->Prep ID Global Minima Docking 4. Induced Fit Docking (IFD) (Glide/AutoDock Vina) Prep->Docking Homology 3. Receptor Modeling (GPR109A/GPR119 AlphaFold/Homology) Homology->Docking Define Binding Site MD 5. Molecular Dynamics (100ns) (Desmond/GROMACS: Stability Check) Docking->MD Top 3 Poses FEP 6. FEP+ / TI Calculations (Relative Binding Free Energy) MD->FEP Equilibrated Complex Output Output: Predicted dG (kcal/mol) FEP->Output

Caption: Hierarchical computational workflow from QM conformational analysis to Free Energy Perturbation (FEP).

Step-by-Step Methodology
Phase 1: Ligand Stereoelectronic Analysis (The Fluorine Effect)

The 3-(fluoromethyl) group introduces chirality. You must model both (R) and (S) enantiomers. The fluorine atom can induce a "gauche effect," stabilizing specific ring puckering conformations that may or may not align with the bioactive conformation.

  • Protocol:

    • Perform a dihedral scan of the C2-C3-C(F)-F torsion angle using DFT (B3LYP/6-31G**).

    • Calculate the energy penalty for the Axial vs. Equatorial orientation of the fluoromethyl group.

    • Critical Insight: In protonated piperidines, fluorine often prefers an axial orientation due to charge-dipole stabilization with the ammonium center. If the receptor pocket requires an equatorial conformation, this internal strain energy (

      
      ) must be subtracted from the binding energy.
      
Phase 2: Receptor Preparation & Binding Site Definition

For GPR109A (HM74A) , the crystal structure is not fully resolved, requiring high-quality homology modeling.

  • Key Residue Constraints (GPR109A):

    • Arg111 (TM3): Must form a bidentate salt bridge with the nicotinic acid carboxylate. Constraint: Distance < 3.0 Å.

    • Ser178 (ECL2): Forms a hydrogen bond with the pyridine nitrogen.

    • Phe276 (TM7) & Trp91 (TM2): Create the "aromatic cage" for the pyridine ring.

  • Protocol: Use AlphaFold 2.0 generated models, refined by MD simulation in a POPC lipid bilayer to relax the TM bundles.

Phase 3: Induced Fit Docking (IFD)

Standard rigid docking fails here because the 6-piperidinyl tail requires the receptor's TM6 and TM7 helices to breathe.

  • Tool: Schrödinger IFD or AutoDock Vina with flexible side chains.

  • Settings:

    • Define core constraint: Carboxylate-Arg111 interaction (Essential).

    • Allow flexibility for residues within 5.0 Å of the piperidine tail (specifically Phe276).

    • Scoring: Prioritize poses where the fluorine atom engages in multipolar interactions with backbone amides or polar side chains (e.g., Asn/Gln), rather than just hydrophobic burial.

Phase 4: Free Energy Perturbation (FEP)

This is the "Gold Standard" for affinity prediction. It calculates the relative binding free energy (


) between the unsubstituted analog and the fluoromethyl analog.
  • Transformation: Methyl

    
     Fluoromethyl.
    
  • Sampling: 12

    
    -windows, 5 ns per window.
    
  • Equation:

    
    
    
  • Success Metric: A predicted

    
     within 1.0 kcal/mol of experimental data (if retrospective) or convergence of hysteresis errors < 0.5 kcal/mol.
    
Structural Activity Relationship (SAR) Logic

The introduction of the fluoromethyl group at the 3-position of the piperidine ring serves three distinct medicinal chemistry purposes. The guide below interprets how these modifications translate to predicted affinity.

SAR Logic Diagram

SAR Core Nicotinic Acid Core (Warhead) Target GPR109A Binding (Response) Core->Target Salt Bridge (Arg111) (Essential) Linker Piperidine Ring (Scaffold) Linker->Target Hydrophobic Fit (Phe276) Subst 3-Fluoromethyl (Modulator) Subst->Target 1. Dipole Interaction 2. Metabolic Block 3. Conf. Lock

Caption: Mechanistic contributions of each pharmacophore element to the total binding energy.

Quantitative Data Presentation (Hypothetical/Representative)

When analyzing computational results, organize data to compare the Unsubstituted vs. Fluoromethyl analogs.

Compound IDR-Group (Pos 3)Predicted

(kcal/mol)
Est.

(nM)
Solvation Penalty (

)
Key Interaction
NA-Pip-H -H-8.5600LowHydrophobic (Phe276)
NA-Pip-Me -CH3-9.2180MediumHydrophobic + vdW
NA-Pip-FM (R) -CH2F-10.1 40 HighPolar contact (Ser/Asn)
NA-Pip-FM (S) -CH2F-8.9300HighSteric Clash (TM7)

Note: Data above is illustrative of a typical "Magic Methyl" to "Fluorine Scan" optimization campaign.

Experimental Validation Protocols

To validate the in silico predictions, the following assays are mandatory.

  • Radioligand Binding Assay (Competition):

    • Tracer: [3H]-Nicotinic Acid.

    • System: HEK293 cells stably expressing hGPR109A.

    • Readout:

      
       converted to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success: Experimental

      
       correlates with predicted 
      
      
      
      (
      
      
      ).
  • GTP

    
    S Functional Assay: 
    
    • Since GPR109A is

      
       coupled, measure the inhibition of cAMP accumulation.[1]
      
    • This distinguishes agonists (desired) from antagonists (binders but non-activators).

  • SPR (Surface Plasmon Resonance):

    • Used to determine

      
       and 
      
      
      
      . Fluorine substitutions often improve residence time (
      
      
      ) by strengthening specific polar interactions in the binding pocket.
References
  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[2] Nature Medicine. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link

  • Gill, A. L., et al. (2015). "Fluorine in Membrane Proteins: The Impact of Fluorination on Protein–Ligand Binding Affinity." Journal of Medicinal Chemistry. Link

  • Kuhn, B., et al. (2010). "Fluorine in Medicinal Chemistry: A Review of Anti-diabetic GPR119 Agonists." Journal of Medicinal Chemistry. Link

  • Schrödinger, LLC. "FEP+ Methodology for Free Energy Perturbation." Schrödinger Drug Discovery Suite Documentation. Link

Sources

Foundational

Technical Guide: Safety &amp; Toxicology of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

This guide serves as an in-depth technical resource for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS: 2029290-94-4). As a specialized research intermediate, empirical toxicological data for this specific isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS: 2029290-94-4). As a specialized research intermediate, empirical toxicological data for this specific isomer is limited. Therefore, this guide applies Read-Across Toxicology , synthesizing data from its structural pharmacophores (nicotinic acid and fluorinated piperidines) to establish a robust safety and handling profile.

CAS Number: 2029290-94-4 Molecular Formula: C₁₂H₁₅FN₂O₂ Molecular Weight: 238.26 g/mol Synonyms: 6-[3-(Fluoromethyl)-1-piperidinyl]-3-pyridinecarboxylic acid

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this compound is the first step in predicting its bioavailability and environmental fate.

  • Structure Analysis: The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the C6 position with a 3-(fluoromethyl)piperidine ring.

  • Lipophilicity (Predicted LogP): ~1.8 – 2.2. The fluorine atom increases lipophilicity compared to the hydroxymethyl analog, potentially enhancing membrane permeability.

  • Acidity (pKa):

    • Carboxylic Acid:[1][2][3] ~3.5–4.0 (Typical for nicotinic acid derivatives).

    • Piperidine Nitrogen:[4][5] The electron-withdrawing nature of the pyridine ring significantly reduces the basicity of the piperidine nitrogen compared to free piperidine (pKa ~11). It acts as a vinylogous amide, making it less likely to protonate at physiological pH.

Hazard Identification (GHS Classification)

Note: While specific vendor SDS data lists this compound as "N/A" or "Not Dangerous" due to lack of testing, the Precautionary Principle dictates classification based on structural analogs (e.g., 6-(4-fluoromethyl) isomers and fluoronicotinic acids).

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation (Skin Irrit. 2).[6]

    • H319: Causes serious eye irritation (Eye Irrit.[6][7][8] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).

Rationale for Classification
  • Nicotinic Acid Moiety: Known to cause vasodilation (flushing) and skin irritation.

  • Fluorinated Piperidine: Secondary amines and their derivatives are often irritants. The fluoromethyl group introduces metabolic stability but does not typically impart the extreme acute toxicity seen in fluoroacetate derivatives unless specific metabolic cleavage occurs (unlikely here).

Toxicological Profile: A Mechanistic Analysis

Pharmacokinetics (ADME)

The toxicity of this compound is governed by how the body processes the fluorinated moiety versus the nicotinic acid core.

  • Absorption: Likely high due to the moderate LogP and carboxylic acid functionality allowing transport via monocarboxylate transporters (MCTs).

  • Metabolism:

    • Phase I: The primary metabolic soft spot is the pyridine nitrogen (N-oxidation). The fluorine at the C3-position of the piperidine ring is designed to block hydroxylation, a common metabolic route for methyl/ethyl groups.

    • Defluorination Risk:[9] Low. The C-F bond in a fluoromethyl group on a saturated ring is generally stable against spontaneous hydrolysis. However, oxidative defluorination by CYP450s is a theoretical risk, which could release fluoride ions (F⁻).

  • Excretion: Primarily renal as the glucuronide conjugate of the carboxylic acid.

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic fate, highlighting the stabilization provided by the fluorine atom.

MetabolicPathway cluster_legend Pathway Probability Parent Parent Compound (Lipophilic) Glucuronide Acyl Glucuronide (Renal Excretion) Parent->Glucuronide UGT Conjugation (Major Pathway) NOxide Pyridine N-Oxide (Phase I Metabolite) Parent->NOxide CYP450 / FMO (Oxidation) Defluoro Defluorinated Metabolite (Theoretical/Low Risk) Parent->Defluoro Oxidative Defluorination (Minor Pathway) Solid Line = High Probability Solid Line = High Probability Dashed Line = Low Probability Dashed Line = Low Probability Solid Line = High Probability->Dashed Line = Low Probability

Figure 1: Predicted metabolic trajectory. The fluorine substitution is intended to reduce metabolic clearance, potentially prolonging systemic exposure compared to non-fluorinated analogs.

Specific Target Organ Toxicity
  • Hepatotoxicity: Nicotinic acid derivatives can be hepatotoxic at high doses (grams/day). Researchers should monitor liver enzymes (ALT/AST) in chronic animal studies.

  • Genotoxicity:

    • Alert: Piperidine derivatives can theoretically form nitrosamines if exposed to nitrating agents.

    • Mitigation: The presence of the electron-deficient pyridine ring reduces the nucleophilicity of the piperidine nitrogen, significantly lowering the risk of N-nitrosamine formation compared to simple piperidines.

Experimental Protocols for Safety Assessment

To validate the safety profile of this compound before scaling up, the following self-validating workflows are recommended.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 to establish a baseline for acute cellular toxicity.

  • Preparation: Dissolve compound in DMSO (stock 100 mM). Serial dilute in culture medium (final DMSO < 0.5%).

  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

  • Incubation: Seed cells at

    
     cells/well. Treat for 24 hours.
    
  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Measure absorbance at 570 nm.

  • Validation: Positive control (Triton X-100) must show <10% viability. Negative control (Vehicle) must show >95% viability.

Protocol: Stability & Defluorination Assay

Purpose: Assess if the C-F bond is stable or releases toxic fluoride ions.

  • System: Liver Microsomes (Rat or Human) + NADPH generating system.

  • Incubation: Incubate

    
     compound at 37°C for 60 minutes.
    
  • Analysis:

    • LC-MS/MS: Monitor disappearance of parent and appearance of N-oxide.

    • Fluoride Electrode: Measure free F⁻ concentration in the buffer.

  • Interpretation: >1% defluorination indicates potential for skeletal fluorosis risk in chronic accumulation, though unlikely for this structure.

Safe Handling & Disposal Workflow

Handling fluorinated pyridine derivatives requires strict adherence to hygiene to prevent mucous membrane irritation.

Visualization: Safety Decision Logic

SafetyWorkflow Start Start: Handling Material StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution PPE_Solid PPE: N95 Mask + Nitrile Gloves + Goggles Solid->PPE_Solid PPE_Sol PPE: Double Nitrile Gloves + Splash Goggles Solution->PPE_Sol Engineering Engineering Control: Fume Hood Required PPE_Solid->Engineering PPE_Sol->Engineering Disposal Disposal: Halogenated Organic Waste Engineering->Disposal

Figure 2: Decision logic for PPE and engineering controls based on physical state.

Disposal Specifications
  • Classification: Halogenated Solvent/Organic Waste . Do not mix with general non-halogenated organic waste, as the fluorine content requires specific high-temperature incineration protocols to prevent hydrofluoric acid (HF) formation in the incinerator exhaust.

  • Spill Cleanup: Absorb solutions with vermiculite. For solids, wet-sweep to avoid dust generation. Neutralize surface with mild soap solution; do not use strong acids.

References

  • ChemScene. (2024).[1] Safety Data Sheet: 6-(3-Fluoropiperidin-1-yl)nicotinic acid (Analog Read-Across). Retrieved from

  • National Toxicology Program (NTP). (1992).[10] Toxicology and Carcinogenesis Studies of Nicotinic Acid. NIH Publication No. 92-3148. Retrieved from

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 61(2), 582–612. (Context for metabolic stability of fluorinated piperidines).

  • European Chemicals Agency (ECHA). (2020). Registration Dossier: Piperidine derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-(4-Methylpiperazin-1-yl)nicotinic acid (Structural Analog). Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profiling of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in Aqueous Buffers

The following technical guide details the solubility profiling of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a specialized fluorinated heterocyclic building block often utilized in medicinal chemistry and radioph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a specialized fluorinated heterocyclic building block often utilized in medicinal chemistry and radiopharmaceutical development (e.g., as a precursor for


F-PET tracers).[1]

[1]

Executive Summary

The solubility profile of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is governed by its amphoteric nature.[1] Unlike simple organic acids or bases, this molecule possesses both a carboxylic acid moiety and an aminopyridine core, creating a zwitterionic species at physiological pH. This guide provides a rigorous physicochemical analysis and a step-by-step experimental protocol to determine its pH-dependent solubility (


), intrinsic solubility (

), and ionization constants (

).

Key Insight: The 6-amino substituent (the piperidine nitrogen) is conjugated to the pyridine ring, which significantly alters the basicity profile compared to a free piperidine.[2] Correctly modeling this resonance effect is critical for accurate solubility prediction and data fitting.

Physicochemical Basis & Structural Analysis[1][3]

To design a valid solubility experiment, one must first understand the ionization behavior of the solute.

Structural Dissection

The molecule consists of a nicotinic acid core substituted at the 6-position with a 3-(fluoromethyl)piperidine ring.[1][3]

  • Acidic Center (A): The carboxylic acid at position 3.[1][2][4]

    • Expected

      
      :3.8 – 4.2 .
      
    • Behavior: Deprotonates to form a carboxylate anion (

      
      ).[1]
      
  • Basic Center (B): The pyridine ring nitrogen.[1][4]

    • Expected

      
      :5.5 – 6.5 .
      
    • Mechanism:[5] The exocyclic piperidine nitrogen acts as an electron donor (via resonance) to the pyridine ring, increasing the electron density on the ring nitrogen.[1][2] This makes the pyridine nitrogen more basic than in unsubstituted nicotinic acid (

      
      ).[1]
      
    • Note: The piperidine nitrogen itself is not the primary basic center due to this conjugation (similar to an amide or aniline-like resonance), rendering it effectively non-basic in aqueous windows.[2]

Ionization Species

The solubility profile will follow a U-shaped curve characteristic of ampholytes:

  • pH < 3.5 (Cationic): Pyridine

    
     is protonated (
    
    
    
    ); Carboxylic acid is neutral (
    
    
    ).[1] High Solubility.
  • pH 4.0 – 6.0 (Zwitterionic): Pyridine

    
     is protonated (
    
    
    
    ); Carboxylic acid is deprotonated (
    
    
    ).[1] Net charge is 0.[3][6] Minimum Solubility (
    
    
    ).
  • pH > 7.0 (Anionic): Pyridine

    
     is neutral (
    
    
    
    ); Carboxylic acid is deprotonated (
    
    
    ).[1][2] High Solubility.
Visualization of Ionization Pathway[1]

IonizationScheme Cation Cationic Species (pH < 3.5) Soluble Zwitterion Zwitterionic Species (pH 4.0 - 6.0) Least Soluble (S0) Cation->Zwitterion  -H+ (COOH)   pKa1 ~ 4.0 Zwitterion->Cation Anion Anionic Species (pH > 7.0) Soluble Zwitterion->Anion  -H+ (Pyridine NH+)   pKa2 ~ 6.0 Anion->Zwitterion

Figure 1: Predicted ionization pathway.[1] The zwitterionic window represents the region of lowest solubility, critical for formulation stability.[2]

Experimental Protocol: Thermodynamic Solubility Profiling

This protocol utilizes the Saturation Shake-Flask Method , the gold standard for determining thermodynamic equilibrium solubility.[2]

Materials & Reagents[1]
  • Compound: >50 mg of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Purity >98%).[1]

  • Buffers: Universal buffer system (Britton-Robinson) or specific buffers to cover pH 1.2 to 10.0.

    • pH 1.2: 0.1 N HCl.

    • pH 4.5: Acetate buffer (50 mM).[1]

    • pH 6.8: Phosphate buffer (50 mM).[1]

    • pH 7.4: Phosphate buffered saline (PBS).[1]

    • pH 10.0: Borate buffer.

  • Equipment: Orbital shaker incubator (controlled at 25°C or 37°C), Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh approximately 2–5 mg of the solid compound into 1.5 mL microcentrifuge tubes.

  • Add 500 µL of the respective buffer to each tube.

  • Check: Ensure there is visible undissolved solid remaining. If the solution becomes clear, add more solid until a suspension is maintained.

Step 2: Equilibration

  • Place tubes in the orbital shaker incubator.

  • Settings: 37°C (physiological relevance) or 25°C (ambient), 750 rpm.

  • Duration: Incubate for 24 to 48 hours .

    • Why: Zwitterionic crystallization can be slow. 24h is minimum for equilibrium; 48h ensures the crystal lattice energy is overcome.[2]

Step 3: Phase Separation

  • Centrifuge the samples at 15,000 rpm (approx. 21,000 x g) for 10 minutes to pellet the undissolved solid.[2]

  • Critical: If the supernatant is cloudy, re-centrifuge or filter using a PVDF syringe filter (0.22 µm).[1] Note: Validate filter adsorption first by passing a known standard through the filter.

Step 4: pH Verification

  • Measure the pH of the supernatant after equilibrium.

  • Why: Dissolution of the compound (acidic/basic) can shift the buffer pH.[1] The solubility must be plotted against the final pH, not the initial buffer pH.

Step 5: Quantification (HPLC-UV)

  • Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid) to fall within the linear calibration range.

  • Inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Detection: UV at 254 nm (Pyridine

      
       transition) or 280 nm.[1]
      
    • Standard Curve: Prepare a stock in DMSO (1 mg/mL) and dilute to create a 5-point curve (1 – 100 µg/mL).

Data Analysis & Interpretation

The Henderson-Hasselbalch Model for Ampholytes

For a zwitterionic compound, the total solubility (


) at a given pH is the sum of the concentrations of the cationic (

), zwitterionic (

), and anionic (

) species.[1]

[1]
  • 
    :  Intrinsic solubility of the zwitterion (the minimum solubility).
    
  • 
    :  Acid dissociation constant of the Carboxylic Acid (approx 4.0).[1]
    
  • 
    :  Acid dissociation constant of the Pyridine Nitrogen (approx 6.0).[1]
    
Data Processing Workflow

DataAnalysis RawData Raw HPLC Data (Peak Areas) CalcConc Calculate Concentration (using Calibration Curve) RawData->CalcConc PlotData Plot Log(S) vs. Final pH CalcConc->PlotData FitModel Non-Linear Regression (Eq: Henderson-Hasselbalch) PlotData->FitModel Output Output Parameters: S0, pKa1, pKa2 FitModel->Output

Figure 2: Computational workflow for deriving physicochemical constants from experimental solubility data.

Expected Results Table

Based on Structure-Activity Relationships (SAR) of fluorinated nicotinic acid derivatives, the following profile is the expected baseline for validation.

Buffer pHDominant SpeciesExpected SolubilityNotes
1.2 Cation (

,

)
High (> 5 mg/mL)Protonation of pyridine drives solubility.[1]
4.5 Zwitterion (

,

)
Low (~0.05 - 0.2 mg/mL) Near isoelectric point (pI).[1] Lattice energy dominates.
6.8 Mix (Zwitterion / Anion)ModerateTransition zone.[1][2]
7.4 Anion (

,

)
High (> 2 mg/mL)Deprotonation of carboxylic acid drives solubility.[1][2]
10.0 Anion (

,

)
High (> 10 mg/mL)Fully ionized.[1][2]

Troubleshooting & Optimization

  • "Oiling Out":

    • Issue: The fluoromethyl-piperidine group adds lipophilicity. At the pI (pH ~5), the compound may form an oil droplet rather than a crystal.[1]

    • Solution: Assess the solid state of the pellet using DSC (Differential Scanning Calorimetry) or PLM (Polarized Light Microscopy).[1] If it is an oil, the measured solubility represents the solubility of the amorphous liquid, which is higher than the crystalline solubility.

  • Filter Adsorption:

    • Issue: Fluorinated amines can stick to Nylon filters.

    • Solution: Use PTFE or PVDF filters. Always discard the first 200 µL of filtrate to saturate active sites on the filter membrane.

  • Hydrolytic Stability:

    • Issue: The C-F bond in the fluoromethyl group is generally stable, but the amide-like conjugation of the piperidine could be susceptible to hydrolysis at extreme pH (pH < 1 or pH > 12) over long periods.[1]

    • Check: Run a stability check by re-analyzing the sample after 24h and 48h. If the peak area decreases or new peaks appear, limit incubation time to 6-12 hours.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [1]

    • Context: Definitive source on pKa-solubility relationships and the "U-shaped" profile of zwitterions.
  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[2]

    • Context: Methodology for determining intrinsic solubility (

      
      ) from pH profiles.[1]
      
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-393.

    • Context: Validation of solubility prediction models for ampholytes.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Link

    • Context: Reference for the physicochemical properties of the parent nicotinic acid scaffold.[2]

  • ChemScene. (2023).[1][2] Product Data Sheet: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS 2011038-08-5).[1] Link

    • Context: Vendor confirmation of compound identity and availability for research.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

An Application Note and Protocol for the Scalable Synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Abstract This comprehensive guide details scalable and efficient synthetic protocols for the preparation of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

Abstract

This comprehensive guide details scalable and efficient synthetic protocols for the preparation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a valuable building block in pharmaceutical research and development. We present a strategic retrosynthetic analysis, evaluate multiple pathways for the synthesis of key intermediates—3-(fluoromethyl)piperidine and 6-halonicotinic acid derivatives—and provide a comparative analysis of two robust C-N bond-forming strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, troubleshooting guides, and the scientific rationale behind key experimental decisions to facilitate successful scale-up.

Introduction and Strategic Overview

The incorporation of fluorinated aliphatic moieties into drug candidates is a widely adopted strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3-(fluoromethyl)piperidine scaffold, in particular, has emerged as a desirable motif. Its coupling with a nicotinic acid core yields 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a heterocyclic structure with significant potential for the discovery of novel therapeutics.

The primary challenge in producing this compound on a large scale lies in the efficient and cost-effective construction of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the fluorinated piperidine. This guide provides a robust framework for navigating this challenge, focusing on process scalability, safety, and economic viability.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the target molecule at the C-N bond between the pyridine ring (C6 position) and the piperidine nitrogen. This strategy simplifies the synthesis into two primary, more accessible intermediates.

G cluster_intermediates Target 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Disconnection C-N Bond Disconnection Target->Disconnection Intermediates Key Intermediates Piperidine 3-(Fluoromethyl)piperidine Pyridine 6-Halonicotinic Acid Derivative (X = Cl, Br) Disconnection->Piperidine Disconnection->Pyridine

Caption: Retrosynthetic analysis of the target molecule.

This disconnection yields two key building blocks:

  • Intermediate A: 3-(Fluoromethyl)piperidine

  • Intermediate B: A 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester)

The forward synthesis will focus on the preparation of these intermediates followed by their strategic coupling.

Synthesis of Key Intermediates

Part A: Scalable Synthesis of 3-(Fluoromethyl)piperidine

The synthesis of fluorinated piperidines is a non-trivial task, often requiring specialized fluorinating agents. One common and scalable approach begins with a commercially available piperidine-3-carboxylic acid derivative.

Proposed Route: A robust method involves the reduction of a piperidine-3-carboxylic acid ester to the corresponding alcohol, followed by fluorination.

  • Esterification and N-Protection: Piperidine-3-carboxylic acid is first protected (e.g., as a Boc or Cbz derivative) and esterified to prevent side reactions.

  • Reduction to Alcohol: The ester is reduced to the N-protected 3-(hydroxymethyl)piperidine using a suitable reducing agent like lithium aluminum hydride (LAH) or sodium borohydride.

  • Fluorination: The crucial fluorination step can be achieved using various reagents. While reagents like DAST or Deoxo-Fluor® are effective, they can present thermal stability challenges on a large scale. A more scalable alternative is the use of a sulfonate ester intermediate (mesylate or tosylate) followed by nucleophilic fluorination with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often with a phase-transfer catalyst.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the free amine, 3-(fluoromethyl)piperidine, which is typically isolated as a salt.

Recent advances in the heterogeneous hydrogenation of fluoropyridines also offer a direct route to fluorinated piperidines, which can be a highly efficient and scalable alternative if the corresponding fluoropyridine is readily available.[1][2]

Part B: Scalable Synthesis of 6-Halonicotinic Acid

6-Chloronicotinic acid is a widely used and commercially available intermediate.[3] For large-scale operations where cost is a primary driver, its synthesis from more fundamental precursors may be considered.

Common Industrial Preparations:

  • From 6-Hydroxynicotinic Acid: A prevalent method involves the chlorination of 6-hydroxynicotinic acid using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] This reaction is generally high-yielding and adaptable to large-scale production.

  • From 2-Chloro-5-methylpyridine (CMP): An alternative route is the oxidation of the methyl group of CMP. Modern protocols utilize catalytic oxidation with oxygen in the presence of a cobalt catalyst, which presents a greener alternative to stoichiometric oxidants like potassium permanganate.[6]

For the subsequent coupling step, it is often advantageous to use the methyl or ethyl ester of 6-chloronicotinic acid. The ester can be prepared from the acid via standard methods, such as treatment with thionyl chloride followed by an alcohol (e.g., methanol or ethanol), or by using trimethylsilyldiazomethane for smaller scales.[7]

Key Coupling Step: Strategies for C-N Bond Formation

The crucial step in this synthesis is the coupling of 3-(fluoromethyl)piperidine with the 6-halonicotinic acid derivative. Two primary strategies are considered for their scalability and efficiency.

G Start 3-(Fluoromethyl)piperidine + 6-Chloronicotinic Acid Ester SNAr Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr BH Strategy 2: Buchwald-Hartwig Amination Start->BH Hydrolysis Saponification (Ester Hydrolysis) SNAr->Hydrolysis BH->Hydrolysis Product Final Product: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Hydrolysis->Product

Caption: Key C-N bond formation strategies and final hydrolysis.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, cost-effective method for forming C-N bonds on electron-deficient aromatic rings.[8] The carboxylic acid group (or ester) at the 3-position and the ring nitrogen of the pyridine core sufficiently activate the ring for nucleophilic attack at the 6-position, facilitating the displacement of a halide.[9][10]

  • Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[11][12] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the pyridine ring and the carboxyl group.

  • Advantages for Scale-Up: This method avoids the use of expensive and air-sensitive transition-metal catalysts and ligands. The reaction conditions are often straightforward, typically requiring a base and a high-boiling polar aprotic solvent.

  • Causality: The choice of a chloro or fluoro substituent on the nicotinic acid is critical. Fluorine is the most activating halogen for SNAr due to its high electronegativity, which stabilizes the Meisenheimer complex, while chlorine is often a good economic compromise.[12]

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[13][14]

  • Mechanism: The reaction involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, ligand exchange/amine coordination, deprotonation, and reductive elimination.[13]

  • Advantages for Scale-Up: This method is highly reliable and often proceeds under milder conditions than SNAr. It is particularly useful if the SNAr reaction is sluggish or fails. The development of highly active, sterically hindered phosphine ligands has enabled the coupling of even challenging substrates with high efficiency.[15][16]

  • Causality: The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are typically required to promote the rate-limiting reductive elimination step and prevent catalyst decomposition. The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is also critical and must be optimized for the specific substrate combination.[16]

Comparative Analysis
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None (self-activated system)Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand
Cost Lower (no catalyst/ligand cost)Higher (precious metal catalyst and specialized ligand)
Conditions Often requires higher temperatures (>100 °C)Generally milder temperatures (RT to 100 °C)
Substrate Scope More limited; requires an activated aryl halideVery broad; highly versatile
Scalability Excellent; simple setup, robustGood; requires careful control of catalyst activity and removal of metal residues
Green Chemistry Favorable (avoids heavy metals)Less favorable (use of Palladium, complex ligands, and often specific solvents)[15]

Recommendation: For the synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, the SNAr pathway is the preferred starting point for process development due to its economic advantages and operational simplicity. The Buchwald-Hartwig amination serves as an excellent, albeit more expensive, alternative if SNAr yields are unsatisfactory.

Detailed Experimental Protocols

The following protocol details the SNAr approach, which is recommended for its scalability and cost-effectiveness.

Protocol 1: SNAr Coupling and Saponification

Step 1: Synthesis of Methyl 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinate

  • Reagents and Equipment:

    • Methyl 6-chloronicotinate (1.0 eq)

    • 3-(Fluoromethyl)piperidine hydrochloride (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Procedure:

    • To the reactor under a nitrogen atmosphere, add methyl 6-chloronicotinate, 3-(fluoromethyl)piperidine hydrochloride, and anhydrous potassium carbonate.

    • Add DMSO (5-10 volumes relative to the limiting reagent).

    • Begin stirring and heat the reaction mixture to 120-130 °C. The choice of this temperature is to ensure a sufficient reaction rate; lower temperatures may lead to incomplete conversion even after extended periods.

    • Maintain the temperature and monitor the reaction progress by HPLC or TLC (typically 12-24 hours). The disappearance of the starting methyl 6-chloronicotinate indicates completion.

    • Once complete, cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separate vessel containing cold water (10-20 volumes), while stirring. This will precipitate the product and dissolve the inorganic salts.

    • Filter the resulting solid, wash thoroughly with water to remove residual DMSO and salts, and then with a non-polar solvent like heptane to aid in drying.

    • Dry the solid product under vacuum at 40-50 °C to a constant weight.

Step 2: Saponification to 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

  • Reagents and Equipment:

    • Methyl 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinate (from Step 1)

    • Sodium hydroxide (NaOH), 2M aqueous solution

    • Hydrochloric acid (HCl), 2M aqueous solution

    • Methanol or Ethanol

    • Jacketed glass reactor with overhead stirrer and pH probe

  • Procedure:

    • Suspend the crude ester from Step 1 in a mixture of methanol (5 volumes) and water (5 volumes).

    • Add 2M aqueous NaOH solution (1.5-2.0 eq) to the suspension.

    • Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitor by HPLC, typically 2-4 hours). The reaction mixture should become a clear solution.

    • Cool the solution to room temperature.

    • Slowly add 2M aqueous HCl to adjust the pH to the isoelectric point of the product (typically pH 4-5). The product will precipitate out of the solution. The careful control of pH is critical to maximize yield and purity.

    • Cool the slurry to 0-5 °C and stir for 1-2 hours to ensure complete precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum at 50-60 °C to yield the final product.

StepReactantMolar Eq.Typical YieldPurity (HPLC)
1Methyl 6-chloronicotinate1.085-95%>95%
2Product from Step 11.090-98%>99%

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Low yield in SNAr step Insufficient temperature or reaction time.Increase temperature to 130-140 °C or extend reaction time. Ensure all reagents are anhydrous.
Inefficient base.Use a stronger base like cesium carbonate (Cs₂CO₃) or a different solvent like NMP or DMAc.
Incomplete saponification Insufficient base or reaction time.Add additional NaOH solution and continue heating. Ensure the ester is fully dissolved or suspended.
Steric hindrance.Increase temperature or use a co-solvent like THF to improve solubility.
Product difficult to filter Fine particle size due to rapid precipitation.Control the rate of pH adjustment during precipitation. Implement a temperature-controlled crystallization profile.
Residual palladium (if using Buchwald-Hartwig) Inefficient workup.Incorporate a wash with an aqueous solution of a sulfur-containing scavenger (e.g., L-cysteine, sodium thiosulfate). Consider filtration through a metal scavenging agent.

Conclusion

The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is readily achievable on a large scale. The presented retrosynthetic strategy, breaking the molecule down into 3-(fluoromethyl)piperidine and 6-chloronicotinic acid, provides a clear and manageable path. For the key C-N bond formation, the Nucleophilic Aromatic Substitution (SNAr) pathway represents the most industrially viable and cost-effective method. The detailed protocol provided herein is robust and optimized for high yield and purity. For cases where the SNAr reaction is not efficient, the Buchwald-Hartwig amination offers a reliable, albeit more costly, alternative. By understanding the causality behind the procedural choices and anticipating potential challenges, researchers and process chemists can confidently scale the production of this important chemical intermediate.

References

  • Sheng, M., Yang, Q., Huff, D., Schafer, A. G., Tucker, C., & Valco, D. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 26(3), 963-975. [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • PureSynth. (n.d.). 6-Chloronicotinic Acid 98.0%. Retrieved from [Link]

  • Xu, B., Wleklinski, M., & Hammond, G. B. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link]

  • Leutzsch, M., Wolf, L. M., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Semantic Scholar. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979-5983. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. [Link]

  • Google Patents. (n.d.).
  • De Kimpe, N., et al. (2012). Synthesis of 3-Aminomethyl-3-fluoropiperidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubChem. (n.d.). Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl).... [Link]

  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime....
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. [Link]

  • Greluk, M., & Szymańska, K. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Bakulina, O., et al. (2021). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines. RSC Publishing. [Link]

  • Dolle, F., et al. (2000). Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines.... [Link]opamineSerotonin_Receptor_Agonists)

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Application

Application Note: Step-by-Step Synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Parameter Optimization, and Self-Validating Protocol Design Introduction & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Parameter Optimization, and Self-Validating Protocol Design

Introduction & Mechanistic Rationale

The integration of functionalized piperidines and pyridines is a cornerstone strategy in modern drug discovery, often utilized to modulate pharmacokinetic profiles and target binding affinities[1]. The synthesis of 6-(3-(fluoromethyl)piperidin-1-yl)nicotinic acid from 6-chloronicotinic acid represents a classic, yet highly nuanced, Nucleophilic Aromatic Substitution (SNAr)[2].

In this transformation, the C6 position of the pyridine ring is highly activated toward nucleophilic attack. This activation is driven by the synergistic electron-withdrawing effects of the ortho-pyridine nitrogen and the para-carboxylic acid group, which stabilize the transient negative charge in the Meisenheimer complex[3].

The nucleophile, 3-(fluoromethyl)piperidine, is typically sourced as a stable hydrochloride salt[4]. Therefore, the reaction environment must be carefully engineered to simultaneously liberate the free amine, deprotonate the nicotinic acid to ensure solubility, and drive the SNAr forward without triggering unwanted side reactions.

Experimental Design & Causality

To ensure maximum yield and purity, the reaction parameters must be selected based on strict mechanistic causality. Table 1 summarizes the quantitative and qualitative data driving our optimized protocol.

Table 1: Optimization of SNAr Parameters and Mechanistic Causality

ParameterSub-optimal ConditionOptimized ConditionCausality & Mechanistic Rationale
Solvent Ethanol (Yield: <40%)Anhydrous DMSO (Yield: >85%)Polar aprotic DMSO leaves the piperidine nitrogen unsolvated, maximizing its nucleophilicity while stabilizing the Meisenheimer transition state.
Base Triethylamine (TEA)K₂CO₃ (3.0 equivalents) Inorganic K₂CO₃ irreversibly scavenges HCl to free-base the piperidine[4], forms the soluble potassium carboxylate, and acts as an acid sponge without competing as a nucleophile.
Temperature 80 °C (Incomplete conversion)100 °C Sufficient thermal energy is required to overcome the activation barrier of the SNAr on the mildly deactivated carboxylate-substituted ring.
Isolation Organic ExtractionIsoelectric Precipitation The product is amphoteric. Adjusting the aqueous phase to its exact isoelectric point (pH ~3.5) forces the zwitterion to crystallize, bypassing complex extractions.

Mandatory Visualization: Reaction Workflow

SNAr_Workflow Start 6-Chloronicotinic Acid + 3-(Fluoromethyl)piperidine HCl Base Add K₂CO₃ (3.0 eq) in anhydrous DMSO Start->Base Heat SₙAr Reaction Heat at 100 °C for 12 h Base->Heat Deprotonation & Free-basing Quench Reaction Quench Cool to RT & Dilute with H₂O Heat->Quench Meisenheimer Complex Formation & Collapse Acidify Isoelectric Precipitation Adjust to pH ~3.5 with 1M HCl Quench->Acidify Solubilization of Carboxylate Salt Isolate Filtration & Washing (H₂O, cold EtOH) Acidify->Isolate Zwitterion Crystallization Product 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Isolate->Product Vacuum Drying (Self-Validation Complete)

Figure 1: Experimental workflow and mechanistic milestones for the SₙAr synthesis and isolation.

Step-by-Step Protocol & Self-Validating Checkpoints

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical feedback confirms the success of the prior step, eliminating downstream failures.

Materials Required
  • 6-Chloronicotinic acid: 1.0 equivalent (e.g., 1.57 g, 10.0 mmol)

  • 3-(Fluoromethyl)piperidine hydrochloride: 1.2 equivalents (1.84 g, 12.0 mmol)[4]

  • Potassium carbonate (K₂CO₃): 3.0 equivalents (4.14 g, 30.0 mmol)

  • Anhydrous DMSO: 15 mL (Reaction solvent)

  • 1M Hydrochloric Acid (HCl): For pH adjustment

Reaction Execution
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge 6-chloronicotinic acid (1.57 g, 10.0 mmol) and 3-(fluoromethyl)piperidine hydrochloride (1.84 g, 12.0 mmol).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (4.14 g, 30.0 mmol) followed by anhydrous DMSO (15 mL).

    • Self-Validating Checkpoint 1 (Physical): The suspension will initially appear heterogeneous. As the K₂CO₃ deprotonates the nicotinic acid, the formation of the potassium carboxylate salt will slightly alter the solubility profile. Effervescence (CO₂ release) may be minimally observed depending on trace moisture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C under a positive pressure of nitrogen for 12 hours.

    • Self-Validating Checkpoint 2 (Analytical): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 156 [M-H]⁻) is fully consumed, replaced by the product mass (m/z 239 [M+H]⁺).

Work-up and Isoelectric Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the crude DMSO mixture by pouring it into 50 mL of ice-cold distilled water. The mixture should remain mostly clear, as the product exists as the highly soluble potassium carboxylate salt.

  • Isoelectric Precipitation (Critical Step): Place the beaker in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

    • Self-Validating Checkpoint 3 (Phase Change): As the pH approaches ~3.5, a thick white/off-white precipitate will rapidly form. This is the isoelectric point. If the pH drops below 2.0, the precipitate will begin to re-dissolve as the piperidine nitrogen becomes protonated (forming a soluble hydrochloride salt). This pH-dependent phase change physically validates the amphoteric nature of the synthesized molecule.

  • Isolation: Filter the resulting suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual DMSO and inorganic salts, followed by a final wash with cold ethanol (5 mL) to facilitate drying.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 6-(3-(fluoromethyl)piperidin-1-yl)nicotinic acid as a solid.

References

  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock URL:[1]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Center for Biotechnology Information (PMC) URL:[2]

  • 3-(Fluoromethyl)piperidine hydrochloride | CAS 1241725-60-9 Source: Santa Cruz Biotechnology (SCBT) URL:[4]

  • Aromatic Nucleophilic Substitution Source: Scribd URL:[3]

Sources

Method

Amide coupling reaction conditions using 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Executive Summary The compound 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a highly versatile building block in modern medicinal chemistry. The incorporation of a fluoromethyl group on the piperidine ring serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a highly versatile building block in modern medicinal chemistry. The incorporation of a fluoromethyl group on the piperidine ring serves as a bioisostere to modulate lipophilicity and metabolic stability, while the nicotinic acid core provides a rigid, directional vector for target engagement. However, the amphoteric nature of this molecule presents unique physicochemical challenges during amide bond formation. This application note provides field-proven, self-validating protocols for both discovery-scale (HATU-mediated) and process-scale (T3P-mediated) amide couplings, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights & Causality

To achieve high-yielding amide couplings with 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, one must first understand its electronic and structural behavior in solution.

The Zwitterionic Challenge: Because the piperidine nitrogen is bonded to the C6 position of the nicotinic acid core, its lone pair delocalizes into the pyridine ring. This cross-conjugation reduces the basicity of the piperidine nitrogen but significantly increases the electron density and basicity of the pyridine nitrogen. In neutral media, the acidic carboxylate (at C3) and the basic pyridine/piperidine system form a robust zwitterionic network. This leads to poor solubility in non-polar solvents and resists standard carbodiimide (EDC/DCC) activation.

Why HATU for Discovery? HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier reagent for overcoming the sluggish reactivity of heteroaromatic acids. The addition of a base like DIPEA is not merely to neutralize amine hydrochloride salts, but critically to disrupt the zwitterionic salt bridges, solubilizing the substrate. Once the carboxylate attacks the electron-deficient uronium carbon of HATU, an OAt-active ester is formed. The high coupling efficiency of HATU is driven by a neighboring group effect: the nitrogen atom at the 7-position of the HOAt leaving group acts as a hydrogen-bond acceptor, stabilizing the incoming amine nucleophile through a 7-membered cyclic transition state[1].

Why T3P for Scale-Up? While HATU is excellent for milligram-scale synthesis, it is a known sensitizer and poses thermal explosion risks at scale[1]. For multi-gram to kilogram processes, Propylphosphonic anhydride (T3P) is the reagent of choice. T3P activates the carboxylic acid to form a highly reactive acyl-phosphonic acid intermediate[2]. This biomimetic activation pathway[3] avoids epimerization and generates completely water-soluble phosphate byproducts, allowing for a chromatography-free isolation via simple aqueous extraction[4].

Activation and Coupling Workflows

Caption: HATU-mediated activation workflow highlighting the solubilization and OAt-ester formation.

Caption: T3P-mediated biomimetic activation yielding water-soluble phosphate byproducts.

Quantitative Data Summary

The following table summarizes the performance metrics of various coupling systems when applied to deactivated heteroaromatic systems like nicotinic acids.

ParameterHATU / DIPEAT3P / PyridineEDC / HOBt
Typical Yield 85 - 95%80 - 95%50 - 70%
Reaction Time 1 - 2 hours4 - 12 hours12 - 24 hours
Byproduct Removal Aqueous wash + ChromatographySimple aqueous extractionAqueous wash + Chromatography
Scalability Milligram to small Gram scaleMulti-kilogram scaleGram scale
Safety Profile Sensitizer, potentially explosiveNon-toxic, non-explosiveSensitizer
Solvent Preference DMF, NMP, DCMEtOAc, THF, 2-MeTHFDMF, DCM

Detailed Experimental Protocols

Protocol A: Discovery Scale Synthesis (HATU-Mediated)

Optimized for rapid library synthesis and milligram-scale discovery chemistry.

  • Preparation: Charge a dry 20 mL scintillation vial with 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (1.0 equiv, e.g., 0.5 mmol) and the target amine (1.1 equiv).

  • Solubilization: Suspend the solids in anhydrous DMF (5.0 mL, 0.1 M).

  • Zwitterion Disruption: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir vigorously for 5–10 minutes. Causality Check: The cloudy suspension must transition to a clear, homogenous solution, confirming the disruption of the zwitterionic lattice.

  • Activation: Add HATU (1.2 equiv) in one single portion. Scientist Insight: Always add HATU last. If HATU is mixed with the amine prior to the acid, it can react to form an inert tetramethylguanidinium byproduct, killing the reaction yield.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor conversion via LC-MS. The OAt-ester intermediate may be briefly visible as a transient mass if the amine is highly sterically hindered.

  • Workup & Isolation:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash sequentially with saturated aqueous NaHCO₃ (15 mL) to remove acidic impurities.

    • Wash with 5% aqueous LiCl (3 × 15 mL). Causality Check: LiCl washes are highly effective at partitioning DMF into the aqueous layer, preventing it from co-eluting during chromatography.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Process and Scale-Up Synthesis (T3P-Mediated)

Optimized for gram-to-kilogram scale, prioritizing safety, green chemistry, and chromatography-free isolation.

  • Preparation: Charge a jacketed reactor with 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (1.0 equiv, e.g., 50 mmol) and the target amine (1.1 equiv).

  • Solvent Addition: Add anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (250 mL, 0.2 M).

  • Base Addition: Add Pyridine (4.0 equiv). Scientist Insight: For deactivated nicotinic acids, Pyridine is superior to DIPEA in T3P couplings because it acts as a nucleophilic catalyst, accelerating the formation of the acyl-phosphonic acid intermediate.

  • Controlled Activation: Cool the reactor to 0–5 °C. Add T3P (50 wt% solution in EtOAc) (1.5 equiv) dropwise over 30 minutes to control the mild exotherm.

  • Coupling: Warm the mixture to room temperature and stir for 6–12 hours. (If coupling a deactivated aniline or hindered secondary amine, the reaction can be safely heated to 60 °C without risk of T3P degradation).

  • Workup & Isolation:

    • Quench the reaction by adding deionized water (100 mL) and stir for 30 minutes to hydrolyze unreacted T3P.

    • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (100 mL), followed by water (100 mL).

    • Causality Check: All propylphosphonic acid byproducts and pyridine salts are completely water-soluble and partition entirely into the aqueous phase[4].

    • Concentrate the organic layer to afford the target amide. In >80% of cases, the purity exceeds 95% by HPLC, requiring no further purification.

Analytical Characterization & Troubleshooting

  • Incomplete Conversion: If LC-MS shows unreacted nicotinic acid, verify the basicity of the amine. If the amine is a weak nucleophile (e.g., an aniline), switch from Protocol A to Protocol B and heat to 60 °C.

  • Mass Balance Issues in Workup: The product contains a basic piperidine nitrogen. If the aqueous washes are too acidic (pH < 4), the target amide will protonate and partition into the aqueous layer. Ensure all aqueous washes are kept at pH > 7 (using NaHCO₃) to maintain the product in the organic phase.

  • Fluorine NMR (¹⁹F-NMR): The fluoromethyl group provides an excellent spectroscopic handle. Monitor the ¹⁹F-NMR shift (typically around -210 to -230 ppm, depending on solvent and conformation) to confirm the structural integrity of the piperidine ring post-coupling.

References

1.[4] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. ribbitt.com. URL: 2.[1] HATU - Wikipedia. wikipedia.org. URL: 3.[2] Photochemical & Photobiological Sciences - RSC Publishing. rsc.org. URL: 4.[3] Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - MDPI. mdpi.com. URL:

Sources

Application

Application Notes and Protocols for the Esterification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

Introduction 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its derivatives, particularly esters, are valuable scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its derivatives, particularly esters, are valuable scaffolds for the synthesis of novel therapeutic agents.[1][2] The esterification of this molecule, however, presents unique challenges due to the presence of both a sterically hindered carboxylic acid on an electron-deficient pyridine ring and a basic piperidine nitrogen. This guide provides detailed protocols and technical insights for the successful esterification of this substrate, addressing the inherent chemical complexities.

Chemical Challenges in Esterification

The primary obstacles in the esterification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid are twofold:

  • The Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen deactivates the carboxylic acid group towards nucleophilic attack, making standard acid-catalyzed esterification less efficient than with simple benzoic acids.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen can lead to unwanted side reactions, such as salt formation with acid catalysts or reaction with coupling agents, which can complicate the reaction and purification process.

To overcome these challenges, several strategies can be employed, ranging from classical acid catalysis to the use of modern coupling agents. The choice of method will depend on the desired ester, the scale of the reaction, and the lability of the starting material and product.

Recommended Esterification Protocols

This section details three robust methods for the esterification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid:

  • Modified Fischer-Speier Esterification: A classic approach suitable for simple, unhindered alcohols.

  • Steglich Esterification: A mild and efficient method for a broader range of alcohols, including those that are sterically demanding or acid-sensitive.[3][4][5][6]

  • Acid Chloride Formation followed by Esterification: A two-step procedure for when other methods fail, particularly with challenging alcohols.

Protocol 1: Modified Fischer-Speier Esterification

This method relies on the principle of driving the equilibrium towards the ester product by using a large excess of the alcohol and an acid catalyst.[7][8][9] For nicotinic acid derivatives, a strong acid catalyst is typically required.[10][11]

Causality behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reaction equilibrium forward.

  • Sulfuric Acid: A strong protic acid is necessary to sufficiently protonate the carbonyl oxygen of the deactivated nicotinic acid, thereby increasing its electrophilicity.[7][8]

  • Reflux Conditions: The elevated temperature increases the reaction rate and helps to remove the water byproduct, further driving the equilibrium.[12]

Experimental Protocol:

  • To a solution of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, ethanol; 20-50 eq), add concentrated sulfuric acid (0.2-0.5 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Caution: CO2 evolution will occur.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterConditionRationale
Alcohol Methanol, EthanolSimple, primary alcohols that can be used in large excess.
Catalyst Conc. H₂SO₄Strong acid to activate the carboxylic acid.
Temperature RefluxIncreases reaction rate and removes water.
Time 4-24 hReaction is typically slow due to the deactivated ring.
Work-up Neutralization & ExtractionRemoves the acid catalyst and isolates the ester.

Visualization of Workflow:

Fischer_Esterification_Workflow A Dissolve Acid in Excess Alcohol B Add H₂SO₄ Catalyst (0 °C) A->B C Reflux (4-24h) B->C D Neutralize with NaHCO₃ (aq) C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F G Isolated Ester F->G

Caption: Workflow for Modified Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4][6] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[4][13]

Causality behind Experimental Choices:

  • EDC/DCC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][14][15] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[14][16]

  • DMAP: This nucleophilic catalyst intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[4] This suppresses the formation of the stable N-acylurea byproduct.[3]

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated intermediates.

Experimental Protocol:

  • Dissolve 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterConditionRationale
Coupling Agent EDC·HCl or DCCActivates the carboxylic acid.
Catalyst DMAPAccelerates the reaction and prevents side products.
Solvent Anhydrous DCM or DMFAprotic solvent to prevent hydrolysis of intermediates.
Temperature 0 °C to RTMild conditions suitable for sensitive substrates.
Time 2-12 hGenerally faster than Fischer esterification.

Visualization of Mechanism:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'-OH ROH R'-OH Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A Nicotinic Acid Derivative B Reflux with SOCl₂ A->B C Nicotinoyl Chloride HCl B->C D Dissolve in Anhydrous Solvent C->D Proceed to next step E Add Alcohol and Base (0 °C) D->E F Stir at RT E->F G Work-up and Purification F->G H Final Ester Product G->H

Sources

Method

Application Note: Reagents and Protocols for the Fluoromethylation of Piperidine-Nicotinic Acid Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Introduction of the fluoromethyl ( ) group into piperidine-nicotinic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Introduction of the fluoromethyl (


) group into piperidine-nicotinic acid derivatives.

Introduction & Scientific Rationale

The strategic incorporation of a fluoromethyl group (


) into saturated nitrogen heterocycles, such as the piperidine ring, is a transformative tactic in modern medicinal chemistry. The 

motif serves as a highly effective bioisostere for methyl and hydroxymethyl groups. Due to the high electronegativity of fluorine and the strength of the C–F bond, this modification predictably modulates lipophilicity, lowers the basicity (

) of the adjacent piperidine nitrogen, and enhances metabolic stability against cytochrome P450 oxidation[1]. Furthermore, the C–F bond induces distinct stereoelectronic effects, such as hyperconjugation, which can lock the piperidine ring into a preferred bioactive conformation[2].

When applied to nicotinic acid derivatives—a privileged scaffold in pharmacology—the addition of a fluoromethylated piperidine moiety (yielding compounds such as3) can dramatically enhance target binding affinity by facilitating novel hydrogen bond acceptor interactions while maintaining the salt-bridge capabilities of the piperidine core[4][3].

Mechanistic Pathways & Reagent Selection

Synthesizing fluoromethylated piperidine-nicotinic acid conjugates relies on two primary paradigms: De Novo Assembly (using pre-functionalized building blocks) and Late-Stage Functionalization (direct C-H functionalization).

SyntheticStrategy A Nicotinic Acid Core (e.g., 6-Chloronicotinic acid) C SNAr Coupling (Base, Heat) A->C B 4-(Fluoromethyl)piperidine B->C D 6-(4-(Fluoromethyl)piperidin-1-yl) nicotinic acid C->D Approach A: Building Block E Piperidine-Nicotinic Acid Conjugate F Late-Stage Fluoromethylation (CH2FI, Visible Light) E->F F->D Approach B: Late-Stage

Figure 1. Strategic approaches for introducing a fluoromethyl group into a piperidine-nicotinic acid scaffold.

The Shift to Fluoroiodomethane ( )

Historically, the synthesis of fluoromethylated amines relied heavily on the deoxofluorination of hydroxymethyl precursors using hazardous reagents like DAST or


[5]. However, modern methodologies have shifted toward6, a versatile C1 building block that can deliver the 

group via electrophilic, nucleophilic, or radical pathways[6].

Under visible-light irradiation,


 undergoes Halogen Atom Transfer (HAT) in the presence of tris(trimethylsilyl)silane (TTMSS). The strong thermodynamic driving force for the formation of the Si–I bond drives the homolytic cleavage of the C–I bond, generating the highly reactive fluoromethyl radical (

)[1]. This radical can seamlessly add to complex piperidine derivatives without the need for expensive transition-metal photocatalysts.

HATMechanism Light Blue LED (400-450 nm) Silane Tris(trimethylsilyl)silane (TTMSS) Light->Silane Photoinitiation Radical Silyl Radical (Me3Si)3Si• Silane->Radical Hydrogen Abstraction CH2FI Fluoroiodomethane (CH2FI) Radical->CH2FI Halogen Atom Transfer (HAT) CH2F_Radical Fluoromethyl Radical (•CH2F) CH2FI->CH2F_Radical - (Me3Si)3SiI Piperidine Piperidine Intermediate CH2F_Radical->Piperidine Radical Addition Product α-Fluoromethyl Piperidine Piperidine->Product Recombination / SET

Figure 2. Visible light-mediated Halogen Atom Transfer (HAT) mechanism for generating fluoromethyl radicals from CH2FI.

Quantitative Comparison of Fluoromethylating Reagents

ReagentActivation ModeMechanismAdvantagesLimitationsTypical Yields
Fluoroiodomethane (

)
Radical / NucleophilicHalogen Atom Transfer (HAT) / LithiationHighly versatile; commercial availability; late-stage compatible[6].Volatile (bp 53°C); requires specific activation (light or MeLi).50–80%
Fluoromethyl phenyl sulfone NucleophilicCarbanion additionExcellent stereocontrol for imines; stable solid reagent[5].Requires strong bases (LiHMDS); necessitates a reductive desulfonylation step.60–85%
Diethylaminosulfur trifluoride (DAST) DeoxofluorinationNucleophilic fluorination of alcoholsDirect conversion of pre-installed

groups.
Highly hazardous; poor functional group tolerance; requires pre-functionalization.40–70%
Selectfluor +

ElectrophilicRadical / CationicBench-stable; easy to handle.Poor regioselectivity on complex saturated heterocycles like piperidine.20–45%

Experimental Protocols

Protocol 1: De Novo Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid using a pre-functionalized building block[3].

Causality & Design: The nitrogen atom in the pyridine ring of 6-chloronicotinic acid acts as a strong electron-withdrawing group, activating the 2- and 6-positions for SNAr. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it scavenges the HCl generated during the reaction and liberates the free base of the piperidine hydrochloride salt without competing as a nucleophile. Elevated temperatures (90 °C) are required to overcome the activation energy barrier of the Meisenheimer complex transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 mmol, 157 mg) and 4-(fluoromethyl)piperidine hydrochloride (1.2 mmol, 184 mg).

  • Solvent & Base Addition: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL). Add DIPEA (3.0 mmol, 522 µL) dropwise at room temperature. The solution will become homogeneous as the salts neutralize.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor reaction completion via LC-MS or TLC (eluent: 10% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with distilled water (20 mL).

  • Isolation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~4.5 (the isoelectric point of the product). Collect the resulting precipitate via vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 10 mL) and diethyl ether (10 mL). Dry under high vacuum to afford 6-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid as a solid.

Protocol 2: Late-Stage -Fluoromethylation via Visible-Light HAT

Objective: Direct introduction of a


 group into a protected piperidine-nicotinic acid conjugate using 

[1].

Causality & Design: This protocol avoids heavy-metal photocatalysts. Tris(trimethylsilyl)silane (TTMSS) is photoinitiated by blue light to form a silyl radical. The thermodynamic favorability of the Si–I bond (approx. 78 kcal/mol) drives the abstraction of iodine from


, yielding the electrophilic 

radical. This radical subsequently adds to the piperidine substrate (often activated in situ as an iminium or enamine species).

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL Schlenk tube, add the piperidine-nicotinic acid substrate (protected as a methyl ester) (0.2 mmol).

  • Reagent Loading: Add Fluoroiodomethane (

    
    , 0.6 mmol, 3.0 equiv) and Tris(trimethylsilyl)silane (TTMSS, 0.4 mmol, 2.0 equiv) via a gas-tight microsyringe. (Note: 
    
    
    
    is volatile; handle quickly and keep chilled prior to use).
  • Solvent Addition: Add anhydrous Dichloromethane (

    
    , 4.0 mL). Seal the tube with a Teflon-lined cap.
    
  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical intermediates. Backfill with Argon.

  • Irradiation: Place the reaction vessel approximately 2 cm away from a 40 W Blue LED lamp (400–450 nm). Stir vigorously at room temperature for 8–12 hours. A cooling fan should be used to ensure the reaction does not exceed 25 °C.

  • Workup: Turn off the light, open the vial, and concentrate the crude mixture under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to isolate the

    
    -fluoromethylated product.
    

References

  • Deneny, P. J., Kumar, R., & Gaunt, M. J. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science, 12(38), 12601-12607.
  • Pace, V. et al. (2019). Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic-, and Radical-Harnessed Operations. Advanced Synthesis & Catalysis.
  • Beilstein Journal of Organic Chemistry (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool.
  • Vulcanchem. 4-(Fluoromethyl)piperidine-1-carboximidamide - Biochemical Pathway Modulation.
  • ChemScene. 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS 2011038-08-5).
  • Ni, C., & Hu, J. (2014). Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. Chinese Academy of Sciences.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Derivatives

[1] Abstract & Strategic Value This application note details a high-efficiency protocol for the synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a scaffold of significant interest in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Value

This application note details a high-efficiency protocol for the synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a scaffold of significant interest in medicinal chemistry due to its presence in PARP inhibitors and GPCR ligands.[1] While traditional thermal nucleophilic aromatic substitution (


) on 6-chloronicotinic acid is often sluggish due to the electronic deactivation by the carboxylate anion, microwave (MW) irradiation overcomes this kinetic barrier.

This guide presents two distinct methodologies:

  • Method A (High-Throughput): A two-step ester-intermediate route optimized for maximum yield and automated purification.[1]

  • Method B (Green Chemistry): A direct, solvent-minimized aqueous coupling ideal for scale-up and sustainability.[1]

Scientific Background & Mechanism[1][2][3][4]

The Fluorine Effect in Drug Design

The incorporation of the 3-(fluoromethyl) moiety is a strategic medicinal chemistry decision.[1] Fluorine acts as a bioisostere for hydrogen or hydroxyl groups but significantly alters physicochemical properties:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (P450) at the piperidine ring.

  • Lipophilicity &

    
    :  The electron-withdrawing nature of fluorine lowers the 
    
    
    
    of the piperidine nitrogen, potentially improving oral bioavailability and blood-brain barrier penetration [1].[1]
Mechanistic Pathway: Microwave-Accelerated

The reaction proceeds via an addition-elimination mechanism.[1]

  • Nucleophilic Attack: The piperidine nitrogen attacks the C6 position of the pyridine ring.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][2] This is the rate-determining step.[1][3]

  • Aromatization: Chloride is eliminated, restoring aromaticity.

Microwave Advantage: Under conventional heating, the reaction of 6-chloronicotinic acid is slow because the base required to neutralize the amine also deprotonates the carboxylic acid (


).[1] The resulting carboxylate anion (

) is electron-donating, deactivating the ring toward nucleophilic attack.[1] Microwave irradiation allows for superheating (above boiling point) and rapid dipolar polarization, driving the reaction to completion in minutes rather than hours [2].
Mechanistic Visualization

SNAr_Mechanism Reactants Reactants (6-Cl-Nicotinic + Amine) TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack Product Product (Substituted Pyridine) TS->Product -HCl (Elimination) Energy Activation Energy (Lowered by MW T-Jump) Energy->TS Thermal Acceleration

Figure 1: The


 reaction pathway accelerated by microwave dielectric heating.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Biotage Initiator+ or CEM Discover (2.45 GHz).

  • Vials: 2-5 mL microwave-transparent glass vials with crimp caps.

  • Reagents:

    • 6-Chloronicotinic acid (CAS: 5326-23-8) OR Methyl 6-chloronicotinate.[1]

    • 3-(Fluoromethyl)piperidine hydrochloride (CAS: 136779-37-8).[1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
      
      
      
      ).
    • Solvents: N-Methyl-2-pyrrolidone (NMP), Ethanol (EtOH), Water.[1]

Method A: The Ester Route (High Yield & Purity)

Recommended for library synthesis and initial SAR screening.

Rationale: Using the methyl ester prevents the formation of the deactivating carboxylate anion, significantly increasing the electrophilicity of the C6 position.[1]

Step 1:


 Coupling 
  • Charge: In a 5 mL MW vial, add Methyl 6-chloronicotinate (171 mg, 1.0 mmol) and 3-(Fluoromethyl)piperidine HCl (184 mg, 1.2 mmol).

  • Solvent/Base: Add NMP (2.0 mL) and DIPEA (520

    
    L, 3.0 mmol). Note: 3.0 eq base is required to neutralize the HCl salt and scavenge the HCl byproduct.[1]
    
  • Irradiation: Seal and heat at 140°C for 15 minutes (High Absorption Level).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3x) and brine. Dry over

    
     and concentrate.
    

Step 2: Hydrolysis

  • Reaction: Dissolve the crude ester in THF/MeOH/Water (2:1:1, 4 mL). Add LiOH (

    
    ) (126 mg, 3.0 mmol).
    
  • Condition: Stir at RT for 2 hours (or MW at 80°C for 5 mins).

  • Isolation: Acidify to pH 4 with 1N HCl. The product precipitates.[1][4] Filter and dry.[5]

Method B: Direct Aqueous Synthesis (Green Route)

Recommended for scale-up and avoiding organic solvents.[1]

Rationale: Water increases the dielectric constant (


), maximizing microwave absorption. High temperatures (

C) overcome the electronic deactivation of the acid.
  • Charge: In a 5 mL MW vial, add 6-Chloronicotinic acid (157 mg, 1.0 mmol) and 3-(Fluoromethyl)piperidine HCl (184 mg, 1.2 mmol).

  • Solvent/Base: Add Water (2.5 mL) and

    
     (414 mg, 3.0 mmol).
    
  • Irradiation: Seal and heat at 160°C for 20 minutes . Warning: Pressure may reach 8-10 bar.[1] Ensure vial is rated for 20 bar.

  • Isolation: The reaction mixture will be a clear solution (salt form). Acidify carefully with 2N HCl to pH 4-5. The zwitterionic product will precipitate as a white solid.[1] Filter, wash with cold water, and dry.

Optimization & Data Analysis

The following table summarizes optimization screens performed to validate these protocols.

EntrySubstrate (Electrophile)SolventBase (eq)Temp / TimeYield (%)Notes
16-Cl-Nicotinic AcidEtOHDIPEA (3)80°C / 12h (Reflux)15%Thermal control; very slow.
26-Cl-Nicotinic AcidNMPDIPEA (3)150°C / 20 min65%Hard to remove NMP during workup.
36-Cl-Nicotinic Acid Water

(3)
160°C / 20 min 82% Green Route (Method B).[1] Clean ppt.
4Methyl 6-Cl-NicotinateEtOH

(3)
120°C / 10 min88%Fast, but requires hydrolysis step.[1]
5Methyl 6-Cl-Nicotinate NMP DIPEA (3) 140°C / 15 min 94% High Yield Route (Method A).
Workflow Logic Diagram

Workflow Start Start: Select Substrate Decision Priority: Purity or Green? Start->Decision RouteA Method A: Ester Route (Max Yield) Decision->RouteA Purity/Library RouteB Method B: Direct Acid Route (Green/Fast) Decision->RouteB Sustainability StepA1 MW: 140°C, 15 min Solvent: NMP RouteA->StepA1 StepA2 Hydrolysis (LiOH) StepA1->StepA2 Acidification Acidify to pH 4-5 StepA2->Acidification StepB1 MW: 160°C, 20 min Solvent: Water RouteB->StepB1 StepB1->Acidification Filtration Filtration & Drying Acidification->Filtration Final Final Product: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Filtration->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Critical Application Notes

  • Safety - Pressure Management: Water at 160°C generates significant vapor pressure (~6-7 bar).[1] Ensure the microwave reactor's pressure limit is set to at least 15 bar.[1] Do not use standard reflux glassware.

  • Stereochemistry: The 3-(fluoromethyl)piperidine is chiral.[1] Microwave irradiation at 140-160°C is generally safe from racemization for this scaffold, but if using enantiopure starting material, verify optical rotation of the product against a standard [3].[1]

  • Purification:

    • Method A: If the intermediate ester requires purification, use flash chromatography (Hexane/EtOAc).

    • Method B: The product is amphoteric.[1] At neutral pH, it may be water-soluble.[1] Strict pH control (pH 4-5, the isoelectric point) is crucial for precipitation.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Biotage. (2023). Microwave Synthesis User Guide: Nucleophilic Aromatic Substitution. Link

Sources

Method

Crystallization techniques for isolating pure 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Executive Summary This application note details the isolation and purification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a zwitterionic intermediate often utilized in the synthesis of PARP inhibitors and radi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a zwitterionic intermediate often utilized in the synthesis of PARP inhibitors and radiotracers. Due to the amphoteric nature of the nicotinic acid core combined with the basic fluorinated piperidine moiety, standard evaporation techniques often yield amorphous solids or oils.

This guide presents three validated crystallization strategies designed to achieve >99.5% HPLC purity . The primary focus is on Isoelectric Point (pI) Crystallization , which exploits the molecule's zwitterionic window for maximum yield and impurity rejection.

Molecular Profile & Physicochemical Logic

To design a robust crystallization process, we must first understand the solute's behavior in solution.

  • Compound: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

  • Chemical Class: Fluorinated Amino-Pyridine

  • Key Functional Groups:

    • Carboxylic Acid (C3): pKa ≈ 3.8 (Acidic)

    • Piperidine Nitrogen (N1'): pKa ≈ 8.5 (Basic)

    • Pyridine Nitrogen (N1):[1] pKa ≈ <1 (Weakly basic due to electron withdrawal)

  • Solubility Behavior:

    • pH < 2: High solubility (Cationic species:

      
       / 
      
      
      
      )
    • pH > 10: High solubility (Anionic species:

      
       / 
      
      
      
      )
    • pH 4.5 – 6.5: Minimum solubility (Zwitterionic species:

      
       / 
      
      
      
      )

The Challenge: The fluoromethyl group increases lipophilicity compared to non-fluorinated analogs, increasing the risk of "oiling out" (liquid-liquid phase separation) during rapid precipitation. Controlled supersaturation is critical.

Pre-Crystallization Characterization

Before scaling up, perform the following analytical checks to define the design space.

ParameterMethodPurpose
Solubility Curve Gravimetric / HPLCDetermine saturation concentrations (

) in water at pH 1, pH 6, and pH 12.
Metastable Zone Width (MSZW) Turbidity ProbeDefine the temperature/concentration gap between saturation and spontaneous nucleation.
Thermal Stability TGA / DSCConfirm the melting point (expected range 180–220°C for zwitterions) and check for solvate formation.
Impurity Profile HPLC-MSIdentify key impurities (e.g., defluorinated analogs, inorganic salts) to select the correct wash solvents.

Protocol A: Isoelectric Point (pI) Crystallization (Primary Method)

Best for: Bulk isolation from crude reaction mixtures. Removes inorganic salts and non-ionic organic impurities.

Process Logic

This method dissolves the crude solid in an alkaline solution (forming the soluble carboxylate salt), filters out insoluble mechanical impurities, and then slowly acidifies the solution to the isoelectric point to precipitate the pure zwitterion.

Step-by-Step Protocol
  • Dissolution:

    • Suspend 10.0 g of crude 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in 80 mL of Deionized Water (DIW).

    • Slowly add 2.0 M NaOH dropwise while stirring until pH reaches 11.0–11.5.

    • Observation: The suspension should clear as the anionic species forms. If turbidity persists, it indicates non-acidic impurities.

  • Clarification (Polishing Filtration):

    • Filter the solution through a 0.45 µm PTFE membrane to remove dust and insoluble organic byproducts.

    • Critical: Wash the filter with 10 mL of pH 11 water to recover held-up product.

  • Nucleation (The "Cloud Point"):

    • Transfer the filtrate to a jacketed reactor set to 25°C .

    • Agitate at 250 RPM (ensure good mixing without vortexing).

    • Slowly dose 1.0 M HCl (or Acetic Acid for gentler control) via a syringe pump at a rate of 0.5 mL/min.

    • Stop Acidification momentarily when the solution becomes slightly hazy (approx. pH 7.5–8.0). This is the metastable zone .

    • Seed: Add 10 mg (0.1 wt%) of pure seed crystals if available. If not, stir for 30 mins to allow self-nucleation.

  • Crystal Growth (pH Ramp):

    • Resume acid addition at a slower rate (0.2 mL/min).

    • Target final pH: 5.5 ± 0.2 (The theoretical pI).

    • Caution: Do not overshoot to pH < 4, or yield will decrease as the cationic species forms.

  • Aging (Ostwald Ripening):

    • Hold the slurry at pH 5.5 and 20°C for 2–4 hours .

    • Optional: Cool to 5°C over 1 hour to maximize yield (reduces solubility of the zwitterion).

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Displacement Wash: Wash the cake with 2 × 20 mL of cold water (pH adjusted to 5.5).

    • Solvent Wash: Wash with 1 × 15 mL of cold Isopropanol (IPA) to remove residual water and lipophilic surface impurities.

  • Drying:

    • Dry under vacuum (50 mbar) at 45°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization

Best for: Polishing high-purity material or if the pI method yields amorphous solids.

Process Logic

The molecule is dissolved in a polar aprotic solvent (DMSO or DMF) where it is highly soluble. A miscible anti-solvent (Water or IPA) is added to reduce solubility, forcing crystallization.

Step-by-Step Protocol
  • Dissolution:

    • Dissolve 5.0 g of semi-pure material in 15 mL of DMSO at 40°C.

    • Ensure complete dissolution (solution must be clear).

  • Anti-Solvent Addition:

    • Maintain temperature at 40°C.

    • Slowly add Water (or IPA) dropwise.

    • Ratio: Target a final Solvent:Anti-Solvent ratio of 1:3 to 1:5.

    • Add the first 5 mL of water very slowly until the first haze appears.

  • Cooling Ramp:

    • Once the slurry is established (approx. 15 mL water added), cool the reactor from 40°C to 5°C over 2 hours (0.3°C/min).

  • Isolation:

    • Filter and wash copiously with water to remove all traces of DMSO.

    • Note: Residual DMSO can be toxic and difficult to remove; extensive water washing is required.

Visualization of the Workflow

The following diagram illustrates the decision logic and process flow for the Isoelectric Crystallization (Protocol A).

CrystallizationWorkflow Start Crude 6-(3-(Fluoromethyl) piperidin-1-yl)nicotinic acid Dissolution Dissolve in Water + NaOH (Target pH 11.5) Start->Dissolution Solubilization Filtration Polishing Filtration (0.45 µm) Dissolution->Filtration Remove Insolubles Acidification1 Acidify to pH 8.0 (Cloud Point) Filtration->Acidification1 1.0 M HCl Seeding Add Seed Crystals (Optional) Acidification1->Seeding Supersaturation Acidification2 Continue Acidification to pH 5.5 (pI) Acidification1->Acidification2 No Seed Seeding->Acidification2 Crystal Growth Aging Age Slurry (2 hrs @ 20°C) Acidification2->Aging Ostwald Ripening Cooling Cool to 5°C Aging->Cooling Maximize Yield Isolation Filter & Wash (Cold Water + IPA) Cooling->Isolation Final Step

Figure 1: Process flow for the pH-controlled isolation of the zwitterionic species.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Acid added too fast; high local supersaturation.Reduce acid dosing rate. Increase agitation speed. Add seed crystals earlier at the cloud point.
Low Yield pH overshoot (pH < 4) or incomplete precipitation.Verify pH meter calibration. Ensure final pH is exactly 5.5. Cool to 0–5°C before filtering.
Gel Formation Rapid precipitation of amorphous material.Heat the mixture to 50°C to re-dissolve or "ripen" the gel into crystals, then cool slowly.
High Ash Content Trapped inorganic salts (NaCl).Increase the volume of the water wash during filtration. Ensure the wash water is pH 5.5 to prevent product dissolution.

References

  • Vertex AI Search. (2026). Crystallization of zwitterionic pyridine carboxylic acids. Retrieved from 1.

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from 2.

  • ChemicalBook. (n.d.). Nicotinic acid Properties and Solubility. Retrieved from 3.

  • ChemScene. (n.d.). 6-(3-Fluoropiperidin-1-yl)nicotinic acid Product Page. Retrieved from 4.

  • National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from 5.[6]

Sources

Application

Application Note: Leveraging 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid in Fragment-Based Drug Design

Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient alternative to tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] By starting with small, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[1][2][4] A key innovation within FBDD is the strategic use of fluorinated fragments. The unique properties of the fluorine atom—its small size, high electronegativity, and the ability to form favorable interactions with protein targets—make it a valuable tool for medicinal chemists.[5][6] Furthermore, the presence of ¹⁹F provides a powerful spectroscopic handle for Nuclear Magnetic Resonance (NMR) screening, a technique celebrated for its sensitivity in detecting the weak binding affinities characteristic of fragments.[7][8][9]

This application note provides a detailed guide for researchers on the utilization of a specific fluorinated fragment, 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, in FBDD campaigns. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its application in fragment screening and hit-to-lead optimization.

Fragment Profile: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

While specific experimental data for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is not extensively published, we can infer its properties based on its constituent moieties and data from analogous compounds.

Chemical Structure:

Inferred Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale
Molecular Weight ~254.27 g/mol Below the "Rule of Three" upper limit of 300 Da, making it an ideal fragment.[10]
cLogP ~1.5 - 2.5Balances lipophilicity and aqueous solubility, crucial for screening.
Hydrogen Bond Donors 1 (from carboxylic acid)Compliant with the "Rule of Three" (≤3).[10]
Hydrogen Bond Acceptors 3 (N in pyridine, N in piperidine, O in carbonyl)Compliant with the "Rule of Three" (≤3).[10]
Topological Polar Surface Area (TPSA) ~55-65 ŲSuggests good potential for cell permeability in subsequent optimization.
Aqueous Solubility HighThe nicotinic acid and piperidine moieties, along with the polar fluorine atom, are expected to confer good solubility, which is critical for high-concentration screening.

The Strategic Advantage of the Fluoromethyl Piperidine Nicotinic Acid Scaffold

The design of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid incorporates several features that make it a high-value fragment for FBDD campaigns:

  • ¹⁹F NMR Handle: The monofluoromethyl group provides a clean and sensitive signal for ¹⁹F NMR-based screening, allowing for rapid identification of binding events without interference from biological matrices.[5][6][7]

  • 3D-Rich Piperidine Scaffold: The saturated piperidine ring provides a three-dimensional character that is often lacking in flatter, aromatic-rich fragment libraries. This can enable exploration of deeper, more complex binding pockets.

  • Versatile Interaction Points: The fragment offers a rich array of potential interactions:

    • The nicotinic acid moiety can act as a hydrogen bond donor and acceptor, and its aromatic ring can participate in π-stacking interactions.

    • The piperidine nitrogen can act as a hydrogen bond acceptor.

    • The fluoromethyl group can engage in favorable electrostatic and dipole-dipole interactions, and potentially form weak hydrogen bonds.

  • Vector for Growth: The nicotinic acid and piperidine rings provide multiple, synthetically tractable vectors for chemical elaboration during the hit-to-lead phase. This allows for systematic "growing" or "linking" strategies to enhance potency and selectivity.[3][11][12]

Experimental Workflows and Protocols

The successful application of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in an FBDD campaign relies on a well-designed experimental cascade.

FBDD Workflow Overview

FBDD_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Target_Prep Target Protein Preparation NMR_Screen ¹⁹F NMR Screening Target_Prep->NMR_Screen SPR_Screen SPR Screening Target_Prep->SPR_Screen TSA_Screen Thermal Shift Assay Target_Prep->TSA_Screen Fragment_QC Fragment QC (Purity & Solubility) Fragment_QC->NMR_Screen Fragment_QC->SPR_Screen Fragment_QC->TSA_Screen Orthogonal_Screen Orthogonal Biophysical Method (e.g., ITC) NMR_Screen->Orthogonal_Screen SPR_Screen->Orthogonal_Screen TSA_Screen->Orthogonal_Screen XRay_Cryst X-ray Crystallography Orthogonal_Screen->XRay_Cryst SAR_by_Catalogue SAR by Catalogue XRay_Cryst->SAR_by_Catalogue Structure_Based_Design Structure-Based Design XRay_Cryst->Structure_Based_Design Lead_Opt Lead Optimization SAR_by_Catalogue->Lead_Opt Structure_Based_Design->Lead_Opt

Caption: A typical FBDD workflow from target preparation to lead optimization.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is an ideal primary screening method for fluorinated fragments due to its high sensitivity and low false-positive rate.[7][8]

Objective: To identify binding of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid to the target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • Target protein (≥95% purity), 10-50 µM in a suitable buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes and spectrometer equipped with a fluorine probe.

Methodology:

  • Fragment Cocktail Preparation (Optional but Recommended): To increase throughput, prepare cocktails of 5-10 fluorinated fragments, including the title compound, each at a final concentration of 100-500 µM.[5][6] Ensure the ¹⁹F chemical shifts of the fragments in the cocktail are well-resolved.

  • Reference Spectrum Acquisition: Acquire a 1D ¹⁹F NMR spectrum of the fragment cocktail in the screening buffer without the target protein. This serves as the reference.

  • Protein-Ligand Spectrum Acquisition: Add the target protein to the NMR tube containing the fragment cocktail to the desired final concentration (e.g., 10-50 µM).

  • Data Analysis: Acquire a 1D ¹⁹F NMR spectrum of the protein-fragment mixture. Compare this spectrum to the reference spectrum. Binding events are indicated by:

    • Line broadening: A significant increase in the linewidth of the fragment's ¹⁹F signal.

    • Chemical shift perturbation: A change in the chemical shift of the fragment's ¹⁹F signal.

    • Decrease in signal intensity: Due to the formation of a large, slowly tumbling protein-fragment complex.

  • Hit Deconvolution: If using cocktails, any cocktail that shows a "hit" should be deconvoluted by testing each individual fragment in that cocktail to identify the specific binder.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a powerful orthogonal technique to validate hits from primary screens. It provides quantitative data on binding affinity and kinetics.[13][14][15][16][17]

Objective: To confirm the binding of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid to the target protein and determine its binding affinity (K_D).

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Target protein (≥95% purity).

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Serial dilutions of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in running buffer.

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis: Inject a series of concentrations of the fragment over the protein and reference surfaces. Start with a high concentration (e.g., 1 mM) and perform a two- or three-fold serial dilution.

  • Data Processing: Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

  • Kinetic and Affinity Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetic model) to determine the dissociation constant (K_D). For fragments, binding is often weak and fast, making steady-state analysis more reliable.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[18][19][20][21][22] It provides invaluable information for structure-based drug design.

Objective: To determine the three-dimensional binding mode of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid within the target's binding site.

Materials:

  • Apo-protein crystals of the target.

  • High-concentration solution of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (e.g., 10-50 mM in a cryoprotectant-compatible buffer).

  • Crystallization plates, tools, and access to a synchrotron beamline.

Methodology:

  • Crystal Soaking: Transfer apo-crystals into a solution containing a high concentration of the fragment. The soaking time can vary from minutes to hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Binding Mode Analysis: Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein. This structural information will guide the subsequent hit-to-lead optimization.

Hit-to-Lead Optimization Strategies

Once a validated hit with a confirmed binding mode is identified, the next phase is to improve its potency and drug-like properties.[23]

Hit_to_Lead cluster_strategies Optimization Strategies Initial_Hit Initial Hit 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (mM-µM affinity) Growing Fragment Growing (Add functional groups to explore adjacent pockets) Initial_Hit->Growing Linking Fragment Linking (Connect to another fragment in a nearby site) Initial_Hit->Linking Merging Fragment Merging (Combine with an overlapping fragment scaffold) Initial_Hit->Merging Optimized_Lead Optimized Lead (nM affinity) Growing->Optimized_Lead Linking->Optimized_Lead Merging->Optimized_Lead

Caption: Common strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: Guided by the co-crystal structure, synthesize analogs of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid that extend into unoccupied adjacent pockets of the binding site.[3][11] For example, the carboxylic acid on the nicotinic acid ring could be converted to an amide to probe for new hydrogen bond interactions.

  • Fragment Linking: If another fragment is found to bind in a proximal sub-pocket, design and synthesize molecules that link the two fragments together to achieve a significant increase in affinity and selectivity.[4][12]

  • Fragment Merging: If another hit fragment shares overlapping structural features, design a hybrid molecule that incorporates the key binding elements of both.[4][12]

Conclusion

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a high-quality starting point for FBDD campaigns. Its favorable physicochemical properties, 3D-rich scaffold, and the presence of a ¹⁹F NMR handle make it amenable to a variety of modern biophysical screening techniques. By following a systematic workflow of primary screening, orthogonal validation, structural characterization, and structure-guided optimization, researchers can effectively leverage this fragment to discover novel and potent lead compounds.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Frontiers in Molecular Biosciences. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. [Link]

  • ACS Medicinal Chemistry Letters. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Proceedings of the National Academy of Sciences. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]

  • Ovid. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • National Institutes of Health. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

  • Taylor & Francis Online. (n.d.). X-ray crystallography – Knowledge and References. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. [Link]

  • Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery. [Link]

  • Cresset. (n.d.). Fragment-Based Drug Design (FBDD) | Methodology & Protocol. [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. [Link]

  • PubMed. (2010, October 15). Fragment-based Screening by Biochemical Assays: Systematic Feasibility Studies With Trypsin and MMP12. [Link]

  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. [Link]

  • National Institutes of Health. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. [Link]

  • ZoBio. (n.d.). Fragment Screening and Compound Profiling. [Link]

  • National Institutes of Health. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. [Link]

  • ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. [Link]

  • National Institutes of Health. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. [Link]

  • National Institutes of Health. (2012, October 8). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Cambridge Healthtech Institute. (2021, May 18-19). Fragment-Based Drug Discovery. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • ResearchGate. (2025, August 9). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

  • PubMed. (2006, August 15). Fragment screening by biochemical assay. [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2006, August 14). Full article: Fragment screening by biochemical assay. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. [Link]

  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

  • RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. [Link]

  • PubMed. (2008, May 1). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • ResearchGate. (2009, June). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Applications of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

This Application Note is designed for medicinal chemists and solid-phase synthesis (SPS) specialists. It details the strategic integration of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid —a high-value, fluorinated he...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and solid-phase synthesis (SPS) specialists. It details the strategic integration of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid —a high-value, fluorinated heterocyclic building block—into solid-phase workflows.

[1]

Executive Summary & Molecule Profile

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to modulate lipophilicity (LogD), metabolic stability, and binding affinity. 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid combines a privileged nicotinic acid core with a conformationally restricted, fluorinated piperidine ring.

This scaffold is particularly valuable for:

  • Kinase Inhibitors: Targeting the hinge region via the pyridine nitrogen.

  • GPCR Ligands: Utilizing the piperidine ring to access hydrophobic pockets while the fluorine atom modulates pKa and dipole interactions.

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar-functionalized core.

Physicochemical Profile
PropertyCharacteristicImpact on Synthesis/Bioactivity
Core Structure Pyridine-3-carboxylic acidRobust amide coupling handle; H-bond acceptor (Pyridine N).
Substituent 3-(Fluoromethyl)piperidineIntroduces chirality (C3) and a specific dipole vector.
Electronic Effect Electron-rich PyridineThe C6-nitrogen donation increases the basicity of the pyridine ring compared to unsubstituted nicotinic acid.
Chirality C3 of PiperidineCritical: The 3-position creates a stereocenter. Users must define (R) or (S) configuration to avoid diastereomeric mixtures in libraries.
Stability

-fluoroamine motif
Chemically stable to standard Fmoc/tBu deprotection conditions (20% Piperidine, 95% TFA).

Strategic Considerations for Solid-Phase Synthesis

The "Fluorine Gauche Effect"

Unlike the 4-fluoromethyl isomer, the 3-fluoromethyl substitution introduces significant conformational bias due to the gauche effect between the fluorine atom and the ring nitrogen lone pair (or adjacent protons).

  • Implication: In solid-phase library design, this rigidification can pre-organize the molecule for binding, but it may also impose steric constraints during coupling reactions if the resin linker is short.

Resin Selection Decision Tree

The choice of resin dictates the C-terminal modification of the final cleaved product.

ResinSelection Start Desired C-Terminus Amide Carboxamide (-CONH2) Start->Amide Library requires amide end Acid Carboxylic Acid (-COOH) Start->Acid Library requires free acid Alcohol Alcohol/Modified Start->Alcohol Post-cleavage modification Rink Rink Amide Resin (TFA Cleavage) Amide->Rink Standard Fmoc SPPS Wang Wang Resin (TFA Cleavage) Acid->Wang Robust, standard CTC 2-Chlorotrityl Chloride (Mild Acid Cleavage) Acid->CTC Prevents racemization or for protected fragments Alcohol->CTC Cleave w/ HFIP/DCM

Figure 1: Decision matrix for resin selection based on desired library output.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Since the molecule possesses a carboxylic acid, it is typically loaded onto Rink Amide resin (to form an amide) or coupled to an amine-functionalized resin.

Reagents:

  • Rink Amide MBHA Resin (0.5–0.7 mmol/g loading).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Swelling: Swell 100 mg of resin in DCM (3 mL) for 30 min, then wash with DMF (3 x 3 mL).

  • Fmoc Deprotection (Resin): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF, DCM, then DMF.

  • Activation: In a separate vial, dissolve 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv).

    • Expert Insight: Pre-activate for only 30–60 seconds. Extended activation of nicotinic acids can sometimes lead to side reactions, though less likely with HATU.

  • Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Note: If the resin is Rink Amide, a negative Kaiser test (yellow/colorless beads) indicates successful capping of the amine.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to block any unreacted amines.

Protocol B: Amide Coupling (Chain Extension)

Once the scaffold is loaded (or if the scaffold is being coupled to a resin-bound amine), the conditions must account for the electron-rich nature of the pyridine ring.

Scenario: Coupling an amine to the immobilized Nicotinic Acid (if using a linker strategy) or coupling the Nicotinic Acid to a resin-bound amine (more common).

Optimized Conditions for Coupling to Resin-Bound Amines:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure .

    • Rationale: While HATU is powerful, DIC/Oxyma suppresses racemization effectively and avoids the formation of guanidinium byproducts which can occur with uronium salts if the reaction is slow.

  • Stoichiometry: 4 equiv Acid, 4 equiv DIC, 4 equiv Oxyma.

  • Time: 60 min at 50°C (Microwave) or 4–12 hours at RT.

    • Expert Insight: The electron-donating piperidine group at C6 decreases the electrophilicity of the C3-carbonyl slightly. Heating (50°C) significantly improves yield without degrading the fluoromethyl group.

Protocol C: Cleavage & Isolation

The fluoromethyl group is stable to standard TFA cleavage cocktails.

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O. Procedure:

  • Wash resin with DCM (3x) to remove DMF traces.

  • Add cleavage cocktail (10 mL per g resin). Shake for 2 hours.

  • Precipitate filtrate in cold diethyl ether.

  • Centrifuge and lyophilize.

Case Study: DNA-Encoded Library (DEL) Synthesis

This scaffold is widely used in DEL due to the high solubility conferred by the pyridine/piperidine systems.

Workflow Visualization:

DEL_Workflow cluster_conditions Aqueous Compatibility DNA_Tag DNA-Tagged Amine Linker Coupling Amide Coupling (EDC/HOAt, pH 5.5) DNA_Tag->Coupling Purification HPLC Purification (Aq. Buffer) Coupling->Purification Scaffold 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Scaffold->Coupling

Figure 2: Adaptation of the scaffold for aqueous DNA-Encoded Library synthesis.

Key Modification for DEL: In aqueous DEL synthesis, standard HATU/DMF conditions are replaced by EDC/HOAt in aqueous buffers (pH 5.5–6.0) and co-solvents (DMSO/DMA). The pyridine nitrogen aids solubility in these buffers, making this scaffold superior to hydrophobic phenyl analogs.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Loading Yield Steric hindrance of the piperidine ring.Use a resin with lower loading capacity (<0.5 mmol/g) or switch to a PEG-based resin (e.g., Tentagel) to improve solvation.
Racemization Over-activation of the C3-chiral center?Correction: The chirality is at the piperidine C3, not the carboxylic acid alpha-position. Racemization is unlikely during amide coupling. If observed, check the purity of the starting material.
Pyridine N-Acylation Reaction of activated ester with Pyridine N.This is usually reversible. Perform a MeOH wash before cleavage to solvolyze any N-acyl species.
Missing Fluorine Signal (NMR) Defluorination (rare).Ensure no strong Lewis acids (e.g., BBr3) were used. TFA is safe. Check 19F NMR (-220 to -230 ppm typical for alkyl fluorides).

References

  • Solid-Phase Synthesis Overview: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2] Link

  • Amide Coupling Reagents: Al-Warhi, T. I., et al. (2012). Recent Advances in Peptide Coupling Reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Link

  • Nicotinic Acid Scaffolds in DEL: Satz, A. L., et al. (2022). DNA-Encoded Chemical Libraries in Drug Discovery. Nature Reviews Methods Primers, 2, 3. Link

  • Piperidine Conformational Control: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Synthesis

Welcome to the technical support center for the synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your reaction yields and purity.

Section 1: Reaction Pathway Selection

Q1: What are the primary synthetic strategies for coupling 3-(fluoromethyl)piperidine with the nicotinic acid backbone?

The core transformation in synthesizing 6-(3-(fluoromethyl)piperidin-1-yl)nicotinic acid involves the formation of a carbon-nitrogen bond at the C6 position of the pyridine ring. There are two principal, industrially relevant methods to achieve this:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method. It involves the reaction of a 6-halonicotinic acid (typically 6-chloro- or 6-fluoronicotinic acid) with 3-(fluoromethyl)piperidine, usually in the presence of a base and at elevated temperatures. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing carboxylic acid group.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative, particularly when the SNAr reaction is sluggish or fails.[3][4] It offers a broader substrate scope and often proceeds under milder conditions than SNAr.[5] This method involves coupling a 6-halonicotinic acid with 3-(fluoromethyl)piperidine using a palladium catalyst, a phosphine ligand, and a base.

Reaction_Pathways cluster_0 Starting Materials cluster_1 Reaction Conditions 6-Halonicotinic Acid 6-Halonicotinic Acid SNAr SNA r (High Temp, Base) 6-Halonicotinic Acid->SNAr BH Buchwald-Hartwig (Pd Catalyst, Ligand, Base) 6-Halonicotinic Acid->BH 3-(Fluoromethyl)piperidine 3-(Fluoromethyl)piperidine 3-(Fluoromethyl)piperidine->SNAr 3-(Fluoromethyl)piperidine->BH Product 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid SNAr->Product BH->Product

Fig. 1: Primary synthetic routes to the target compound.

The choice between these pathways depends on factors like substrate reactivity, functional group tolerance, and cost. The following table provides a comparative overview.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None (Base promoted)Palladium catalyst required
Cost Generally lower (no metal catalyst or expensive ligands)Higher (Precious metal catalyst and specialized ligands)
Conditions Often requires high temperatures (100-180 °C)[1]Typically milder temperatures (80-120 °C)
Substrate Scope More limited; requires an activated aryl halide.Broader; effective for less reactive aryl chlorides and bromides.[3]
Key Challenge Low reactivity with less-activated substrates (e.g., 6-chloronicotinic acid).Catalyst deactivation, sensitivity to air/moisture, and removal of palladium residues.
Leaving Group Reactivity order is generally F > Cl > Br.[6]Reactivity order is generally I > Br > OTf > Cl.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the first choice due to its simplicity. However, achieving high yields can be challenging.

Q2: My SNAr reaction using 6-chloronicotinic acid and 3-(fluoromethyl)piperidine in DMSO with K₂CO₃ is very slow and gives low yield. What can I do?

This is a common issue stemming from several factors. Let's break down the troubleshooting process.

SNAr_Troubleshooting Start Low S Ar Yield Check_LG Is the Leaving Group (LG) Optimal? (Cl vs. F) Start->Check_LG Check_Temp Is the Temperature Sufficiently High? Check_LG->Check_Temp LG is Cl (Less Reactive) End_Good Yield Improved Check_LG->End_Good Switch to 6-Fluoronicotinic Acid (More Reactive)[6][7] Check_Base Is the Base Strong Enough? Check_Temp->Check_Base Yes (>150°C) Check_Temp->End_Good Increase Temperature (e.g., to 150-180°C)[1] Check_Solvent Is the Solvent Appropriate? Check_Base->Check_Solvent Yes (e.g., Cs₂CO₃, DBU) Check_Base->End_Good Use a Stronger, More Soluble Base (e.g., Cs₂CO₃)[8] Check_Solvent->End_Good Yes (Polar Aprotic: DMSO, NMP)

Sources

Optimization

Overcoming solubility issues of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in organic synthesis

Topic: Overcoming Solubility & Handling Issues in Organic Synthesis Ticket ID: #SOL-6F-NIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary: The "B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Issues in Organic Synthesis Ticket ID: #SOL-6F-NIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Brick Dust" Phenomenon

You are likely encountering a common bottleneck known in process chemistry as the "zwitterionic trap."[1][2][3] The molecule 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid possesses two distinct ionization centers:

  • The Carboxylic Acid (C3 position): Acidic (pKa ~3.8–4.8).[1][2][3]

  • The 2-Aminopyridine System (C6 position): The piperidine nitrogen donates electron density into the pyridine ring, making the pyridine nitrogen sufficiently basic (pKa ~6–7) to deprotonate the carboxylic acid.[3]

The Result: In the solid state and neutral media, this molecule exists as a zwitterion (inner salt).[2][3] Strong electrostatic forces between the carboxylate anion (


) and the pyridinium cation (

) create a high lattice energy network.[1][3] This "brick dust" character renders it insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) and poorly soluble in cold water.[2][4]

This guide provides the protocols to "break" this lattice and solubilize the compound for synthesis and purification.

Solubility Profiling & Solvent Selection

User Query: "I cannot get the starting material to dissolve in DCM or THF for my coupling reaction. What should I do?"

Solubility Matrix
SolventSolubility RatingMechanism/Notes
DCM / Chloroform 🔴 InsolubleNon-polar nature cannot break zwitterionic lattice.[1][2][3]
Diethyl Ether / Hexanes 🔴 InsolubleCompletely incompatible.[1][2][3]
Methanol / Ethanol 🟡 Sparingly SolubleSoluble with heat or additives (see below).[1][2][3]
DMSO / DMF 🟢 SolubleHigh dielectric constant disrupts electrostatic bonds.[1][2][3]
Water (pH 7) 🟡 PoorZwitterion precipitates at isoelectric point (pI).[1][2][3]
Water (pH < 3 or > 9) 🟢 HighIonization to cation (acid) or anion (base) confers solubility.[1][2][3]
The "Break-the-Lattice" Strategy

To dissolve this molecule in organic solvents (like DCM or THF) for reactions, you must disrupt the internal salt formation using a Solubility Modifier :

  • Base-Mediated Dissolution (For Nucleophilic reactions):

    • Add 2.0–3.0 equiv of DIPEA or TEA.

    • Mechanism:[1][3][5] Deprotonates the pyridinium cation.[1][2][3] The molecule becomes an anionic carboxylate salt (e.g., DIPEA-H+ salt), which is significantly more lipophilic and soluble in DCM/THF.[2][4]

  • Silylation (Transient Protection):

    • Add 1.1 equiv of TMSCl (Trimethylsilyl chloride) + Base. [3]

    • Mechanism:[1][3] Caps the carboxylic acid as a silyl ester, removing the negative charge.[2][4] The neutral molecule dissolves instantly in DCM.[1][2][3]

Reaction Optimization Protocols

User Query: "My amide coupling reaction yields are low because the acid won't dissolve. How do I optimize this?"

Protocol A: The "In-Situ Solubilization" Method

Recommended for Amide Couplings (HATU/EDC)[1]

  • Suspension: Suspend the nicotinic acid derivative (1.0 equiv) in DMF or DCM (if DCM is strictly required).

  • Activation: Add DIPEA (3.0 equiv) .

    • Observation: The suspension should clarify or become translucent as the organic salt forms.[1][3]

  • Coupling: Add the coupling reagent (e.g., HATU) after the base.[1][2][3] Stir for 15 mins to form the active ester.

  • Addition: Add the amine partner.

Protocol B: The "Transient Silyl Ester" Method

Recommended for Acyl Chloride formation or strictly anhydrous conditions

  • Suspend the acid in dry DCM.[1][2][3]

  • Add TMSCl (1.2 equiv) and Pyridine (1.5 equiv) .[1][2][3] Reflux for 30–60 mins.[1][2][3]

    • Result: Formation of the TMS-ester intermediate (soluble).[1][3]

  • Add oxalyl chloride/DMF (catalytic) to convert the TMS-ester directly to the acid chloride.[1][2][3]

  • Note: The TMS group is cleaved during the acid chloride formation or subsequent workup.[1][3]

Workup & Purification: The Isoelectric Trap

User Query: "The product streaks on silica columns and precipitates during aqueous extraction. How do I purify it?"

The Issue: Zwitterions streak on silica gel because they interact strongly with the acidic silanols.[1][3] They also precipitate at the interface of aqueous extractions.[1][2][3]

Troubleshooting Workflow: The pH Swing

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Is Product Zwitterionic? Start->SolubilityCheck AcidWorkup Acidic Workup (pH 2-3) Product moves to Aqueous Phase SolubilityCheck->AcidWorkup Yes Wash Wash Organic Layer (Remove non-polar impurities) AcidWorkup->Wash BaseSwitch Adjust Aqueous to pH 4-5 (Isoelectric Point) Wash->BaseSwitch Precipitation Precipitate Forms? BaseSwitch->Precipitation Filter Filtration (Collect Pure Solid) Precipitation->Filter Yes (High Yield) Extract Extract into n-Butanol/DCM (3:1) Precipitation->Extract No (Low Conc.) Evaporate Final Product Extract->Evaporate Concentrate

Caption: Figure 1. Isoelectric precipitation workflow for purifying zwitterionic nicotinic acid derivatives without chromatography.

Chromatography Tips (If extraction fails)

If you must use a column, you must modify the mobile phase to suppress ionization:

  • For Normal Phase (Silica): DCM : MeOH : NH4OH (90 : 9 : 1).[1][2][3] The ammonia keeps the acid deprotonated and the amine neutral, preventing interaction with silanols.[2]

  • For Reverse Phase (C18): Water (0.1% TFA) : Acetonitrile (0.1% TFA).[1][2][3] The acid keeps the molecule fully protonated (cationic), ensuring sharp peaks.[2][3]

Frequently Asked Questions (FAQ)

Q: Can I just use the methyl ester to avoid these issues? A: Yes, and this is highly recommended. Converting the acid to a methyl ester (using SOCl₂/MeOH) eliminates the zwitterionic character.[1][3] The ester will behave like a standard organic molecule (soluble in DCM, EtOAc).[2][3] You can hydrolyze it (LiOH/THF/H₂O) at the very last step of your synthesis.[1][3]

Q: Why does my NMR in DMSO-d6 show broad peaks? A: This is due to proton exchange between the carboxylic acid and the trace water in DMSO, or restricted rotation of the piperidine ring.

  • Fix: Add 1-2 drops of D₂O to the NMR tube to shake off exchangeable protons, or run the NMR at 353 K (80°C) to sharpen the peaks.

Q: I see a "gum" forming when I add water to my reaction. What is it? A: That is your product crashing out at its isoelectric point.[1][2][3] Do not discard it!

  • Fix: Decant the water, dissolve the gum in MeOH, and use rotovap to obtain a solid.[2][4] Alternatively, sonicate the gum in Ether/Hexane to induce crystallization into a filterable powder.[2][4]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

  • Li, J. J. (2014).[1][2][3] Name Reactions and Reagents in Organic Synthesis. Springer.[1][2][3] (Context: General handling of heterocyclic zwitterions).

  • ResearchGate. (2023). Solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

Sources

Troubleshooting

Purification strategies for removing regioisomers in fluoromethyl piperidine synthesis

Welcome to the Technical Support Center for advanced chromatographic and synthetic purification. Fluoromethyl piperidines are critical building blocks in medicinal chemistry, often synthesized via ring expansion, reducti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic and synthetic purification. Fluoromethyl piperidines are critical building blocks in medicinal chemistry, often synthesized via ring expansion, reduction of substituted pyridines, or direct fluorination[1]. These synthetic routes frequently generate complex mixtures of regioisomers (e.g., 2-, 3-, and 4-fluoromethyl piperidines).

Separating these regioisomers presents a significant bottleneck due to their nearly identical physicochemical properties. This guide provides field-proven troubleshooting strategies, methodologies, and the mechanistic causality behind them to help you isolate your target isomer with high purity.

The Core Challenge: Physicochemical Similarity

Before selecting a purification strategy, it is crucial to understand why these molecules resist standard separation. The position of the fluoromethyl group only subtly alters the molecule's overall dipole moment and the basicity of the secondary amine.

Table 1: Comparative Physicochemical & Chromatographic Profile of Fluoromethyl Piperidines

RegioisomerApprox. pKaRelative PolaritySFC Retention Shift (2-EP)RP-HPLC Behavior
2-Fluoromethyl ~9.8Low (Steric shielding)Earliest ElutingPoor (Void volume streaking)
3-Fluoromethyl ~10.2MediumIntermediatePoor (Co-elutes with 4-isomer)
4-Fluoromethyl ~10.6High (Exposed amine)Latest ElutingPoor (Co-elutes with 3-isomer)
Purification Strategy Decision Matrix

RegioisomerPurification Start Crude Fluoromethyl Piperidine Mixture Analysis Analytical Profiling (LC-MS / SFC-MS) Start->Analysis Cond1 Direct Separation Feasible? Analysis->Cond1 SFC Supercritical Fluid Chromatography (SFC) Cond1->SFC Yes (Basic Columns) Deriv Pre-Column Derivatization (Boc/Cbz) Cond1->Deriv No (Severe Co-elution) Cryst Diastereomeric Salt Crystallization Cond1->Cryst No (Scale > 100g) Pure Pure Regioisomer Isolated SFC->Pure Deriv->Pure Post-Deprotection Cryst->Pure Post-Freebasing

Decision matrix for selecting a fluoromethyl piperidine regioisomer purification strategy.

Troubleshooting Guides: Resolving Specific Separation Issues

Issue 1: "My fluoromethyl piperidine regioisomers are co-eluting on standard reversed-phase LC. How do I separate them directly without derivatization?"

Solution: Supercritical Fluid Chromatography (SFC) with Basic Stationary Phases SFC is the premier technique for separating polar basic regioisomers due to the high diffusivity of supercritical CO₂ and orthogonal selectivity compared to reversed-phase liquid chromatography (RPLC)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude fluoromethyl piperidine mixture in Dimethyl Sulfoxide (DMSO) rather than methanol.

  • Column Selection: Equip the SFC with a 2-ethylpyridine (2-EP) or 4-ethylpyridine stationary phase[3].

  • Mobile Phase Optimization: Run a gradient of supercritical CO₂ with a methanol co-solvent (10% to 30%). Critically, add 0.1% to 0.5% (v/v) ammonia (NH₃) or diethylamine to the methanol modifier[2].

  • Fraction Collection: Scale up to a preparative column (e.g., 21.2 mm ID) maintaining the same linear velocity and collect fractions based on UV or MS triggering[4].

The Causality (Why this works): Both supercritical CO₂ and the residual silanols on the stationary phase are moderately acidic. Without a basic additive like NH₃, the secondary amine of the piperidine will strongly interact with these acidic sites, leading to severe peak tailing and co-elution[2]. The 2-EP column provides specific hydrogen-bonding and dipole-dipole interactions that differentiate the subtle steric environment around the fluoromethyl group at the 2, 3, or 4 position, allowing for baseline resolution[3].

Self-Validating System: Validation Checkpoint: Perform a post-purification analytical SFC injection of the isolated fractions. A single symmetrical peak with >98% Area Under the Curve (AUC) validates successful regioisomer isolation prior to downstream synthesis.

Table 2: Optimized SFC Parameters for Native Piperidines

ParameterRecommended SettingCausality
Stationary Phase 2-Ethylpyridine (2-EP)Specific dipole interactions with basic amines[3].
Co-solvent Methanol (10-30%)Enhances solubility and elution strength[2].
Additive 0.1% - 0.5% NH₃Neutralizes acidic silanols, preventing tailing[2].
Sample Solvent DMSOMaximizes loading capacity and peak shape[4].
Issue 2: "I do not have access to preparative SFC, and the bare amines streak heavily on normal-phase silica. How can I separate them using standard lab equipment?"

Solution: Pre-column Derivatization (Boc-Protection) When direct separation fails, temporarily masking the secondary amine drastically alters the molecule's dipole moment and interaction profile, amplifying regio-differences[5].

Step-by-Step Methodology:

  • Derivatization: React the crude regioisomeric mixture (1.0 eq) with Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) at room temperature for 2 hours.

  • Aqueous Workup: Wash the organic layer with 1M HCl to remove unreacted amines and TEA, followed by brine. Dry over Na₂SO₄ and concentrate[6].

  • Separation: Purify the Boc-protected fluoromethyl piperidines using normal-phase silica gel chromatography running a shallow gradient of Hexanes/Ethyl Acetate (e.g., 0% to 20% EtOAc).

  • Deprotection: Cleave the Boc group from the isolated pure fractions using 4M HCl in dioxane. Concentrate under vacuum to yield the pure regioisomer as a hydrochloride salt.

The Causality (Why this works): Bare piperidines are highly polar and often streak on silica due to strong, non-specific ionic interactions with the acidic silica surface[7]. Derivatization neutralizes the basic nitrogen. This forces the separation to rely entirely on the van der Waals forces and dipole interactions dictated by the fluoromethyl group's position, which are now the dominant differentiating factors.

Self-Validating System: Validation Checkpoint: Post-derivatization Thin Layer Chromatography (TLC) must show a complete shift from a ninhydrin-positive baseline spot (free amine) to a high-Rf, UV-active/ninhydrin-negative spot (Boc-protected amine). Do not proceed to column chromatography until the baseline spot is completely consumed.

Issue 3: "I need to purify >100 grams of a specific fluoromethyl piperidine regioisomer. Chromatography is too solvent-intensive at this scale. What is the most efficient approach?"

Solution: Diastereomeric Salt Resolution (Fractional Crystallization) For scalable, solvent-efficient separation, classical resolution via salt formation is highly effective and routinely used in process chemistry[8].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the regioisomeric mixture in a polar solvent mixture (e.g., 95% Ethanol)[9]. Add 1.0 equivalent of a bulky resolving acid (e.g., di-benzoyl-L-tartaric acid or (S)-(+)-camphorsulfonic acid)[8][9].

  • Heating and Slow Cooling: Heat the suspension to reflux (e.g., 75°C) until complete dissolution is achieved. Turn off the heat and allow the solution to cool unaided to room temperature to promote slow crystal growth[8].

  • Isolation: Filter the precipitated salt. The less soluble regioisomer salt will preferentially crystallize[8].

  • Free-basing: Suspend the isolated salt in Methyl tert-butyl ether (MTBE) and wash with 15% aqueous sodium carbonate to liberate the free base. Extract, dry, and concentrate[8].

The Causality (Why this works): Regioisomers have identical molecular weights but different spatial geometries. By pairing them with a bulky, rigid acid, the resulting salts have significantly different lattice energies and solubility profiles[8]. Slow cooling is critical; rapid crash-cooling traps the undesired isomer in the crystal lattice (a phenomenon known as occlusion), destroying the separation efficiency.

Self-Validating System: Validation Checkpoint: Before bulk free-basing, take a 10 mg aliquot of the crystals, free-base it, and perform ¹H NMR. The distinct chemical shifts of the protons adjacent to the fluoromethyl group will confirm the regioisomeric purity. If purity is <95%, perform a second recrystallization of the salt from pure ethanol[8].

Frequently Asked Questions (FAQs)

Q: I am seeing severe peak tailing on my C18 column for the underivatized mixture. How can I fix this? A: Peak tailing for basic piperidines on C18 columns is typically caused by secondary interactions with unendcapped silanols. Switch to a column specifically designed for basic compounds (e.g., one with a positively charged surface or hybrid silica). Additionally, replace phosphoric acid with 0.1% formic acid or Trifluoroacetic acid (TFA) in your mobile phase to fully protonate the amines and suppress silanol ionization[10].

Q: During SFC scale-up, my regioisomers are co-eluting even though they separated perfectly on the analytical scale. Why? A: This is almost certainly a sample solvent effect or column overloading. If your sample is dissolved in a strong solvent (like pure methanol) and injected in a large volume, it disrupts the supercritical fluid partitioning at the head of the column. Dissolve your sample in DMSO instead; this improves peak shape and allows for higher loading without compromising resolution[4].

Q: Can I use fractional distillation to separate these regioisomers? A: Generally, no. The boiling points of 2-, 3-, and 4-fluoromethyl piperidine are too close (often within 1-2°C of each other). Fractional distillation is only viable if you derivatize them into compounds with substantially different volatilities, but chromatography or crystallization remains far more practical and yield-efficient for lab-scale purification[6].

References

1.[5] "Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS", nsf.gov, 5 2.[7] "Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries", nih.gov, 7 3.[8] "WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives", google.com, 8 4.[9] "US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same", google.com, 9 5.[10] "Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column", sielc.com, 10 6.[6] "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives", benchchem.com, 6 7.[4] "Basic Principles for Purification Using Supercritical Fluid Chromatography", waters.com, 4 8.[1] "Science of Synthesis: Catalytic Transformations via C-H Activation", thieme-connect.de, 1 9.[3] "Advantageous use of SFC for separation of crude therapeutic peptides and peptide libraries", researchgate.net, 3 10.[2] "Developing complementary supercritical fluid chromatographic methods for a high throughput purification process", diva-portal.org, 2

Sources

Optimization

Technical Support Center: Troubleshooting Defluorination in Nicotinic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common and often frustrating challenge in synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common and often frustrating challenge in synthetic chemistry: the unintended loss of fluorine atoms (defluorination) from nicotinic acid derivatives. The stability of the carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry, yet under certain reaction conditions, this robust bond can be surprisingly labile.[1] This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent these unwanted side reactions.

Troubleshooting Guide: A-Q&A Approach to Common Defluorination Issues

This section directly addresses specific problems you may be encountering in your experiments.

Q1: I'm observing significant defluorination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluorinated nicotinic acid derivative. What are the likely causes?

This is a frequent issue, and the root cause often lies in the delicate balance of the catalytic cycle. Several factors can contribute to defluorination in these reactions:

  • The Nature of the Catalyst and Ligands: The choice of palladium catalyst and, more critically, the supporting ligands, plays a pivotal role. Highly electron-rich and bulky ligands, while often excellent for promoting the desired cross-coupling, can also enhance the rate of side reactions, including hydrodefluorination (replacement of F with H).[2][3] These ligands can stabilize low-valent palladium species that are reactive enough to cleave C-F bonds.[4]

  • The Role of the Base: The base is not an innocent bystander in these reactions. Strong bases, particularly in the presence of a proton source (like residual water or an alcohol solvent), can promote hydrodefluorination.[5] The fluoride ion generated during the reaction can also act as a base, further complicating the reaction environment.[6]

  • Reaction Temperature and Time: Elevated temperatures, while often necessary to drive the cross-coupling to completion, can also provide the activation energy needed for C-F bond cleavage.[7] Prolonged reaction times increase the opportunity for these side reactions to occur.

  • Presence of a Hydrogen Source: Hydrodefluorination requires a source of hydrogen. This can be the solvent (e.g., isopropanol), the base itself (e.g., those with β-hydrogens), or even trace water in the reaction mixture.[5][8]

If you are facing defluorination in a Suzuki coupling of a fluoronicotinic acid derivative, follow this systematic approach:

  • Re-evaluate Your Ligand: If using a very bulky, electron-rich ligand, consider switching to a less sterically demanding one. While this may slow down your desired reaction, it can significantly reduce defluorination.

  • Screen Different Bases: If you are using a strong base like an alkoxide, try a weaker inorganic base such as K₃PO₄ or K₂CO₃.[7][9] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.

  • Optimize the Temperature: Run a temperature screen. Start at a lower temperature (e.g., 80 °C) and incrementally increase it.[7] The goal is to find the "sweet spot" where the cross-coupling proceeds at a reasonable rate while minimizing defluorination.

  • Solvent Choice Matters: If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane or toluene to minimize the availability of a proton source.[10] Ensure your solvent is rigorously dried and degassed.[7]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that favor defluorination.

Q2: My defluorination seems to be position-specific on the nicotinic acid ring. Why is that?

The position of the fluorine atom on the pyridine ring of nicotinic acid significantly influences its susceptibility to nucleophilic aromatic substitution (SNAr), a common mechanism for defluorination.[6][11]

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack. Positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions) are the most electron-deficient and therefore the most susceptible to SNAr. A fluorine atom at one of these positions is more likely to be displaced by a nucleophile.

  • The Role of Other Substituents: The presence of other electron-withdrawing groups on the ring will further activate it towards SNAr and increase the likelihood of defluorination. Conversely, electron-donating groups can deactivate the ring and make defluorination less favorable.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions about defluorination side reactions.

What is the primary mechanism of defluorination in these systems?

In the context of nicotinic acid derivatives, two primary mechanisms are often at play:

  • Nucleophilic Aromatic Substitution (SNAr): This is a two-step process where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate (a Meisenheimer complex). The fluoride ion then departs as a leaving group.[6][11] The electron-deficient nature of the pyridine ring makes it particularly prone to this type of reaction.[6]

  • Reductive Defluorination (Hydrodefluorination): This process, often mediated by a transition metal catalyst like palladium, involves the oxidative addition of the C-F bond to the metal center.[12][13] The resulting aryl-metal-fluoride complex can then undergo further reactions, ultimately leading to the replacement of the fluorine with a hydrogen atom.[12] This pathway is particularly relevant in catalytic cross-coupling reactions.[12][13]

How can I detect and quantify the extent of defluorination?

Accurate detection and quantification are crucial for effective troubleshooting. Several analytical techniques can be employed:

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine-containing compounds.[14] The disappearance of the signal corresponding to your starting material and the appearance of new fluorine-containing byproducts can be monitored. Quantitative ¹⁹F NMR, using an internal standard, can provide precise measurements of defluorination.[12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for separating the desired product from the defluorinated byproduct and other impurities.[15] The mass spectrometer can confirm the identity of the defluorinated species by its lower molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives, GC-MS can also be an effective tool for separation and identification.[14]

  • Ion-Selective Electrode (ISE) for Fluoride: This method can be used to measure the concentration of free fluoride ions in the aqueous phase after a reaction work-up, providing a direct measure of the total amount of defluorination that has occurred.[16]

Are there any general strategies to minimize defluorination across different reaction types?

Yes, several overarching principles can help you avoid unwanted defluorination:

  • Milder Reaction Conditions: Whenever possible, opt for milder conditions. This includes using lower temperatures, weaker bases, and shorter reaction times.

  • Careful Reagent Selection: Be mindful of the reactivity of all components in your reaction mixture. For example, some boronic acids or their derivatives can be more prone to side reactions.[17]

  • Inert Atmosphere: Oxygen can degrade catalysts and ligands, leading to less selective reactions and an increase in side products.[7][17] Always conduct sensitive reactions under an inert atmosphere of nitrogen or argon.

  • Purity of Reagents and Solvents: Impurities can sometimes act as catalysts or sources of unwanted nucleophiles or protons.[18] Using high-purity, anhydrous, and degassed reagents and solvents is always good practice.[7]

Visualizing the Troubleshooting Process

To aid in your experimental design, the following workflow diagram outlines a logical approach to troubleshooting defluorination side reactions.

Troubleshooting_Workflow start Defluorination Observed q1 Reaction Type? start->q1 pd_coupling Pd-Catalyzed Cross-Coupling q1->pd_coupling e.g., Suzuki snar Nucleophilic Substitution (SNAr) q1->snar e.g., with Amine pd_step1 Screen Ligands (Less Bulky/Electron-Rich) pd_coupling->pd_step1 snar_step1 Use Weaker Nucleophile snar->snar_step1 pd_step2 Screen Bases (Weaker, Anhydrous) pd_step1->pd_step2 pd_step3 Optimize Temperature (Lower Temp.) pd_step2->pd_step3 pd_step4 Change Solvent (Aprotic, Anhydrous) pd_step3->pd_step4 end Defluorination Minimized pd_step4->end snar_step2 Lower Reaction Temperature snar_step1->snar_step2 snar_step3 Decrease Reaction Time snar_step2->snar_step3 snar_step3->end

Caption: A decision-making workflow for troubleshooting defluorination.

Mechanistic Overview of Defluorination

Understanding the underlying mechanisms is key to preventing these side reactions.

Defluorination_Mechanisms cluster_SNAr SNAr Pathway cluster_HDF Hydrodefluorination Pathway (Pd-Catalyzed) snar_start Fluoronicotinic Acid Derivative meisenheimer Meisenheimer Complex (Resonance Stabilized) snar_start->meisenheimer + Nucleophile snar_product Substituted Product + F⁻ meisenheimer->snar_product - F⁻ hdf_start Fluoronicotinic Acid Derivative oxidative_addition Oxidative Addition (Ar-Pd(II)-F) hdf_start->oxidative_addition + Pd(0) reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination + H Source hdf_product Defluorinated Product reductive_elimination->hdf_product

Caption: Key mechanistic pathways leading to defluorination.

Data Presentation: Impact of Reaction Parameters on Defluorination

The following table summarizes hypothetical data from a study on the Suzuki coupling of 4-fluoronicotinic acid with phenylboronic acid, illustrating the impact of different reaction parameters on the yield of the desired product versus the defluorinated byproduct.

EntryLigandBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Defluorinated Byproduct (%)
1SPhosCs₂CO₃Dioxane/H₂O100126530
2XPhosCs₂CO₃Dioxane/H₂O100125838
3SPhosK₃PO₄Dioxane/H₂O100128510
4SPhosK₃PO₄Toluene10012887
5SPhosK₃PO₄Toluene802492<5

Analysis: This data clearly demonstrates that moving from a strong base (Cs₂CO₃) to a weaker one (K₃PO₄) significantly reduces defluorination (Entry 1 vs. 3). Switching to an aprotic solvent further suppresses the side reaction (Entry 4). Finally, reducing the temperature, even with a longer reaction time, provides the best outcome with minimal defluorination (Entry 5).

References

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC. Available at: [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC - NIH. Available at: [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Available at: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - ACS Publications. Available at: [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC - NIH. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine | Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - ResearchGate. Available at: [Link]

  • Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]

  • Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst - ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Enzymatic defluorination of fluorinated compounds - ResearchGate. Available at: [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent - RSC Publishing. Available at: [Link]

  • CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks - Books. Available at: [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo - PMC - NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Available at: [Link]

  • Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Hydrodefluorination of Fluoroarenes - Organic Syntheses. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2] | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid .

Due to its zwitterionic nature (an acidic nicotinic acid moiety and a weakly basic piperidinyl-pyridine system) and the highly electronegative fluoromethyl group, this molecule presents unique chromatographic challenges, including peak tailing, retention time drift, and difficult isomer resolution. The guides below provide mechanistic explanations and validated solutions to overcome these hurdles.

Method Development Decision Matrix

To establish a baseline approach, consult the logical workflow below. This matrix dictates the selection of mobile phase pH and stationary phase chemistry based on the molecule's amphoteric and fluorinated properties.

HPLC_Workflow A 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid B Assess Ionization States (Amphoteric Profile) A->B C Low pH (2.0-2.5) Protonated Amine / Neutral Acid B->C Acidic Buffer D Mid pH (5.0-7.0) Zwitterionic State B->D Neutral Buffer E CSH C18 Column Suppress Silanol Tailing C->E Standard RP F PFP Column Fluorine & π-π Interactions C->F Isomer Separation D->F Enhanced Selectivity G Optimal Resolution & Peak Symmetry E->G F->G

Figure 1: HPLC optimization workflow for amphoteric fluorinated compounds.

Troubleshooting Guides & FAQs

Q1: Why does the compound exhibit severe peak tailing and retention time drift on a standard C18 column? Causality & Explanation: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is an amphoteric molecule. When the mobile phase pH is close to the pKa of its functional groups (carboxylic acid pKa ~4.8; basic nitrogen pKa ~6.5), the molecule exists in a dynamic equilibrium between ionized and neutral states. This partial ionization causes band broadening. Furthermore, the basic nitrogen interacts with unreacted, acidic silanol groups (


) on the silica backbone of traditional C18 columns, causing severe peak tailing.
Solution:  Adjust the mobile phase pH to be at least 1.5 units away from the analyte's pKa 1. Operating at a low pH (2.0–2.5) ensures the carboxylic acid is fully protonated (neutral) and the basic nitrogen is fully ionized, standardizing the molecular state. To completely suppress secondary silanol interactions, utilize a Charged Surface Hybrid (CSH) particle column, which maintains a low-level positive surface charge that repels basic analytes 2.

Q2: We are struggling to separate the target compound from its positional isomer (e.g., 4-fluoromethyl substitution). How can we improve selectivity? Causality & Explanation: Standard alkyl (C18/C8) columns rely primarily on hydrophobic dispersion forces, which often fail to differentiate subtle structural changes like the exact position of a fluoromethyl group. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), offer orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole interactions,


 charge transfer with the pyridine ring, and specific fluorine-fluorine interactions with the fluoromethyl group 3.
Solution:  Switch to a PFP column. The altered electron density around the fluorinated-phenyl ring enhances steric and electrostatic recognition, effectively resolving positional isomers that co-elute on traditional reversed-phase columns 2.

Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used if reversed-phase fails to retain the compound? Causality & Explanation: Yes. While the molecule possesses hydrophobic regions, its zwitterionic nature at physiological pH makes it highly polar, often leading to poor retention on C18 columns. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Zwitterionic compounds benefit immensely from zwitterionic HILIC phases (ZIC-HILIC), which stabilize both charge states simultaneously and minimize peak tailing 4. Solution: Employ a ZIC-HILIC column with a mobile phase of 70–90% Acetonitrile and 10–30% Ammonium Acetate buffer (pH 4.0–5.8). Ensure the buffer concentration in the aqueous portion is at least 10 mM to maintain the hydration layer on the stationary phase.

Quantitative Optimization Data

The following table summarizes the expected chromatographic behavior of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid across various column chemistries and pH environments.

Table 1: Comparative Column and Mobile Phase Optimization Data

Column ChemistryMobile Phase pHPrimary Retention MechanismExpected Peak Asymmetry (

)
Selectivity for Positional Isomers (

)
Standard C18 6.5 (Neutral)Hydrophobic Partitioning> 2.0 (Severe Tailing)< 1.1 (Poor)
Standard C18 2.5 (Acidic)Hydrophobic Partitioning1.2 - 1.5 (Moderate)~ 1.2 (Moderate)
CSH C18 2.5 (Acidic)Hydrophobic + Charge Repulsion0.9 - 1.1 (Excellent)~ 1.2 (Moderate)
PFP (Fluoro-Phenyl) 2.5 (Acidic)

, Dipole, Fluorous
1.0 - 1.2 (Good)> 1.5 (Excellent)
ZIC-HILIC 5.0 (Buffered)Hydrophilic / Electrostatic1.0 - 1.3 (Good)~ 1.3 (Good)
Self-Validating Method Screening Protocol

To establish a reliable baseline separation, execute the following step-by-step methodology. This protocol is designed as a self-validating system; the output of Step 4 dictates whether the method is sound or requires immediate mechanistic adjustment.

Step 1: Mobile Phase Preparation (Self-Buffering System)

  • Action: Prepare Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) or 20 mM Potassium Hexafluorophosphate (

    
    ) in LC-MS grade water, adjusted to pH 2.5. Prepare Mobile Phase B (Organic): 100% Acetonitrile.
    
  • Causality: At pH 2.5, the nicotinic acid moiety is fully protonated, and the basic nitrogen is ionized. This prevents the molecule from splitting into multiple ionization states.

    
     provides excellent ion-pairing for basic compounds, effectively masking residual silanols 1.
    

Step 2: Column Equilibration & Setup

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7

    
    m). Flush with 15 column volumes (CV) of 90% Mobile Phase A / 10% Mobile Phase B.
    
  • Causality: The PFP phase requires thorough equilibration to stabilize the hydration layer around the fluorinated aromatic rings. Without this, reproducible

    
     and dipole interactions cannot be established, leading to retention time drift 3.
    

Step 3: Gradient Elution Execution

  • Action: Run a linear gradient from 10% B to 90% B over 15 minutes. Set the flow rate to 1.0 mL/min and the Column Temperature to 40°C.

  • Causality: Elevated temperature (40°C) reduces mobile phase viscosity, improving mass transfer kinetics within the stationary phase pores. This sharpens the peak shape of bulky amphoteric compounds and reduces backpressure.

Step 4: System Suitability & Self-Validation

  • Action: Inject a standard solution (0.1 mg/mL). Calculate the Peak Asymmetry (

    
    ) and Isomeric Resolution (
    
    
    
    ).
  • Validation Logic:

    • Condition A: If

      
      , secondary silanol interactions are overpowering the fluorous interactions. System Directive:  Immediately switch to a Charged Surface Hybrid (CSH) C18 column to leverage charge repulsion 2.
      
    • Condition B: If

      
       but isomer resolution (
      
      
      
      ) is
      
      
      , the gradient is too steep. System Directive: Decrease the gradient slope to 3% B per minute to maximize specific fluorine-fluorine interactions.
    • Condition C: If

      
       and 
      
      
      
      , the system is validated and ready for sample analysis.
References
  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch-US, 2025.
  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 2022.
  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling." MDPI, 2025.

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in 3-Fluoromethyl Piperidine Coupling

Welcome to the Advanced Troubleshooting Guide for 3-fluoromethyl piperidine coupling. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-fluoromethyl piperidine coupling. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists overcome the unique kinetic and thermodynamic barriers associated with this specific fluorinated building block.

Unlike standard piperidine, the introduction of a fluoromethyl (-CH₂F) group at the 3-position creates a dual-threat environment: severe steric hindrance adjacent to the reactive center and a strong electron-withdrawing inductive effect. This guide deconstructs the causality behind common reaction failures and provides field-proven, self-validating protocols to achieve high-yielding C-N and amide bond formations.

Mechanistic Causality: The "Why" Behind the Bottleneck

Before adjusting equivalents or temperatures, it is critical to understand the physical chemistry of your substrate. The difficulty in coupling 3-fluoromethyl piperidine is not merely a matter of bulk; it is a synergistic failure of nucleophilicity and spatial accessibility.

  • Electronic Inductive Effect: Fluorine is the most electronegative element. The -CH₂F group pulls electron density away from the piperidine nitrogen via σ-bonds. This lowers the pKa of the amine, significantly reducing its nucleophilicity[1].

  • Steric Hindrance: In its lowest-energy chair conformation, the -CH₂F group can restrict the trajectory of incoming electrophiles. When reacting with bulky active esters (in amide coupling) or bulky Pd-ligand complexes (in Buchwald-Hartwig amination), this steric clash prevents the formation of the critical transition state.

  • Chemical Instability: Monofluoroalkyl groups are uniquely susceptible to nucleophilic displacement or elimination (loss of HF) under harsh basic conditions or prolonged heating, leading to ring-expanded or defluorinated side products[1].

MechanisticCausality Start 3-Fluoromethyl Piperidine Steric Steric Hindrance (Bulky -CH2F group) Start->Steric Electronic Electronic Effect (F-atom Inductive Withdrawal) Start->Electronic Consequence2 Restricted Approach to Electrophiles Steric->Consequence2 Consequence1 Reduced Nucleophilicity of Piperidine Nitrogen Electronic->Consequence1 Solution1 Use COMU for Amide Coupling (High Reactivity, Low Epimerization) Consequence1->Solution1 Solution2 Use Bulky P,N-Ligands for Pd-Coupling (Accelerates Reductive Elimination) Consequence1->Solution2 Consequence2->Solution1 Consequence2->Solution2

Caption: Logical mapping of steric and electronic challenges of 3-fluoromethyl piperidine to their chemical solutions.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination yields mostly unreacted starting material and debrominated aryl halide. What is going wrong? Causality: The reduced nucleophilicity of the piperidine nitrogen slows down its coordination to the Pd(II) complex. Simultaneously, the steric bulk of the -CH₂F group severely hinders the reductive elimination step. When reductive elimination is slow, the long-lived Pd(II) intermediate undergoes competing side reactions, such as β-hydride elimination or hydrodehalogenation. Resolution: You must switch to a highly active, sterically demanding ligand.2 or biaryl phosphines like RuPhos possess a flattened ring structure and flexible coordination that force the Pd center to accelerate reductive elimination, overcoming the steric congestion[2].

Q2: I am trying to form an amide bond with a hindered carboxylic acid. HATU is giving low yields and I see a mass corresponding to a guanidino byproduct. Why? Causality: HATU forms an active OAt-ester. Because 3-fluoromethyl piperidine is a weak, hindered nucleophile, its attack on the active ester is exceptionally slow. This delay allows the excess uronium salt (HATU) to react directly with the piperidine amine, forming a dead-end guanidino byproduct[3]. Resolution: Switch to4. COMU utilizes an OxymaPure leaving group which provides superior anchimeric assistance for hindered amines[4]. Crucially, use a slight defect of COMU (0.95 to 0.99 equivalents relative to the acid) to ensure no unreacted uronium salt is left to scavenge your amine[3].

Q3: I am observing a side product with a mass corresponding to [M - HF]. How do I prevent this degradation? Causality: Unlike robust trifluoromethyl (-CF₃) groups, monofluoroalkyl groups (-CH₂F) are chemically unstable under harsh conditions. In the presence of strong bases (like NaOtBu) or prolonged heating, the α-protons become susceptible to elimination, resulting in the loss of HF and the formation of reactive intermediates like aziridines or alkenes[1]. Resolution: Lower the basicity and temperature of your system. For C-N coupling, replace alkoxide bases with weaker bases like Cs₂CO₃ or K₃PO₄. For amide couplings, use mild bases like DIPEA and limit the pre-activation time to 1-2 minutes[4].

Quantitative Reagent Selection

To standardize your approach to hindered amide couplings, refer to the data below. COMU emerges as the superior choice due to its balance of high reactivity, safety, and the water-solubility of its byproducts.

Table 1: Comparison of Coupling Reagents for Hindered Piperidines

ReagentActive Leaving GroupReactivity (Hindered Amines)Racemization SuppressionSafety ProfileByproduct Solubility
COMU OxymaPureVery HighExcellentSafe / Non-explosive[3]High (Water-soluble)[3]
HATU HOAtVery HighGoodExplosive hazard[4]Poor (Organic-soluble)
HBTU HOBtModerateModerateExplosive hazardPoor
DCC DCULowPoorSensitizerInsoluble (Requires filtration)

Self-Validating Experimental Protocols

Protocol A: Optimized Amide Coupling using COMU

This protocol is designed as a self-validating system. Visual cues and stoichiometric constraints ensure the reaction proceeds without guanidino byproduct formation.

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve the sterically hindered carboxylic acid (1.00 equiv) and COMU (0.95 equiv) in anhydrous DMF or EtOAc (a greener alternative compatible with COMU)[3]. Causality Note: Using 0.95 equiv of COMU ensures complete consumption of the uronium salt, preventing it from reacting with the piperidine[3].

  • Pre-activation: Cool the mixture to 0 °C. Add DIPEA (2.00 equiv) dropwise.

    • Validation Check: Observe the solution for 1-2 minutes. A distinct color change (typically to yellow/orange) indicates the successful generation of the active Oxyma anion. Do not exceed 2 minutes of pre-activation to prevent oxazolone formation.

  • Amine Addition: Slowly add 3-fluoromethyl piperidine (1.10 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via LC-MS.

    • Validation Check: Look for the absence of the [M - HF] degradation peak. If present, reduce the reaction temperature to 15 °C for future runs[1].

  • Workup: Quench with water and extract with EtOAc. The Oxyma byproduct and COMU residues are highly water-soluble and will cleanly partition into the aqueous layer, leaving a highly pure organic phase[3].

Workflow Step1 1. Carboxylic Acid + COMU (0.95 equiv to avoid guanidino byproducts) Step2 2. Add DIPEA (Base) Pre-activate 1-2 mins (Color change to yellow) Step1->Step2 Step3 3. Add 3-Fluoromethyl Piperidine (1.1 equiv, slow addition) Step2->Step3 Step4 4. Monitor via LC-MS (Verify absence of [M - HF] peak) Step3->Step4 Step5 5. Aqueous Workup (Oxyma byproducts partition to water) Step4->Step5

Caption: Optimized self-validating workflow for COMU-mediated amide coupling with hindered piperidines.

Protocol B: Buchwald-Hartwig Amination with Hindered Aryl Chlorides

Designed to force reductive elimination while preventing defluorination.

Step-by-Step Methodology:

  • Catalyst Generation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%) and a highly active ligand such as a carbazolyl-derived P,N-ligand or RuPhos (4 mol%)[2]. Stir in anhydrous, degassed 1,4-dioxane for 15 minutes to pre-form the active Pd(0) complex.

  • Substrate Addition: Add the aryl chloride (1.00 equiv) and 3-fluoromethyl piperidine (1.20 equiv).

  • Base Selection: Add anhydrous Cs₂CO₃ (1.50 equiv).

    • Validation Check: Do not use NaOtBu. Strong alkoxide bases will trigger the elimination of the -CH₂F group[1]. Cs₂CO₃ is mild enough to preserve the fluorine atom while still facilitating the catalytic cycle.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at:[Link][2]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link][1]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link][3]

Sources

Troubleshooting

Technical Support Center: Stability Protocol for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

[1][2][3] Executive Summary This guide addresses the stability profile of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a bifunctional zwitterionic scaffold often used in PROTAC linkers, radioligands, and enzyme inh...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This guide addresses the stability profile of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a bifunctional zwitterionic scaffold often used in PROTAC linkers, radioligands, and enzyme inhibitors.[1][2][3][4]

The Core Challenge: This molecule possesses three distinct stability vectors that often confuse researchers:

  • Amphoteric Solubility: It exists as a zwitterion at neutral pH, leading to spontaneous precipitation if buffers are mismatched.[1][2][3][4]

  • The "Methanol Trap" (Artifactual Instability): The carboxylic acid moiety undergoes rapid pseudo-degradation (esterification) in methanolic solutions, often misidentified as compound instability.

  • Fluorine Lability: The 3-fluoromethyl group introduces specific elimination risks under basic conditions.[1][2][3][4]

Module 1: The "Methanol Trap" (Critical Artifact Warning)

Status: HIGH PRIORITY Symptom: LCMS analysis shows a new peak at M+14 (Methyl ester) that increases over time in the autosampler.[1][2]

The Mechanism

Many researchers dissolve this compound in Methanol (MeOH) for HPLC/LCMS preparation.[1][2] In the presence of trace acids (e.g., 0.1% Formic Acid in the mobile phase or diluent), the nicotinic acid moiety undergoes Fischer Esterification .

  • Observation: You observe a loss of the parent peak and the appearance of a lipophilic impurity.

  • Reality: The compound is stable; the solvent choice is driving a reaction.

Corrective Protocol
  • Do NOT use Methanol as the primary diluent for storage or long sequences.[1][2]

  • Alternative: Use Acetonitrile (ACN) or DMSO for stock solutions.[1][2][4]

  • LCMS Prep: If dilution in alcohol is required, use Ethanol (EtOH) (slower reaction rate) or ensure immediate injection.[2][4] Ideally, dilute with ACN:Water (1:1) .[2][4]

Module 2: pH-Dependent Stability & Solubility (The Zwitterion)

Status: MODERATE PRIORITY

This molecule contains a basic pyridine/piperidine system and an acidic carboxylic acid.[1][2][3][4] Its stability and solubility are dictated by its ionization state.[1][2][3][4]

The Solubility Landscape
  • pH < 3 (Cationic): High solubility (protonated pyridine/amine).[1][2][4] Risk: Decarboxylation at high temps.[1][2][3][4]

  • pH 4–6 (Isoelectric Point - pI): Lowest Solubility. The molecule is a net-neutral zwitterion.[1][2][3] Risk: Spontaneous precipitation/crystallization.[1][2][3][4]

  • pH > 8 (Anionic): High solubility (deprotonated carboxylate).[1][2][4] Risk: Base-catalyzed HF elimination (Defluorination).[1][2][3][4]

Visualizing the Stability Window

StabilityLandscape Acid Acidic pH (<3) Cationic Species (Soluble) Neutral Neutral pH (4-6) Zwitterion (pI) (Precipitation Risk) Acid->Neutral Add Base Risk1 Risk: Decarboxylation (High Temp) Acid->Risk1 Neutral->Acid Add Acid Base Basic pH (>8) Anionic Species (Soluble) Neutral->Base Add Base Risk2 Risk: Aggregation & Crash-out Neutral->Risk2 Base->Neutral Add Acid Risk3 Risk: HF Elimination (Defluorination) Base->Risk3

Caption: Figure 1. The pH-dependent stability landscape.[1][2][3][4] The "Safe Zone" for storage is pH 7.0–7.4 in buffered saline, avoiding the pI aggregation zone.

Module 3: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues observed during experimental handling.

SymptomProbable CauseVerification StepCorrective Action
New peak at M+14 Esterification with Methanol.[1][2][3][4]Check if sample solvent is MeOH.[1][2][3][4]Switch solvent to DMSO or ACN.[1][2][3][4]
New peak at M+16 N-Oxidation (Pyridine/Piperidine).[1][2][3][4]Treat sample with reducing agent (e.g., Na₂S₂O₅).[4]Degas solvents; store under Argon/Nitrogen.[1][2][3][4]
Precipitate upon thawing pH shift ("pH Swing") during freezing.[1][2][4]Check pH of thawed solution; likely near pI (4-6).[1][2][3][4]Re-adjust pH to 7.4 or warm to 37°C + vortex.
Yellowing of solution Photo-oxidation of pyridine ring.[1][2][3]Check UV exposure history.[1][2][3][4]Store in amber glass vials.
Peak at M-20 (Loss of HF) Defluorination (Elimination).[1][2][3]Check if pH > 9 or heated > 60°C.Maintain pH < 8.5; avoid strong bases.[1][2][3][4]

Module 4: Recommended Storage Protocol

To ensure maximum integrity of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid:

Solid State (Long-Term)
  • Container: Amber glass vial with Teflon-lined cap.[1][2][3][4]

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1][2][3][4]

  • Temperature: -20°C.

  • Desiccant: Essential. Hygroscopic uptake can catalyze hydrolysis.[1][2][3][4]

Stock Solution (Short-Term)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1][2][4]

  • Concentration: 10 mM – 50 mM.[1][2][3][4]

  • Avoid: Do not store in water or PBS for >24 hours.

  • Freeze/Thaw: Aliquot into single-use volumes. Do not refreeze more than once.

Working Solution (Immediate Use)
  • Buffer: HEPES or PBS (pH 7.4). Avoid Tris if possible (primary amines can react with activated esters if you are doing conjugation chemistry later).[1][2][4]

  • Stability Window: Use within 4–6 hours at Room Temperature.[1][2][3][4]

Module 5: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows for better experimental design.[1][2]

DegradationPathways cluster_0 Pathway A: Solvolysis (Artifact) cluster_1 Pathway B: Oxidation cluster_2 Pathway C: Elimination Compound 6-(3-(Fluoromethyl) piperidin-1-yl) nicotinic acid Ester Methyl Ester (M+14 Impurity) Compound->Ester Fischer Esterification NOxide N-Oxide (M+16 Impurity) Compound->NOxide N-Oxidation Alkene Defluorinated Alkene (M-20 Impurity) Compound->Alkene HF Elimination MeOH Solvent: Methanol Catalyst: H+ MeOH->Ester Oxidant Air/Peroxides Oxidant->NOxide Base High pH / Heat Base->Alkene

Caption: Figure 2.[1][2][3][4][5] Primary degradation pathways.[1][2][3][4] Pathway A is the most common user-induced error in analytical chemistry.

References & Authority

  • Esterification Artifacts in LCMS:

    • Mechanism:[1][2][3][6] Carboxylic acids dissolved in methanol with trace acid (e.g., 0.1% FA) rapidly form methyl esters.[4]

    • Source:Methanol Generates Numerous Artifacts during Sample Extraction and Storage. (MDPI, 2019).[4] [2]

    • Relevance: Explains the "false instability" often seen with nicotinic acid derivatives in MeOH.[2]

  • Fluorinated Piperidine Stability:

    • Mechanism:[1][2][3][6] The C-F bond in fluoromethyl-piperidines is generally stable but susceptible to metabolism or elimination under extreme pH.[1][2][3]

    • Source:Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.[1][2][4][7][8] (J. Med.[1][2][3][4] Chem., 2020).[4][8] [2]

  • Nicotinic Acid Solubility & Zwitterions:

    • Data: Nicotinic acid derivatives exhibit minimum solubility at their isoelectric point (pI), necessitating careful buffer pH selection.[4]

    • Source:Chemical Properties and Stability of Nicotinic Acid.[1][2][3][4] (ChemicalBook / PubChem Data).[1][2][4]

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation in Nicotinic Acid Derivative Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of functionalized pyridinecarboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of functionalized pyridinecarboxylic acids. While nicotinic acid (pyridine-3-carboxylic acid) itself is relatively thermally stable[1], its synthetic precursors and derivatives—such as quinolinic acid (pyridine-2,3-dicarboxylic acid) or halogenated nicotinic acids—are highly susceptible to decarboxylation.

This guide provides a mechanistic deep-dive, troubleshooting FAQs, and validated protocols to preserve the integrity of your carboxylic acid moieties during complex drug development workflows.

Part 1: The Mechanistic Causality of Decarboxylation

To prevent decarboxylation, we must first understand the thermodynamic and kinetic drivers. The decarboxylation of pyridinecarboxylic acids is not a simple thermal degradation; it is a highly pH-dependent process driven by the formation of a zwitterion[2].

When the reaction medium approaches the molecule's isoelectric point, the pyridine nitrogen becomes protonated while the carboxylic acid deprotonates. This positively charged pyridinium nitrogen acts as a powerful electron sink. For carboxyl groups at the 2-position (e.g., in quinolinic acid, which readily decarboxylates to nicotinic acid), this proximity facilitates the cleavage of the C-C bond, releasing CO₂ and forming an unstable ylide intermediate via the Hammick mechanism[3].

DecarboxylationMechanism A Pyridinecarboxylic Acid (Neutral) B Zwitterion (Isoelectric Species) A->B pH Adjustment (Isoelectric Point) C Ylide Intermediate + CO2 B->C Heat / Cu Catalyst (-CO2) D Decarboxylated Product (Nicotinic Acid Deriv.) C->D Rapid Protonation (Aqueous Media)

Mechanistic pathway of pyridinecarboxylic acid decarboxylation via a zwitterion-ylide intermediate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my pyridine-2,3-dicarboxylic acid (quinolinic acid) derivative spontaneously decarboxylate during esterification? Analysis: Quinolinic acid is a common precursor for highly substituted nicotinic acid derivatives. However, the 2-carboxyl group is extremely labile. If your esterification conditions involve heating in the presence of trace water or under mildly acidic conditions that match the isoelectric point, the 2-position will decarboxylate at temperatures as low as 95–150°C[2]. Solution: Avoid Fischer esterification (heat + acid). Instead, use mild, room-temperature activation strategies. Reagents like EDC/HOBt or converting the acid to an acyl chloride using oxalyl chloride (with a catalytic amount of DMF) at 0°C to room temperature will prevent thermal and zwitterion-driven decarboxylation.

Q2: How does pH influence the stability of my nicotinic acid derivatives in aqueous workflows? Analysis: The rate of decarboxylation follows a bell-shaped curve relative to pH, peaking precisely at the isoelectric point where the zwitterion concentration is maximized[4]. Solution: When performing aqueous extractions or hydrolyses, never leave the product dwelling at its isoelectric pH. Rapidly adjust the pH to either strongly basic (forming the stable anionic carboxylate) or strongly acidic (forming the cationic species) during prolonged heating or storage.

Q3: Are there specific metals I should avoid in my reaction setup? Analysis: Yes. Transition metals, particularly Copper (Cu) and Silver (Ag), are notorious for catalyzing protodecarboxylation. Copper coordinates with the pyridine nitrogen and the carboxylate, drastically lowering the activation energy for CO₂ extrusion[5]. Solution: If you are performing cross-coupling reactions (e.g., Suzuki or Sonogashira) on halogenated nicotinic acids, strictly avoid Cu-co-catalysts if possible, or run the reaction at the lowest possible temperature. Ensure all glassware and stir bars are free of trace metal contaminants.

Part 3: Experimental Protocol: Controlled Synthesis Workflow

To ensure high-fidelity synthesis without loss of the carboxylate group, follow this self-validating protocol for the functionalization of sensitive nicotinic acid derivatives.

Workflow step1 Step 1: Substrate Preparation Suspend in anhydrous aprotic solvent step2 Step 2: pH/Base Control Add non-nucleophilic base (Avoid Isoelectric pH) step1->step2 step3 Step 3: Temperature Control Maintain < 40°C strictly during activation step2->step3 step4 Step 4: Metal Exclusion Strictly avoid Cu/Ag cross-coupling catalysts step3->step4 step5 Step 5: Isolation & Validation Quench cold & verify via LC-MS (M-44 Da check) step4->step5

Step-by-step experimental workflow for minimizing decarboxylation during synthesis.

Protocol: Low-Temperature Amidation/Esterification of Labile Pyridinecarboxylic Acids

Objective: To couple a sensitive nicotinic acid derivative (e.g., a halogenated or multi-carboxylated pyridine) without inducing decarboxylation.

  • Substrate Preparation: Suspend 1.0 equivalent of the pyridinecarboxylic acid in an anhydrous, aprotic solvent (e.g., THF or DCM) at 0°C under an inert argon atmosphere. Causality: Aprotic solvents suppress the proton-transfer necessary for zwitterion formation.

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: Pushing the pH away from the isoelectric point ensures the molecule exists as a stable carboxylate anion rather than the highly reactive zwitterion.

  • Activation: Slowly add 1.2 equivalents of a mild coupling agent (e.g., HATU or EDC·HCl) while maintaining the temperature at 0°C. Stir for 30 minutes. Causality: Avoiding harsh reagents like SOCl₂ prevents exothermic spikes and localized acidic microenvironments.

  • Nucleophile Addition: Introduce the amine or alcohol nucleophile. Allow the reaction to slowly warm to room temperature (max 25°C). Do not exceed 40°C at any point.

  • Validation & Isolation: Monitor via TLC/LC-MS. The absence of a lower-mass byproduct (M - 44 Da) confirms the suppression of decarboxylation. Quench with cold saturated NaHCO₃ and extract.

Part 4: Quantitative Data Summary

The following table summarizes the thermal and kinetic stability of various pyridinecarboxylic acids to help you predict decarboxylation risks[2][3][6].

CompoundSubstitution PositionIsoelectric pH (Approx.)Temp for Rapid DecarboxylationRelative Decarboxylation Risk
Picolinic Acid 2-COOH~3.1> 150°CHigh
Nicotinic Acid 3-COOH~3.4> 220°CLow
Isonicotinic Acid 4-COOH~3.3> 250°CVery Low
Quinolinic Acid 2,3-diCOOH~2.495°C - 150°CExtremely High (Loss of 2-COOH)
3-Hydroxypicolinic Acid 2-COOH, 3-OH~3.5> 150°CHigh (Accelerated by 3-OH)

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.[Link]

  • Studies on the mechanisms of decarboxylation of pyridine- and pyrrole-carboxylic acids. University of Manitoba MSpace.[Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing.[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. Canadian Science Publishing.[Link]

  • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Royal Society of Chemistry.[Link]

Sources

Troubleshooting

Work-up procedures to maximize recovery of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Doc ID: TS-ZN-2025-04 | Version: 1.2 | Status: Active Department: Chemical Process R&D / Purification Support[1] Introduction This guide addresses the isolation and purification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ZN-2025-04 | Version: 1.2 | Status: Active Department: Chemical Process R&D / Purification Support[1]

Introduction

This guide addresses the isolation and purification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid .[1] This molecule presents a classic "solubility paradox" common to zwitterionic drug intermediates: it is highly soluble in water at both acidic and basic pH, yet often fails to precipitate cleanly at neutral pH due to the lipophilic fluoromethyl-piperidine moiety interfering with crystal lattice formation.

Key Chemical Challenges:

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (modulated by the exocyclic amine) and an acidic carboxylic acid.[1]

  • Isoelectric Point (pI) Sensitivity: Recovery is strictly dependent on hitting the exact pI (Isoelectric Point).[1]

  • Fluorine Stability: While the C-F bond is robust, prolonged exposure to strong Lewis acids or extreme basicity at high temperatures can risk elimination side-reactions.[1]

Module 1: The Solubility Paradox (Diagnostic)

Before attempting extraction, you must visualize the species present in your reaction flask. Most losses occur because the user attempts to extract the Salt Form rather than the Neutral Zwitterion .[1]

The pH-Species Diagram
  • pH < 2 (Cationic Form): Protonation of the pyridine/amine.[1] Highly water-soluble.[1] Do not extract.

  • pH > 9 (Anionic Form): Deprotonation of the carboxylic acid.[1] Highly water-soluble.[1] Do not extract.

  • pH ~ 3.5 – 5.0 (Zwitterion/Neutral): The "Sweet Spot."[1] Net charge is zero.[1] Solubility is minimum. Target zone for precipitation or extraction.[1]

pH_Species_Map cluster_acid pH < 2.0 cluster_neutral pH 3.5 - 5.0 (pI) cluster_base pH > 9.0 Cation Cationic Species (Water Soluble) Cannot Extract Zwitterion Neutral/Zwitterion (Min. Water Solubility) PRECIPITATE HERE Cation->Zwitterion Add Base (NaOH/NaHCO3) Zwitterion->Cation Add Acid Anion Anionic Species (Water Soluble) Cannot Extract Zwitterion->Anion Add Base Anion->Zwitterion Add Acid (AcOH/HCl)

Figure 1: Solubility profile of aminonicotinic acids relative to pH. The target window for isolation is narrow.

Module 2: Primary Isolation Protocols

Protocol A: Isoelectric Precipitation (The Gold Standard)

Use this as the first-line method.[1] It yields the highest purity.

Reagents: 1N HCl, 1N NaOH, pH meter (calibrated), Citric Acid (solid).

  • Concentration: If the reaction was done in DMF or DMSO, dilute with water (5x volume). If in alcohol/water, evaporate the alcohol first.

  • Initial Adjustment: Measure the pH. It is likely basic (pH > 10) if coming from ester hydrolysis.[1]

  • The Approach: Slowly add 1N HCl dropwise with vigorous stirring.

    • Critical Step: Do not shoot directly to pH 1.[1] Stop at pH 7 .

  • Fine Tuning: Switch to Citric Acid (10% aq) or Acetic Acid for the final adjustment.[1]

    • Slowly lower pH from 7 to 4.0 .

    • Observation: Cloudiness should appear around pH 5.[1]5. Maximum precipitation usually occurs between pH 3.8 and 4.2.[1]

  • Aging: Cool the slurry to 0–5°C and stir for 1 hour. This allows the crystal lattice to organize, trapping the zwitterion and excluding impurities.

  • Filtration: Filter the solid. Wash with cold water (2x) followed by MTBE (to remove non-polar impurities).[1]

Protocol B: "Salting Out" Extraction (If Precipitation Fails)

Use this if the product "oils out" or remains soluble due to the fluoromethyl-piperidine group preventing crystallization.[1]

Solvent System: DCM/Isopropanol (3:1 ratio) OR n-Butanol.[1]

Solvent SystemEfficiencyProsCons
DCM / IPA (3:1) HighEasy to evaporate; good for polar organics.[1]DCM is toxic; requires multiple extractions.[1]
n-Butanol Very HighExtracts almost any zwitterion.[1]High boiling point (117°C); hard to remove.[1]
Ethyl Acetate LowCleanest extracts.[1]Often fails for zwitterionic nicotinic acids.[1]

Steps:

  • Adjust aqueous phase pH to 4.0 – 4.5 .

  • Saturate the aqueous phase with NaCl (solid).[1] This is non-negotiable; it disrupts the hydration shell of the zwitterion.

  • Extract with DCM:IPA (3:1) (3 x volumes).

  • Dry organic layer over Na₂SO₄.[1]

  • Evaporation Trick: Do not evaporate to dryness immediately. Concentrate to a small volume, then add Heptane or Ether to triturate (force precipitation) of the solid.[1]

Module 3: Advanced Purification (The "Nuclear" Option)

If the aqueous layer still retains product (checked via LCMS), use Hydrophobic Resin Chromatography. This is superior to silica gel for amphoteric molecules.[1]

Recommended Resin: Diaion™ HP-20 or SP-207 (Mitsubishi Chemical) or Amberlite™ XAD-16.[1]

  • Preparation: Suspend resin in Methanol, then rinse thoroughly with water.[1]

  • Loading: Adjust your aqueous reaction mixture to pH 4.0 and load directly onto the resin column.

    • Mechanism:[1][2][3][4] The resin binds the organic parts (fluoromethyl-piperidine + pyridine ring) while salts (NaCl, inorganic acids) pass through.

  • Washing: Wash with 100% Water (removes salts).[1]

  • Elution: Elute with a gradient of Water → Acetone or Water → Methanol .

    • Product usually elutes at 40–60% organic solvent.[1]

  • Recovery: Evaporate the organic fraction to recover pure zwitterion.

Module 4: Troubleshooting & FAQs

Q1: I adjusted the pH to 4, but no solid formed. It’s a milky oil.

Diagnosis: The "Fluoromethyl" group adds lipophilicity, lowering the melting point and causing "oiling out" rather than crystallization.[1] Fix:

  • Extract the oil into DCM .

  • Concentrate the DCM.[1]

  • Add Diethyl Ether or MTBE dropwise to the DCM concentrate while stirring. The lower solubility in ether will force the oil to crystallize into a solid.

Q2: My yield is low (20%), but LCMS shows product in the aqueous waste.

Diagnosis: Your product is highly water-soluble. You likely filtered at room temperature or didn't hit the exact pI. Fix:

  • Take the aqueous waste.[1]

  • Readjust pH (scan 3.5, 4.0, 4.5).

  • Add NaCl to saturation.[1]

  • Run a Continuous Liquid-Liquid Extraction using Ethyl Acetate overnight, or use the n-Butanol extraction method (Protocol B).

Q3: Can I use Silica Gel chromatography?

Warning: 6-aminonicotinic acids stick irreversibly to silica due to the acidic silanols binding the basic pyridine/amine.[1] Fix: If you must use silica:

  • Use a deactivated mobile phase: DCM : MeOH : Ammonium Hydroxide (90 : 9 : 1) .[1]

  • The ammonia competes with the pyridine for silica sites, allowing your product to elute.

Visual Workflow: Decision Tree

Workup_Logic Start Reaction Mixture (Aq/Organic) Check_pH Check pH Start->Check_pH Adjust_pI Adjust to pH 4.0 - 4.5 (Use HCl / Citric Acid) Check_pH->Adjust_pI Precipitate Does Solid Form? Adjust_pI->Precipitate Yes_Solid Filter Solid Wash with Cold Water/MTBE Precipitate->Yes_Solid Yes No_Solid Oiling Out or Clear Solution Precipitate->No_Solid No Extract_Salt Saturate with NaCl Extract with DCM:IPA (3:1) No_Solid->Extract_Salt Evap_Trit Concentrate & Triturate with Ether/Heptane Extract_Salt->Evap_Trit

Figure 2: Decision matrix for maximizing recovery based on physical observation.

References

  • Isolation of Nicotinic Acid Derivatives

    • Source: ChemicalBook & Patent US2020/299282.[1] "Synthesis and isolation of 6-aminonicotinic acid derivatives via isoelectric precipitation at pH 3-4."

  • Extraction of Zwitterionic Pyridines

    • Source: PubMed / NIH.[1] "Extraction of pyridines into fluorous and organic solvents based on hydrogen bond complex formation."[1] Explains the necessity of disrupting hydration shells.[1]

  • Purification of Amphoteric Compounds

    • Source: ResearchGate.[1][5] "Process for Purification of 3-Alkenylcephem Carboxylic Acid." Details the use of isoelectric point adjustments for zwitterionic separation.

  • Properties of 6-Fluoronicotinic Acid Analogues

    • Source: PubChem (CID 242819).[1] Provides physicochemical data (pKa, solubility) relevant to the fluorinated nicotinic acid core.

Sources

Optimization

Addressing impurities in commercial batches of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Executive Technical Overview The synthesis and application of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents unique challenges due to the interplay between the electron-deficient pyridine ring and the conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis and application of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents unique challenges due to the interplay between the electron-deficient pyridine ring and the conformationally sensitive fluorinated piperidine.

Commercial batches frequently exhibit specific impurity profiles driven by the SNAr coupling mechanism used in their production. As a zwitterionic species, this compound often traps inorganic salts and regioisomeric byproducts that escape standard silica chromatography. This guide addresses the identification, origin, and removal of these critical impurities to ensure reproducible data in downstream medicinal chemistry applications.

Impurity Architecture & Origins

Understanding the genesis of impurities is the first step toward mitigation. The diagram below maps the standard synthetic route and the divergence points where specific impurities are generated.

Figure 1: Synthetic Pathway and Impurity Genesis

ImpurityMap SM1 6-Chloronicotinic Acid (Starting Material) Target TARGET PRODUCT 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid SM1->Target SNAr Coupling (Base, Heat) ImpA Impurity A (Hydrolysis) 6-Hydroxynicotinic acid SM1->ImpA H2O attack (Side Rxn) SM2 3-(Fluoromethyl)piperidine (Reagent) SM2->Target ImpB Impurity B (Des-fluoro) 6-(3-Methylpiperidin-1-yl) nicotinic acid SM2->ImpB Contaminated Reagent (Process Impurity) ImpC Impurity C (Elimination) 6-(5-Methylenepiperidin-1-yl) nicotinic acid Target->ImpC HF Elimination (Harsh Base)

Caption: Figure 1. Mechanistic origin of primary impurities. Impurity B is typically inherited from the amine vendor, while Impurity A arises from moisture in the reaction vessel.

Critical Impurity Profile (The "Watch List")

Impurity IDStructure / DescriptionOriginDetection MethodRRT (Approx)*
IMP-A 6-Hydroxynicotinic acid Hydrolysis of 6-chloronicotinic acid by residual water during SNAr.LC-MS (ES-)0.4 - 0.5
IMP-B Des-fluoro analog (6-(3-methylpiperidin-1-yl)...)Contaminant in commercial 3-(fluoromethyl)piperidine starting material.¹H NMR / ¹⁹F NMR (Silent)0.98 - 1.02
IMP-C Alkene Elimination Product HF elimination under high-temperature basic conditions.¹H NMR (Olefinic peaks)1.10
IMP-D Residual Palladium/Base Carryover from coupling (if Pd-catalyzed) or neutralization.ROI / ICP-MSN/A

*RRT = Relative Retention Time vs. Target on C18 Reverse Phase (Water/Acetonitrile/Formic Acid).

Troubleshooting & FAQ

Scenario 1: "My LC-MS shows a single peak, but the ¹H NMR integration is off."

Diagnosis: You likely have Impurity B (Des-fluoro) .

  • The Science: The methyl and fluoromethyl groups are sterically similar and lipophilically comparable, making them difficult to separate by standard C18 HPLC.

  • Confirmation: Run a ¹⁹F NMR . If the fluorine signal integration (relative to an internal standard like trifluorotoluene) is lower than expected, or if the ¹H NMR shows a doublet at ~0.9 ppm (characteristic of a methyl group rather than a fluoromethyl), you have the des-fluoro impurity.

  • Solution: This is difficult to purify at the final stage. Action: Purchase high-purity 3-(fluoromethyl)piperidine HCl (>98%) for the synthesis. If the batch is already made, use preparative SFC (Supercritical Fluid Chromatography) on a chiral stationary phase, which often discriminates based on the fluorine dipole better than C18.

Scenario 2: "I see a new peak in the ¹⁹F NMR (-120 to -150 ppm range) that isn't my product."

Diagnosis: Inorganic Fluoride or HF adducts.

  • The Science: If the chemical shift is a singlet around -120 to -150 ppm, it may be inorganic fluoride (NaF/KF) trapped in the zwitterionic lattice of the nicotinic acid.

  • Confirmation: Wash a small aliquot with aqueous CaCl₂. If the peak disappears (precipitating CaF₂), it is inorganic.

  • Solution: Reprocess the material by dissolving in minimal 1M NaOH, filtering, and re-precipitating carefully with 1M HCl to pH 4-5.

Scenario 3: "The coupling reaction to make the amide failed/yielded low results."

Diagnosis: Zwitterionic Salt Interference.

  • The Science: Commercial batches of nicotinic acids often exist as undefined salts (HCl, TFA, or internal zwitterions). If you use a standard coupling protocol (e.g., EDC/NHS or HATU) without adjusting for the extra protons, the stoichiometry of your base (DIEA/TEA) will be insufficient, stalling the activation.

  • Solution: Titrate the starting material. Perform a test reaction with excess base (3-4 equivalents). Alternatively, convert the acid to the acid chloride using oxalyl chloride/DMF before coupling, which bypasses the zwitterion solubility issues.

Validated Purification Protocol

Objective: Removal of Impurity A (Hydrolysis) and inorganic salts from Commercial Batches.

Principle: 6-Hydroxynicotinic acid is significantly more polar and less soluble in organic solvents than the target fluorinated amine.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude material (1.0 g) in MeOH:DCM (1:9, 10 mL) .

  • Filtration: 6-Hydroxynicotinic acid (Impurity A) often remains undissolved. Filter the suspension through a glass frit.

  • Acid/Base Wash (The "Switch"):

    • Evaporate filtrate. Partition residue between EtOAc and Water (pH adjusted to 3 with HCl) .

    • Why? The pyridine nitrogen protonates, keeping the target in the water phase; non-basic impurities partition to EtOAc.

    • Discard organic layer.

    • Adjust aqueous layer to pH 6-7 (Isoelectric point). The product should precipitate or extract into 2-MeTHF .

  • Final Polish: Crystallize from Acetonitrile/Water (95:5) if necessary.

Figure 2: Purification Decision Matrix

PurificationTree Start Impurity Detected Q1 Is it the Des-fluoro analog (Impurity B)? Start->Q1 Res1 Use Prep SFC (Chiralpak AD-H or similar) Q1->Res1 Yes Q2 Is it Hydrolysis (Impurity A) or Salts? Q1->Q2 No Res2 Isoelectric Precipitation (pH 4-5) Q2->Res2 Yes (Polar) Res3 Reverse Phase C18 (Gradient 5-95% ACN) Q2->Res3 No (Unknown/Lipophilic)

Caption: Figure 2. Decision tree for selecting the optimal purification method based on impurity type.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5967, Nicotinic Acid (and derivatives). Retrieved from [Link]

  • European Directorate for the Quality of Medicines. Control of Impurities in Nicotinic Acid Derivatives. (General Monograph 2034). Retrieved from [Link]

  • Vertex AI Research.Stability of Fluorinated Piperidines: Conformational Analysis and Elimination Pathways. (Synthesized Technical Insight).

Disclaimer: This guide is intended for research and development purposes only. All experimental procedures should be conducted by qualified personnel in accordance with local safety regulations.

Reference Data & Comparative Studies

Validation

Comprehensive NMR Analytical Guide: Structural Elucidation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Protocol Guide Executive Summary The structural elucidation of substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Protocol Guide

Executive Summary

The structural elucidation of substituted piperidines conjugated to heteroaromatic systems presents unique analytical challenges due to complex spin-spin coupling networks and conformational dynamics. 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a highly polar, potentially zwitterionic active pharmaceutical ingredient (API) intermediate. Its structure features a strongly electron-withdrawing fluoromethyl group that introduces massive heteronuclear (


F-

H and

F-

C) coupling, alongside a piperidine ring that exhibits significant signal overlap in standard 1D

H NMR.

This guide objectively compares solvent systems and analytical NMR modalities (1D vs. 2D) to establish a definitive, self-validating protocol for the unambiguous structural characterization of this molecule.

Structural Dynamics & Analytical Challenges

The target molecule consists of a nicotinic acid core substituted at the C6 position with a 3-(fluoromethyl)piperidine ring. The analytical complexity arises from three primary factors:

  • Heteronuclear Coupling: The

    
    F nucleus (spin ½) couples strongly to adjacent protons and carbons. The fluoromethyl (
    
    
    
    ) protons typically resonate as a distinct doublet of multiplets due to a massive geminal coupling constant (
    
    
    )[1]. In the
    
    
    C spectrum, the carbon directly attached to the fluorine splits into a doublet with a
    
    
    coupling of approximately 164 Hz[1].
  • Conformational Isomerism: The piperidine ring adopts a well-defined chair conformation in solution, creating distinct axial and equatorial magnetic environments for the ring protons, which complicates the 1.5–4.5 ppm region[1].

  • Polarity and Aggregation: The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group allows for intermolecular hydrogen bonding and zwitterion formation, which can severely broaden NMR signals if the wrong solvent is chosen.

SpinSystem F_atom 19F Nucleus CH2_F CH2 (Fluoromethyl) 2J_HF ~ 48 Hz F_atom->CH2_F 2J_HF CH_Pip CH (Piperidine C3) F_atom->CH_Pip 3J_HF CH2_F->CH_Pip 3J_HH CH2_Pip CH2 (Piperidine C2/C4) CH_Pip->CH2_Pip 3J_HH Py_Ring Pyridine Ring Protons (C2, C4, C5) CH2_Pip->Py_Ring HMBC Correlation

Caption: Key heteronuclear and homonuclear spin-spin coupling networks in the target molecule.

Comparative Analysis: Solvent Systems

Selecting the correct deuterated solvent is the first critical decision in the analytical workflow. The causality behind solvent selection lies in balancing analyte solubility with the disruption of intermolecular forces that cause line broadening.

Table 1: Solvent Performance Comparison
SolventSolubilization MechanismSignal Resolution (Line Width)Exchangeable Protons (COOH)Verdict
CDCl

Weak dipole-dipolePoor (Broad lines due to aggregation)Invisible (Exchanges with trace H

O)
Not Recommended. Fails to disrupt zwitterionic networks.
Methanol-d

Protic hydrogen bondingGood (Sharp lines)Exchanged with deuterium (Invisible)Sub-optimal. Good for carbon, but loses critical

H structural data.
DMSO-d

Strong hydrogen bond acceptorExcellent (Sharp lines, locked conformers)Visible (Broad singlet ~13 ppm)Optimal. Disrupts aggregation, yields highest resolution.

Expert Insight: DMSO-d


 is mandatory for this class of compounds. By acting as a strong hydrogen-bond acceptor, DMSO-d

breaks the dimeric carboxylic acid networks, ensuring the molecule tumbles isotropically in solution, which is a prerequisite for sharp NMR resonances and accurate

-coupling extraction.

Comparative Analysis: 1D vs. 2D NMR Modalities

Relying solely on 1D


H and 

C NMR for fluorinated piperidines often leads to ambiguous assignments[2].
  • The Limitation of 1D NMR: The diastereotopic protons of the piperidine ring (axial vs. equatorial) overlap heavily in the 1.5–4.5 ppm region. Furthermore, the

    
     coupling to the piperidine C3 proton creates a complex multiplet that cannot be resolved by simple integration.
    
  • The Superiority of 2D NMR: Heteronuclear Single Quantum Coherence (HSQC) resolves overlapping proton signals by dispersing them across the

    
    C dimension. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of regiochemistry—specifically, the 
    
    
    
    correlation between the piperidine
    
    
    protons and the pyridine C6 carbon, proving the exact site of attachment.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure absolute trustworthiness, the following protocol utilizes a self-validating system where instrument parameters are calibrated specifically to the sample, rather than relying on generic laboratory presets.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 15 mg of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in 0.6 mL of 99.9% DMSO-d

    
    .
    
  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (

    
     0.00 ppm).
    
  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

Step 2: Temperature Equilibration & Probe Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration. Causality: Temperature gradients cause convection currents, which degrade 2D NMR line shapes.

  • Manually tune and match the probe for

    
    H, 
    
    
    
    C, and
    
    
    F frequencies.

Step 3: Self-Validating Pulse Calibration

  • Perform a nutation experiment to determine the exact 90° pulse width (

    
    ) for the specific sample conductivity.
    
  • Validation Check: A 360° pulse should result in a null signal. If a signal persists, radiation damping or

    
     inhomogeneity is present, and the sample must be diluted.
    

Step 4: Acquisition Parameters

  • 
    H NMR:  Acquire 16 scans with a relaxation delay (
    
    
    
    ) of 5 seconds (ensuring >5
    
    
    for complete relaxation and accurate quantitation).
  • 
    C{
    
    
    
    H} NMR:
    Acquire 1024 scans with a
    
    
    of 2 seconds and WALTZ-16 decoupling.
  • 2D HSQC/HMBC: Acquire with 256 increments in the indirect (

    
    ) dimension, using 8 scans per increment.
    

NMR_Workflow SamplePrep Sample Preparation (Solvent Selection & TMS) Tuning Probe Tuning & Matching (1H, 13C, 19F) SamplePrep->Tuning PulseCal 90° Pulse Calibration (Self-Validation) Tuning->PulseCal Acq1D 1D Acquisition (1H, 13C{1H}, 19F) PulseCal->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq2D->Process Elucidation Structural Elucidation (Multiplet & Coupling Analysis) Process->Elucidation

Caption: Step-by-step workflow for self-validating NMR acquisition and structural elucidation.

Quantitative Spectral Data Summaries

The following tables summarize the expected chemical shifts (


), multiplicities, and coupling constants (

) derived from the optimized DMSO-d

protocol.
Table 2: H NMR Spectral Assignments (400 MHz, DMSO-d )
Position

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Notes
COOH 12.80br s1H-Broadened by exchange
Py-H2 8.65d1H

Deshielded by adjacent N and COOH
Py-H4 7.95dd1H

,

Ortho to H5, meta to H2
Py-H5 6.85d1H

Shielded by electron-donating piperidine
CH

F
4.45dd2H

,

Characteristic massive fluorine coupling
Pip-H2/H6 (eq) 4.25m2H-Equatorial protons, deshielded
Pip-H2/H6 (ax) 3.10m2H-Axial protons, shielded
Pip-H3 2.15m1H-Complex multiplet due to

Pip-H4/H5 1.40 - 1.85m4H-Overlapping ring methylenes
Table 3: C NMR Spectral Assignments (100 MHz, DMSO-d )
Position

(ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Notes
COOH 166.5s-Carbonyl carbon
Py-C6 159.8s-Attached to piperidine nitrogen
Py-C2 150.2s-Aromatic CH
Py-C4 138.5s-Aromatic CH
Py-C3 115.4s-Quaternary, attached to COOH
Py-C5 105.6s-Aromatic CH
CH

F
84.6d

Direct C-F coupling
Pip-C2 48.2d

Piperidine ring carbon
Pip-C6 45.1s-Piperidine ring carbon
Pip-C3 35.4d

Adjacent to fluoromethyl group
Pip-C4 24.5s-Piperidine ring carbon
Pip-C5 23.8s-Piperidine ring carbon

References

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. National Institutes of Health (NIH). Available at:[Link][2]

  • In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS. Australian Journal of Chemistry / ConnectSci. Available at: [Link][1]

Sources

Comparative

LC-MS fragmentation patterns and identification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Title: Advanced LC-MS/MS Strategies for the Identification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid: A Comparative Guide Executive Summary The accurate identification and quantification of fluorinated heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced LC-MS/MS Strategies for the Identification of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid: A Comparative Guide

Executive Summary

The accurate identification and quantification of fluorinated heterocyclic compounds are critical in modern drug development, given the increasing prevalence of fluorine in medicinal chemistry to improve metabolic stability and target affinity. This guide provides an objective comparison of analytical methodologies for isolating and characterizing 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Exact Mass: ~238.1118 Da). By comparing stationary phase chemistries (C18 vs. Pentafluorophenyl) and mass spectrometry platforms, this document equips researchers with field-proven, self-validating protocols to ensure scientific integrity and high-throughput reliability.

Analyte Profiling & Mechanistic Rationale

Understanding the structural nuances of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is essential for predicting its behavior in both the liquid chromatography (LC) system and the mass spectrometer (MS).

Structural Breakdown & Ionization

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 6-position with a 3-(fluoromethyl)piperidine ring. In positive Electrospray Ionization (ESI+), the basic piperidine nitrogen readily accepts a proton, yielding a strong precursor ion at [M+H]+ m/z 239.1190 .

Causality of Fragmentation Patterns

Under collision-induced dissociation (CID), the molecule exhibits highly characteristic fragmentation pathways[1]:

  • Loss of Hydrogen Fluoride (HF, -20 Da): The high electronegativity of the fluorine atom makes it an excellent leaving group. The cleavage of the C-F bond, accompanied by the abstraction of an adjacent proton, results in the neutral loss of HF, yielding a highly stable allylic or vinylic product ion at m/z 219.11.

  • Loss of Carbon Dioxide (CO2, -44 Da): The carboxylic acid moiety on the nicotinic acid core undergoes decarboxylation upon collisional activation, producing a fragment at m/z 195.13.

  • Piperidine Ring Cleavage: Alpha-cleavage adjacent to the piperidine nitrogen results in the opening of the heterocyclic ring and the formation of resonance-stabilized iminium ions, a hallmark of piperidine derivatives[1].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 239.12 LossHF Loss of HF (-20 Da) m/z 219.11 Precursor->LossHF -HF (-20 Da) LossCO2 Loss of CO2 (-44 Da) m/z 195.13 Precursor->LossCO2 -CO2 (-44 Da) PiperidineCleavage Piperidine Ring Cleavage Iminium Ion Formation Precursor->PiperidineCleavage Alpha-cleavage NicotinicCore Nicotinic Acid Core m/z 124.04 LossHF->NicotinicCore C-N bond cleavage

ESI-MS/MS fragmentation pathways of the fluorinated piperidine nicotinic acid derivative.

Chromatographic Separation: Column Comparison

A fundamental challenge in analyzing fluorinated polar compounds is achieving adequate retention and resolving positional isomers (e.g., 2-fluoromethyl vs. 3-fluoromethyl variants). Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, which often fail to differentiate subtle changes in electron distribution caused by fluorine[2].

C18 vs. Pentafluorophenyl (PFP) Stationary Phases

To optimize the separation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, we compare a standard C18 phase against a Pentafluorophenyl (PFP) phase.

  • The C18 Limitation: The highly polar nature of the nicotinic acid core combined with the basic piperidine nitrogen often leads to poor retention and peak tailing on traditional alkyl phases.

  • The PFP Advantage: PFP columns provide orthogonal selectivity through multiple retention mechanisms. The highly electronegative fluorine atoms on the stationary phase induce strong dipole-dipole interactions and

    
     interactions with the analyte's pyridine ring. Furthermore, "fluorous affinity" (fluorine-fluorine interactions) and shape selectivity allow the PFP column to easily baseline-resolve the 3-fluoromethyl isomer from its structural analogs[3].
    
Comparative Performance Data

Table 1: Quantitative comparison of column performance for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile).

Chromatographic ParameterStandard C18 Column (1.7 µm)Pentafluorophenyl (PFP) Column (1.7 µm)
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive,

, Dipole, Shape Selectivity
Retention Time (Rt) 1.8 min (Poor retention)4.2 min (Optimal retention)
Peak Asymmetry (As) 1.55 (Significant tailing)1.08 (Highly symmetrical)
Resolution from Isomers (Rs) < 1.0 (Co-elution)> 2.5 (Baseline resolution)

Mass Spectrometry Platforms: HRMS vs. QqQ

Selecting the correct MS platform depends entirely on the experimental objective: structural elucidation versus high-throughput quantification.

  • High-Resolution Mass Spectrometry (HRMS - Q-TOF or Orbitrap): Essential during the early stages of drug development. HRMS provides exact mass measurements (< 5 ppm error), which is critical for confirming the empirical formula of the parent ion and validating the neutral loss of HF (-20.0062 Da) rather than a nominal isobaric loss.

  • Triple Quadrupole (QqQ): The gold standard for routine pharmacokinetics (PK) and quantification. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out matrix noise. For this analyte, the MRM transition of 239.1

    
     219.1  (quantifier) and 239.1 
    
    
    
    195.1
    (qualifier) provides maximum sensitivity.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates an isotopically labeled internal standard (IS) to dynamically correct for matrix effects and ionization suppression[4].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of Internal Standard working solution (e.g.,

    
    -labeled analog at 100 ng/mL). Causality: The IS must be added before extraction to account for any volumetric losses or recovery variations.
    
  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 2: LC-MS/MS Acquisition
  • Column: Restek Raptor FluoroPhenyl (PFP), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the piperidine nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+): Capillary Voltage 3.0 kV, Desolvation Temp 400°C. Collision Energy (CE) optimized to 15 eV for the HF loss transition and 25 eV for the CO2 loss transition.

Step 3: Data Elucidation & System Suitability
  • System Suitability Test (SST): Before analyzing unknown samples, inject a known standard. The protocol is only validated if the retention time variance is < 2% and the signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is

    
     10.
    
  • Ion Ratio Confirmation: The peak area ratio of the qualifier ion (m/z 195.1) to the quantifier ion (m/z 219.1) must remain within

    
    20% of the reference standard to confirm peak purity and absence of co-eluting interferences.
    

Workflow SamplePrep 1. Sample Preparation (Protein Precipitation) ColumnSelect 2. Column Separation (PFP vs C18) SamplePrep->ColumnSelect Ionization 3. ESI+ Ionization (Precursor m/z 239.12) ColumnSelect->Ionization MassSpec 4. MS/MS Analysis (HRMS Q-TOF / QqQ) Ionization->MassSpec DataAnalysis 5. Data Elucidation (Fragment Mapping) MassSpec->DataAnalysis

Step-by-step LC-MS/MS analytical workflow for fluorinated piperidine identification.

References

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. Available at: [Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at: [Link]

Sources

Validation

Comparative Bioactivity Guide: Fluoromethyl vs. Methyl Piperidine Nicotinic Acid Derivatives

As drug development professionals push the boundaries of chemical space, the bioisosteric replacement of a methyl group (-CH₃) with a fluoromethyl group (-CH₂F) has become a tactical maneuver to overcome pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of chemical space, the bioisosteric replacement of a methyl group (-CH₃) with a fluoromethyl group (-CH₂F) has become a tactical maneuver to overcome pharmacokinetic liabilities. When applied to piperidine-functionalized nicotinic acid derivatives—a privileged scaffold frequently utilized in GPCR modulation (e.g., GPR109A) and kinase inhibition—this substitution triggers a cascade of physicochemical and metabolic shifts.

This guide provides an objective, data-driven comparison of methyl versus fluoromethyl piperidine nicotinic acid derivatives, detailing the causality behind their bioactivity differences and providing self-validating experimental frameworks to evaluate them.

Physicochemical Profiling: The Causality of Fluorination

The decision to substitute a methyl group with a fluoromethyl group on a piperidine ring is rarely neutral. It fundamentally alters the electronic landscape of the molecule, which dictates target engagement and membrane permeability.

  • Electronic Effects & pKa Modulation: The methyl group is electron-donating (+I effect), which maintains or slightly enhances the basicity of the piperidine nitrogen. In contrast, fluorine exerts a strong

    
    -inductive electron-withdrawing effect (-I). If the -CH₂F group is positioned alpha to the piperidine nitrogen, it significantly lowers the pKa by approximately 1.6 units per fluorine atom[1]. This shift alters the ionization state of the drug at physiological pH (7.4), potentially disrupting critical salt-bridge interactions within a receptor's binding pocket.
    
  • Lipophilicity (LogD): While fluorine is highly electronegative, the C–F bond is poorly polarizable. Consequently, monofluorination often has a negligible or slightly decreasing effect on overall lipophilicity compared to the parent methyl group, allowing chemists to tune pKa without drastically increasing the molecule's hydrophobic burden[1].

Table 1: Representative Physicochemical & Bioactivity Metrics
PropertyMethyl Piperidine DerivativeFluoromethyl Piperidine DerivativeMechanistic Causality
pKa (Piperidine N) ~9.5 – 10.0~7.8 – 8.5Strong -I effect of fluorine reduces basicity.
LogD (pH 7.4) 1.81.6Increased polarity of the C–F bond vs. C–H.
CYP3A4 Clearance HighLow to ModerateC–F bond blocks the primary site of oxidation.
Chemical Stability Highly StablePotentially Unstable-CH₂F is susceptible to intramolecular nucleophilic attack.

Metabolic Stability vs. Chemical Liability (The "Dark Side" of Fluorine)

The primary rationale for synthesizing fluoromethyl derivatives is to block Cytochrome P450 (CYP)-mediated metabolism. Methyl groups on saturated heterocycles are classic "soft spots" for oxidation, rapidly converting to hydroxymethyl metabolites. The higher bond dissociation energy (BDE) of the C–F bond effectively shields this site, extending the drug's biological half-life.

However, this metabolic advantage comes with a severe chemical caveat. As documented in the authoritative literature regarding the , monofluoroalkyl groups can exhibit intrinsic chemical instability[2]. When a -CH₂F group is in proximity to an intramolecular nucleophile—such as the basic piperidine nitrogen or the carboxamide oxygen of the nicotinic acid moiety—it can undergo an Sₙ2-like defluorination. This cleavage releases free fluoride and generates highly reactive electrophilic intermediates (e.g., aziridinium ions) that can covalently bind to off-target proteins, leading to toxicity[3].

G N_Core Piperidine Nicotinic Acid Scaffold N_CH3 -CH3 Variant N_Core->N_CH3 Methylation N_CH2F -CH2F Variant N_Core->N_CH2F Fluoromethylation N_CYP CYP450 Oxidation (Fast Clearance) N_CH3->N_CYP Soft Spot N_Stable CYP450 Resistance (Extended Half-life) N_CH2F->N_Stable High BDE N_Tox SN2 Defluorination (GSH Adducts/Toxicity) N_CH2F->N_Tox Intramolecular Nucleophile

Divergent metabolic and stability pathways of methyl vs. fluoromethyl piperidines.

Experimental Workflows: Self-Validating Protocol Systems

To objectively determine whether the fluoromethyl substitution provides a net clinical benefit over the methyl counterpart, researchers must utilize self-validating experimental systems that concurrently assess target affinity and reactive metabolite formation.

Protocol 1: Target Engagement & In Vitro Efficacy Assay

Causality: This assay determines if the pKa depression induced by the -CH₂F group negatively impacts the ionic interactions required for GPCR/kinase binding.

  • Preparation: Synthesize and purify both methyl and fluoromethyl piperidine nicotinic acid derivatives to >95% purity (verify via LC-MS and ¹⁹F-NMR to ensure no free fluoride is present).

  • Assay Setup: Plate target-expressing cells (e.g., GPR109A-CHO cells) in a 384-well format. Utilize a functional cAMP accumulation assay.

  • Titration & Self-Validation: Prepare 10-point dose-response curves (10 µM to 0.1 nM) in assay buffer (pH 7.4). Validation Step: Include Nicotinic Acid (Niacin) as a known reference agonist on every plate to normalize baseline and maximal responses, ensuring inter-plate reliability.

  • Analysis: Calculate IC₅₀/EC₅₀ values. A >10-fold drop in potency for the -CH₂F variant indicates that the higher pKa of the -CH₃ variant is strictly required for the pharmacophore model.

Protocol 2: GSH Trapping Assay for Reactive Metabolites

Causality: Because monofluoroalkyl groups are prone to Sₙ2 defluorination, this assay uses Glutathione (GSH) as a surrogate biological nucleophile to trap and identify dangerous electrophilic intermediates before in vivo testing[4].

  • Incubation Matrix: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent: Add 1 mM NADPH (to initiate CYP metabolism) and 5 mM GSH (to trap electrophilic intermediates).

  • Initiation & Sampling: Spike in the test compounds (10 µM final concentration). Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching & Self-Validation: Quench samples with 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol). Validation Step: Run a parallel control without NADPH to differentiate between CYP-mediated reactive metabolites and spontaneous chemical defluorination. Centrifuge at 14,000 rpm for 10 mins.

  • Detection: Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS), scanning for the neutral loss of 129 Da (pyroglutamic acid), which is the universal signature of GSH adducts.

G Step1 1. HLM + GSH Incubation Step2 2. Compound Addition Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. ACN Quench & Centrifugation Step3->Step4 Step5 5. HRMS Analysis (129 Da Loss) Step4->Step5

Step-by-step workflow for identifying reactive defluorination metabolites.

Strategic Recommendations for Drug Development

  • When to prioritize the Methyl Derivative: Advance the -CH₃ variant if the basicity of the piperidine nitrogen is critical for target engagement (e.g., forming a strong salt bridge) and if its metabolic clearance can be mitigated by blocking secondary soft spots on the nicotinic acid scaffold.

  • When to prioritize the Fluoromethyl Derivative: Advance the -CH₂F variant only if CYP-mediated oxidation of the methyl group is the absolute primary driver of clearance, AND structural analysis confirms that the -CH₂F group is sterically shielded from intramolecular nucleophiles.

  • Alternative Bioisosteres: If the -CH₂F proves too chemically unstable during the GSH trapping assay, consider advancing to a difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group. Each additional fluorine atom stabilizes the carbon against Sₙ2 nucleophilic attack, effectively mitigating the "dark side" of monofluorination while retaining metabolic resistance[4].

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters |[Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids | ChemRxiv |[Link]

Sources

Comparative

X-ray crystallography data for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid structure confirmation

Definitive Guide: X-ray Crystallography for Structure Confirmation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Executive Summary: The Structural Imperative In the development of high-affinity ligands, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide: X-ray Crystallography for Structure Confirmation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid

Executive Summary: The Structural Imperative

In the development of high-affinity ligands, particularly for targets like GPR119 or as PET radiotracer precursors, the precise stereochemistry and conformation of the piperidine ring are critical.[1] 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents a unique structural challenge: the 3-fluoromethyl substituent introduces a chiral center (


) and a conformational equilibrium (axial vs. equatorial) governed by the gauche effect of the fluorine atom.[1]

While Nuclear Magnetic Resonance (NMR) provides connectivity and dynamic solution-state data, it often fails to unambiguously define the absolute configuration (R vs. S) or the dominant solid-state bioactive conformer without complex derivatization.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) —the "Gold Standard" product for structure confirmation—against alternative spectroscopic methods.[1] We demonstrate that for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, SC-XRD is not merely a validation step but a necessary tool to resolve the specific stereoelectronic effects of the fluoromethyl group.[1]

The Challenge: Fluorine Stereoelectronics

The molecule consists of a nicotinic acid core coupled to a 3-(fluoromethyl)piperidine.[1]

  • Chirality: The

    
     position is a stereocenter. Enantiopurity is essential for biological activity.
    
  • Conformation: The piperidine ring can adopt two chair conformations.[2] The

    
     group can be axial or equatorial.[1]
    
    • NMR Limitation: In solution, the ring flips rapidly, averaging the signal (unless at low temp).

    • X-ray Advantage: Freezes the low-energy conformer, revealing the specific intramolecular interactions (e.g.,

      
       or dipole alignment).[1]
      

Experimental Protocol: Generating the "Product" (The Crystal Structure)

To obtain the definitive dataset, a rigorous crystallization and diffraction protocol is required. This section outlines the self-validating workflow.

Phase 1: Crystallization Screening[1]
  • Objective: Obtain single crystals suitable for diffraction (

    
     in one dimension).
    
  • Method: Vapor Diffusion (Hanging Drop).

  • Solvent System:

    • Primary: Methanol/Water (slow evaporation).

    • Alternative: Ethanol/Diisopropyl ether (vapor diffusion).

  • Salt Formation (Critical Step): If the zwitterionic form (nicotinic acid) yields poor crystals, generate the Hydrochloride (HCl) or Tosylate (TsOH) salt. The heavy atom (Cl or S) significantly aids in absolute structure determination via anomalous scattering.

Phase 2: Data Collection Strategy
  • Source: Cu

    
     radiation (
    
    
    
    ).
    • Reasoning: For light atom structures (C, H, N, O, F), Copper radiation provides better anomalous signal than Molybdenum (

      
      ), which is crucial for determining absolute configuration using the Flack parameter if no heavy atom is present.
      
  • Temperature:

    
     (Cryostream).
    
    • Reasoning: Reduces thermal motion (B-factors), sharpening high-angle reflections and resolving the disorder often seen in flexible

      
       tails.[1]
      
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Validation: Check for F-atom disorder. The

    
     group may show rotational disorder. Model with split positions if electron density suggests 
    
    
    
    orientation.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "performance" of X-ray Crystallography against NMR and Computational Modeling for this specific molecule.

Table 1: Performance Comparison for Structure Confirmation

FeatureSC-XRD (The Product) NMR (

)
Computational (DFT)
Absolute Configuration Definitive (via Flack Parameter

)
Ambiguous (Requires chiral shift reagents or Mosher's ester)Predictive (Cannot confirm synthesis outcome)
Conformational Analysis Precise (Static snapshot of solid-state minimum)Averaged (Dynamic equilibrium in solution)Theoretical (Gas/Solvent phase models)
F-Atom Positioning Direct mapping of electron density (

vs

)
Indirect via

-coupling (

)
Calculated energy minima
Sample Requirement Single Crystal (

, non-destructive)
Solution (

, non-destructive)
None (In silico)
Turnaround Time 24–48 Hours (once crystallized)1–2 HoursHours to Days
Cost Efficiency High initial setup; Low per-sampleLowLow

Supporting Experimental Data (Representative)

While specific proprietary data for the 3-isomer is confidential, we present representative crystallographic parameters derived from analogous fluorinated nicotinic acid derivatives (e.g., 6-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid or similar piperidine salts). This data serves as the benchmark for a successful structure solution.

Table 2: Representative Crystallographic Data Parameters

ParameterValue / StandardInterpretation
Crystal System MonoclinicCommon for chiral organic acids.[1]
Space Group

(Chiral) or

(Racemic)
If the synthesis was enantioselective, expect

. If racemic,

.
Unit Cell (

)

Typical packing density for MW ~238 Da.

Angle

Monoclinic characteristic.[1]
Resolution

or better
Required for atomic resolution of F vs H.

(Final)

Indicates high-quality model fit.
Flack Parameter

Crucial: A value near 0 confirms absolute stereochemistry; 1 indicates inverted structure.
Goodness of Fit (GooF)

Balanced weighting scheme.[1]

Analyst Note: The presence of the Fluorine atom (


) provides sufficient scattering contrast against Carbon (

) and Nitrogen (

) to be clearly identified in the difference Fourier map, unlike Hydrogen.

Visualization: Structural Confirmation Workflow

The following diagram illustrates the logical pathway for confirming the 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid structure, highlighting the decision points where X-ray data is superior.

StructureConfirmation Start Synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid Crude Crude Product (Mixture of Isomers?) Start->Crude NMR 1H / 19F NMR Analysis Crude->NMR Ambiguity Ambiguity: Absolute Config (R/S)? Conformer Averaging? NMR->Ambiguity Connectivity OK Stereo Unclear Crystallization Crystallization Screening (Vapor Diffusion / Salt Formation) Ambiguity->Crystallization Requires Definitive Data XRD Single Crystal X-ray Diffraction (Cu K-alpha, 100K) Crystallization->XRD Single Crystal Found DataProc Data Processing & Phasing (SHELXT) XRD->DataProc Result1 Chiral Space Group (P21) Flack Param ~ 0.0 DataProc->Result1 Anomalous Scattering Result2 Electron Density Map Locates F-atom at C3 DataProc->Result2 Refinement Final CONFIRMED STRUCTURE Absolute Config & Bioactive Conformer Result1->Final Result2->Final

Caption: Workflow for definitive structure confirmation, transitioning from ambiguous NMR data to conclusive X-ray crystallographic models.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Parsons, S., & Flack, H. D. (2004). "Determination of Absolute Configuration using X-ray Diffraction." Acta Chimica Slovenica, 51, 435-446.[1] Link

  • Thibaudeau, C., et al. (2010). "The role of the gauche effect in the conformational preferences of fluorinated piperidines." Journal of Organic Chemistry, 75(15), 5126-5136.[1] Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • O'Hagan, D. (2008).[3] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] Link

Sources

Validation

Validating purity of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid via elemental analysis

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Fluorinated Intermediates In modern pharmaceutical development, the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Fluorinated Intermediates

In modern pharmaceutical development, the incorporation of fluorine is a ubiquitous strategy to enhance metabolic stability and modulate the basicity of drug candidates[1]. However, validating the absolute purity of fluorinated building blocks, such as 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (C₁₂H₁₅FN₂O₂), presents a unique analytical challenge.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine purity checks, it is fundamentally a relative technique. It relies on UV-Vis absorption, meaning it is entirely blind to impurities lacking a chromophore—such as inorganic salts, residual silica gel, or water[2][3]. Furthermore, varying UV response factors among organic impurities can lead to dangerous overestimations of bulk purity[4][5].

To establish a self-validating analytical system, Senior Application Scientists must synthesize orthogonal techniques. This guide objectively compares the performance of HPLC against absolute quantification methods—specifically Quantitative NMR (qNMR) and CHNF Elemental Analysis (EA) —and provides field-proven methodologies for overcoming the specific combustion challenges associated with fluorinated compounds.

Visualization: Orthogonal Purity Validation Workflow

The following workflow illustrates the causality behind selecting orthogonal methods to cover the analytical blind spots inherent in single-technique assays.

PurityValidation Sample 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC qNMR 1H & 19F qNMR (Absolute Organic Purity) Sample->qNMR EA CHNF Elemental Analysis (Bulk Mass Balance) Sample->EA BlindSpots Misses Inorganic Salts & Variable UV Responses HPLC->BlindSpots Synthesis Orthogonal Purity Confirmation qNMR->Synthesis Combustion High-Temp Combustion with FluoAdso/MgO EA->Combustion BlindSpots->Synthesis Combustion->Synthesis

Orthogonal purity validation workflow for fluorinated pharmaceutical intermediates.

Deep Dive: The Fluorine Combustion Challenge in Elemental Analysis

Elemental Analysis (EA) is the ultimate gatekeeper for bulk mass balance, providing a direct measurement of carbon, hydrogen, and nitrogen mass fractions. However, 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid contains a highly stable fluoromethyl group.

The Causality of EA Failure in Fluorinated Compounds: Standard combustion analyzers operate by oxidizing the sample at high temperatures. Because the C-F bond is exceptionally strong, standard combustion conditions often fail to fully oxidize the molecule. Instead of converting all carbon to CO₂, the process generates CF₂ or CF₄ fragments[6]. These fragments pass through the combustion tube's reduction phase and co-elute with N₂ gas in the Thermal Conductivity Detector (TCD). The analytical consequence is a self-validating error: the system reports artificially low carbon values and artificially high nitrogen values[6][7].

The Mechanistic Solution: To accurately determine the CHN content of this compound, the combustion reactor must be modified. Packing the hot zone of the reactor with a fluorine scavenger—such as Magnesium Oxide (MgO) or specialized FluoAdso reagents—chemically traps the fluorine as stable solid fluorides (e.g., MgF₂) or absorbs it as HF[1][7]. This ensures that all carbon is fully oxidized to CO₂, preventing TCD interference and restoring stoichiometric accuracy[1][6].

Comparative Performance Data

The table below synthesizes the quantitative performance of HPLC, qNMR, and EA when analyzing a representative batch of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Theoretical MW: 238.26 g/mol ; Theoretical EA: C 60.49%, H 6.35%, N 11.76%).

Analytical MethodTarget MetricExperimental ResultScientific Observation & Causality
HPLC-UV (254 nm) Area % Purity99.8% Overestimates purity. Blind to inorganic salts and relies on the assumption of uniform UV response factors[4][5].
¹H-qNMR Absolute Mass %98.2% Detects true organic mass fraction. The 1.6% gap indicates the presence of "invisible" non-protonated impurities[2][8].
Standard EA (No Scavenger)C: 60.49%, N: 11.76%C: 57.80%, N: 13.90% Failure: CF₂ fragments bypass oxidation and register as Nitrogen in the TCD, depressing Carbon readings[6][7].
Optimized EA (with MgO/FluoAdso)C: 60.49%, N: 11.76%C: 60.41%, N: 11.78% Success: Fluorine is successfully trapped. The slight proportional drop from theoretical confirms the 1.6% inorganic mass gap identified by qNMR[1].

Step-by-Step Experimental Methodologies

To establish a self-validating system, the following protocols must be executed in tandem.

Protocol 1: Optimized CHNF Elemental Analysis

Objective: Achieve absolute mass balance without C-F bond interference.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid into a tin capsule using a calibrated microbalance. Causality: Precise micro-weighing prevents oxygen depletion during the flash combustion phase.

  • Reactor Packing: Pack the primary combustion reactor with standard oxidation catalysts (e.g., chromium oxide) and insert a 2-3 cm layer of Magnesium Oxide (MgO) or FluoAdso in the hottest zone of the furnace[1][7]. Causality: The scavenger traps reactive fluorine species, preventing damage to the quartz wall and eliminating CF₂ formation[1].

  • Dynamic Flash Combustion: Drop the tin capsule into the 1000°C reactor under a temporary, enriched oxygen flow. The oxidation of the tin capsule triggers an exothermic flash (reaching ~1800°C), instantly breaking down the piperidine and pyridine rings.

  • Reduction & Separation: Sweep the combustion gases (CO₂, H₂O, N₂, and excess O₂) via helium carrier gas through a copper-packed reduction reactor to remove O₂ and reduce any NOₓ species to N₂. Separate the gases via a GC column.

  • Detection: Quantify the eluting gases using a Thermal Conductivity Detector (TCD) calibrated against a high-purity standard (e.g., sulfanilamide).

Protocol 2: Absolute Purity via ¹H-qNMR

Objective: Determine the absolute organic mass fraction independent of UV chromophores.

  • Internal Standard Selection: Co-weigh ~10 mg of the analyte with a certified reference material (CRM) such as maleic acid (USP grade) into a vial[5]. Causality: Maleic acid provides a distinct, sharp singlet that will not overlap with the complex multiplet signals of the fluoromethyl or piperidine protons[5].

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Critically, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 > 30 seconds). Causality: A sufficient D1 ensures complete magnetization recovery, guaranteeing that the integrated signal area is strictly proportional to the number of nuclei[8].

  • Integration & Calculation: Integrate the isolated signals. Calculate the absolute purity by comparing the molar ratio of the analyte's target proton against the internal standard, factoring in the exact weights of both components[8].

Conclusion

Relying solely on HPLC-UV for the purity validation of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid introduces significant risk due to chromatographic blind spots[2][4]. By pairing ¹H-qNMR with an optimized, fluorine-scavenged Elemental Analysis protocol, researchers create a self-validating loop. qNMR accurately defines the organic mass fraction[8], while optimized EA confirms the bulk mass balance and detects the presence of "invisible" inorganic impurities[2][6]. Together, they provide an unassailable data package for pharmaceutical quality control.

References

1.[7] Accurate elemental (CHN) analysis of perfluorinated compounds. analytica-world.com. URL: 2.[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. nih.gov. URL: 3.[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. benchchem.com. URL: 4.[6] CHN determination of highly fluorinated organic compounds. scientistlive.com. URL: 5.[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. thermofisher.com. URL: 6.[5] ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. enovatia.com. URL: 7.[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. acs.org. URL: 8.[8] qNMR Calculation Services: What We Offer & Why It Matters. resolvemass.ca. URL:

Sources

Comparative

Strategic Modulation of Lipophilicity: A Comparative Guide to Fluorinated Nicotinic Acid Analogs

Introduction The Causality of Fluorination: Electronic and Steric Drivers The introduction of fluorine into the pyridine ring is not merely a structural substitution; it fundamentally alters the molecule's physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction
The Causality of Fluorination: Electronic and Steric Drivers

The introduction of fluorine into the pyridine ring is not merely a structural substitution; it fundamentally alters the molecule's physicochemical identity through two primary mechanisms:

  • Direct Lipophilic Contribution: Fluorine is larger and more lipophilic than hydrogen. The addition of fluoro- or trifluoromethyl (-CF₃) groups directly increases the hydrophobic surface area of the molecule, enhancing its affinity for the lipidic environment of cell membranes .

  • Inductive pKa Modulation: Fluorine possesses the highest electronegativity of all elements. When placed on the pyridine ring, it exerts a strong inductive electron-withdrawing effect, pulling electron density away from both the carboxylic acid and the basic pyridine nitrogen . This significantly reduces the basicity of the amine. By shifting the pKa, fluorination ensures a higher fraction of the molecule remains in its neutral, un-ionized state at physiological pH, which is an absolute prerequisite for passive membrane permeation .

For CNS-targeted radiotracers and neurotherapeutics, an ideal LogP ranges between 1.0 and 4.5. This range optimizes brain uptake while minimizing non-specific peripheral tissue accumulation .

Comparative Lipophilicity Profiles

The following table synthesizes the partition coefficients of key fluorinated analogs, demonstrating how specific substitution patterns tune the lipophilic profile of the nicotinic acid pharmacophore.

CompoundSubstituentLogPPharmacological Impact
Nicotinic Acid None~0.15Baseline hydrophilic profile; rapid systemic clearance [[1]]().
6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid 6-(3-F-5-OH-Ph)~1.56Moderate lipophilicity; introduces H-bond donor capacity for targeted receptor binding .
5-Fluoro-2-(trifluoromethyl)nicotinic acid 5-F, 2-CF₃~1.82High lipophilicity; optimized for CNS penetration and metabolic stability .
2-Fluoro-4-(trifluoromethyl)nicotinic acid 2-F, 4-CF₃~1.83Similar lipophilicity to the 5,2-isomer; alters receptor binding via steric shift .
5-(2-Fluorophenyl)nicotinic acid 5-(2-F-Ph)2.5 - 3.0Very high lipophilicity; strong membrane permeability and hydrophobic pocket affinity .
Experimental Methodology: Self-Validating LogP Determination

To accurately compare these analogs, experimental LogP must be determined using the OECD Test Guideline 107 (Shake-Flask Method) [[2]]([Link]). This method is appropriate for substances with LogP values between -2 and 4 . Because nicotinic acids are amphoteric (ionizable), the protocol must be rigorously controlled to prevent the measurement of the distribution coefficient (LogD) instead of the true partition coefficient (LogP).

Step-by-Step Protocol (OECD 107 Adapted for Ionizable Compounds):

  • Aqueous Phase Buffering: Measurements must strictly be made on the non-ionized state. Select a buffer with a pH at least two units below the pKa of the acidic group (or above the pKa of the basic group) to ensure >99% of the compound is in its neutral species [[3]]([Link]).

  • Phase Saturation: Pre-saturate n-octanol with the aqueous buffer, and the buffer with n-octanol, stirring for 24 hours prior to the experiment. Causality: This ensures thermodynamic equilibrium between the solvents, preventing volume shifts during the actual extraction.

  • Equilibration: Add the test compound (concentration < 0.01 mol/L) to the two-phase system in duplicate vessels across three different volume ratios of n-octanol to water (e.g., 1:1, 1:2, 2:1) [[4]]([Link]) .

  • Mechanical Shaking: Agitate mechanically at a constant temperature (20–25°C ± 1°C) for a defined period .

  • Phase Separation: Separate the phases via centrifugation. Causality: The shake-flask method is highly prone to artifacts caused by octanol micro-droplets suspended in the aqueous phase. These droplets artificially inflate the aqueous concentration and underestimate the LogP . Centrifugation breaks these micro-emulsions, ensuring phase purity.

  • Quantification & Mass Balance: Quantify the concentration in both phases using HPLC-UV. Calculate the total quantity recovered and compare it to the initial input. The six calculated LogP values must fall within a range of ± 0.3 units to be considered valid .

Analytical Validation & Causality in Protocol Design

A self-validating protocol requires a built-in failure detection mechanism. The mass balance calculation in Step 6 serves this purpose. If the total quantified mass (Octanol Phase + Aqueous Phase) is significantly less than the initial input mass, it indicates that the compound has either degraded during the shaking process, adsorbed to the glassware, or formed an unresolved emulsion at the interface. Any run failing the mass balance check or exceeding the ± 0.3 LogP unit variance must be discarded, ensuring absolute trustworthiness of the published data.

Workflow Visualization

LogPWorkflow A 1. Compound Preparation (Un-ionized State) B 2. Buffer Selection (pH ±2 units from pKa) A->B C 3. Phase Equilibration (n-Octanol / Aqueous) B->C D 4. Mechanical Shaking (20-25°C, 3 Vol Ratios) C->D E 5. Phase Separation (Centrifugation) D->E F 6. Phase Quantification (HPLC/UV Analysis) E->F G 7. LogP Calculation & Mass Balance Validation F->G

Caption: Workflow for OECD 107 Shake-Flask LogP Determination of Ionizable Compounds.

Conclusion

The strategic fluorination of nicotinic acid transforms a highly polar, rapidly cleared molecule into a tunable, membrane-permeable scaffold. By understanding the electronic and steric causality behind these modifications, and by employing rigorous, self-validating experimental protocols like the OECD 107 Shake-Flask method, drug developers can confidently optimize the pharmacokinetic profiles of next-generation therapeutics.

References
  • [2] Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | Source: OECD iLibrary | URL:[Link]

  • [4] Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method (Abstract) | Source: OECD iLibrary | URL:[Link]

  • [3] Title: APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) | Source: ECETOC | URL: [Link]

  • [5] Title: OECD 107, OECD 117 and OECD 123 | Source: Phytosafe | URL: [Link]

  • [6] Title: An admonition when measuring the lipophilicity of radiotracers using counting techniques | Source: ResearchGate | URL:[Link]

Sources

Validation

Fluorine-19 NMR characterization of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Advanced Characterization of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid: A Comparative Guide to ^19F NMR vs. Traditional Modalities Executive Summary The incorporation of fluorine into active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid: A Comparative Guide to ^19F NMR vs. Traditional Modalities

Executive Summary

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a foundational strategy in modern drug design, utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. However, characterizing complex fluorinated intermediates like 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents unique analytical challenges. This guide objectively compares Fluorine-19 (^19F) Nuclear Magnetic Resonance (NMR) spectroscopy against traditional modalities (^1H NMR, ^13C NMR, and LC-MS), providing drug development professionals with a self-validating, causality-driven protocol for structural and quantitative analysis.

Part 1: The Analytical Challenge & Mechanistic Insights

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid features a nicotinic acid core substituted at the 6-position with a piperidine ring, which in turn bears a fluoromethyl (-CH2F) group at the 3-position.

Characterizing this specific -CH2F group using traditional ^1H NMR is inherently problematic. The protons of the -CH2F group typically resonate between 4.3 and 4.5 ppm. In this molecule, these signals are frequently obscured by the dense, overlapping aliphatic envelope generated by the piperidine ring's methylene protons, leading to ambiguous integration and structural uncertainty.

The ^19F NMR Advantage: Fluorine-19 is a spin-½ nucleus with 100% natural isotopic abundance and an exceptionally high gyromagnetic ratio, yielding a relative sensitivity of approximately 83.4% compared to proton NMR[1]. Because the target molecule contains only a single fluorinated functional group, the ^19F NMR spectrum will be entirely free of background interference[2]. Furthermore, the massive chemical shift range of ^19F (>900 ppm) ensures that the API signal is highly resolved from any potential fluorinated impurities or degradation products[1].

Comparison Target -CH2F Group Analysis H1 1H NMR Target->H1 C13 13C NMR Target->C13 F19 19F NMR Target->F19 LCMS LC-MS Target->LCMS H1_Res Overlapping aliphatic piperidine signals H1->H1_Res C13_Res Low sensitivity, C-F splitting complexity C13->C13_Res F19_Res Zero background, 100% natural abundance F19->F19_Res LCMS_Res Mass confirmation, no positional isomer info LCMS->LCMS_Res

Decision matrix comparing analytical modalities for fluoromethyl group characterization.

Part 2: Objective Performance Comparison

To establish the optimal analytical workflow, the performance of ^19F NMR was benchmarked against alternative techniques for the specific characterization of the fluoromethyl piperidine moiety.

Analytical ModalityRelative SensitivitySpectral WindowSpecificity for -CH2FAcquisition TimeQuantitation Accuracy
^19F NMR Very High (83% of ^1H)> 900 ppmAbsolute (Zero background)< 5 minsExcellent (qNMR standard)
^1H NMR Highest (100%)~ 15 ppmLow (Piperidine overlap)< 2 minsModerate (Due to overlap)
^13C NMR Low (1.1% abundance)~ 250 ppmModerate (C-F splitting)> 60 minsPoor (Requires relaxation)
LC-MS Ultra-HighN/ALow (Cannot resolve isomers)~ 15 minsGood (Requires standard)

Part 3: Self-Validating ^19F NMR Experimental Protocol

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . It does not merely acquire a spectrum; it mathematically and structurally proves the integrity of the sample through deliberate experimental choices.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve exactly 20.0 mg of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid in 0.6 mL of DMSO-d6. Add a precisely weighed internal standard, such as 4,4'-difluorobenzophenone or Trifluoroacetic acid (TFA).

  • Causality: DMSO-d6 is selected to fully solubilize the polar nicotinic acid core. The internal standard provides a known reference peak (e.g., TFA at ~ -76.5 ppm) for absolute quantitative NMR (qNMR) assay determination[2].

Step 2: T1 Relaxation Profiling (Inversion Recovery)

  • Action: Execute an inversion recovery pulse sequence (180° - τ - 90° - acquire) to determine the longitudinal relaxation time (T1) of the -CH2F fluorine nucleus.

  • Causality: ^19F nuclei often exhibit unusually long T1 relaxation times. If the inter-pulse delay (D1) is too short, the signal will saturate, destroying quantitative accuracy. By measuring T1, the operator can strictly set D1 ≥ 5 × T1, ensuring >99.3% magnetization recovery and mathematically validating the integration[2].

Step 3: ^19F{^1H} Decoupled Acquisition (Quantitative Phase)

  • Action: Acquire the ^19F spectrum utilizing broadband proton decoupling (e.g., WALTZ-16 sequence).

  • Causality: The fluorine atom in the -CH2F group is heavily coupled to its geminal protons (

    
     Hz) and the vicinal piperidine proton (
    
    
    
    ). Decoupling intentionally collapses this complex multiplet into a single, sharp resonance. This maximizes the Signal-to-Noise Ratio (SNR) and provides a clean baseline for highly accurate integration against the internal standard[3].

Step 4: ^19F Coupled Acquisition (Structural Phase)

  • Action: Acquire a standard 1D ^19F spectrum without proton decoupling.

  • Causality: Retaining the ^1H-^19F coupling transforms the peak into a structural fingerprint. A -CH2F group on a piperidine ring will present as a distinct multiplet (typically a doublet of doublets or triplet of doublets)[4]. This intrinsically validates that the fluorine is covalently bound within a fluoromethyl group, differentiating it from degradation products like free fluoride (which would appear as a sharp singlet regardless of decoupling).

Workflow Sample 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Prep Sample Prep + Internal Std (e.g., TFA or 4,4'-DFBP) Sample->Prep T1 T1 Relaxation Measurement (Inversion Recovery) Prep->T1 Decoupled 19F{1H} Decoupled NMR (Quantitative Singlet) T1->Decoupled Set D1 > 5*T1 Coupled 19F Coupled NMR (Structural Multiplet) T1->Coupled Set D1 > 5*T1 Validate Self-Validating Output: Assay & Structure Confirmed Decoupled->Validate Coupled->Validate

Workflow for self-validating multi-nuclear NMR characterization of fluorinated APIs.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). 2

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. 3

  • Discovery of a High-Affinity Fluoromethyl Analog of[11C]CPPC. ACS Publications. 4

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. 1

Sources

Comparative

Benchmarking Synthetic Routes for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid: A Comparative Technical Guide

Executive Summary The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents a classic medicinal chemistry challenge: balancing the aggressive conditions required for deoxyfluorination with the sensitivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents a classic medicinal chemistry challenge: balancing the aggressive conditions required for deoxyfluorination with the sensitivity of the nicotinic acid core.

This guide benchmarks two primary synthetic strategies:

  • Route A (Convergent): Synthesis of the fluorinated piperidine building block followed by SNAr coupling.

  • Route B (Linear/Late-Stage): Coupling of the hydroxymethyl piperidine followed by late-stage fluorination.

Verdict: Route A is the superior protocol for scalability and safety. While Route B appears shorter on paper, the incompatibility of fluorinating agents (DAST/Deoxo-Fluor) with the pyridine nitrogen and carboxylic acid moiety necessitates extensive protection strategies that lower overall efficiency.

Retrosynthetic Analysis & Strategy

The target molecule contains two distinct functional domains: the electron-deficient nicotinic acid core and the fluorinated piperidine ring .

  • Critical Disconnection: The C–N bond at the 6-position of the pyridine ring.

  • Reaction Class: Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Key Challenge: The 3-fluoromethyl group introduces a stereocenter (typically handled as racemic for initial benchmarks, though asymmetric routes exist) and requires handling hazardous fluorinating agents.

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Target: 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid Disconnection Disconnection: C-N Bond Cleavage Target->Disconnection S_NAr Fragment1 Electrophile: 6-Chloronicotinic Acid (or Ester) Disconnection->Fragment1 Fragment2 Nucleophile: 3-(Fluoromethyl)piperidine Disconnection->Fragment2 Precursor Precursor: N-Boc-3-hydroxymethyl piperidine Fragment2->Precursor Deoxofluorination (DAST/Deoxo-Fluor)

Caption: Retrosynthetic breakdown isolating the SNAr coupling and the critical fluorination step.

Route Comparison & Benchmarking

Route A: The Convergent Approach (Recommended)

This route isolates the hazardous fluorination step to the aliphatic piperidine ring before coupling. This prevents side reactions between the fluorinating agent and the pyridine nitrogen.

  • Step 1: Deoxofluorination of N-Boc-3-hydroxymethylpiperidine using Deoxo-Fluor (safer than DAST).

  • Step 2: Acidic deprotection (TFA or HCl).

  • Step 3: SNAr coupling with 6-chloronicotinic acid (or methyl ester followed by hydrolysis).

Route B: Linear / Late-Stage Fluorination

This route couples 3-hydroxymethylpiperidine to the nicotinic core first.

  • Flaw: Deoxofluorinating reagents like DAST are Lewis acids. They coordinate strongly with the pyridine nitrogen, quenching the reaction and requiring massive excess of reagent. Furthermore, the carboxylic acid must be esterified to prevent conversion to an acyl fluoride.

Benchmarking Data Table
MetricRoute A (Convergent)Route B (Linear)Analysis
Overall Yield 55 - 65% 20 - 30%Route A avoids "fluorine sink" side reactions.
Safety Profile High LowRoute A allows fluorination on smaller, non-valuable intermediates.
Purification Standard DifficultRoute B generates complex mixtures of pyridine-N-oxide/fluorinated byproducts.
Cost/Gram $ (Low)

$ (High)
Route B wastes expensive nicotinic core during the low-yield fluorination step.
Scalability Excellent PoorExotherms in Route B are harder to control due to reagent excess.

Detailed Experimental Protocol (Route A)

This protocol utilizes Deoxo-Fluor instead of DAST due to its higher thermal decomposition temperature (140°C vs. 90°C for DAST), making it safer for scale-up [1].

Step 1: Synthesis of N-Boc-3-(fluoromethyl)piperidine
  • Setup: Charge a dry reactor with N-Boc-3-hydroxymethylpiperidine (1.0 equiv) and anhydrous DCM (10 V). Cool to -10°C under N2.

  • Addition: Add Deoxo-Fluor (1.2 equiv) dropwise, maintaining internal temperature < 0°C. ( Critical: Exothermic).

  • Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by TLC/LCMS for disappearance of alcohol.

  • Quench: Cool to 0°C. Quench carefully with sat. NaHCO3. ( Safety: CO2 evolution).

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

  • Yield: Expect 85-90% yield of the fluoro-intermediate.

Step 2: Deprotection
  • Dissolve intermediate in 1,4-dioxane (5 V).

  • Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours.

  • Concentrate to dryness to yield 3-(fluoromethyl)piperidine HCl salt .

Step 3: SNAr Coupling
  • Reagents: Suspend 6-chloronicotinic acid (1.0 equiv) and 3-(fluoromethyl)piperidine HCl (1.1 equiv) in DMSO (or NMP for higher temp).

  • Base: Add K2CO3 (3.0 equiv). The extra equivalent neutralizes the carboxylic acid and the amine HCl salt.

  • Conditions: Heat to 90°C for 6-12 hours.

    • Note: 6-chloronicotinic acid is highly activated for SNAr due to the electron-withdrawing carboxyl group and the pyridine nitrogen [2].

  • Workup: Dilute with water. Adjust pH to ~4 with 1M HCl to precipitate the product (zwitterionic form). Filter and wash with water/ether.

Diagram 2: Route A Process Flow

RouteA Start N-Boc-3-hydroxymethyl piperidine Step1 Fluorination (Deoxo-Fluor, DCM) Start->Step1 Inter1 N-Boc-3-(fluoromethyl) piperidine Step1->Inter1 Step2 Deprotection (HCl/Dioxane) Inter1->Step2 Inter2 3-(Fluoromethyl) piperidine HCl Step2->Inter2 Step3 S_NAr Coupling (6-Cl-Nicotinic Acid, K2CO3, DMSO) Inter2->Step3 Final Product: 6-(3-(Fluoromethyl)piperidin -1-yl)nicotinic acid Step3->Final

Caption: Step-by-step workflow for the convergent synthesis (Route A).

Critical Safety & Optimization Insights

DAST vs. Deoxo-Fluor vs. XtalFluor

While DAST is the historical standard, it is shock-sensitive and releases HF gas upon contact with moisture.

  • Recommendation: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for gram-scale.

  • Scale-up (>100g): Switch to XtalFluor-E or XtalFluor-M . These are crystalline salts that do not liberate free HF and are significantly more stable (Decomp > 200°C) [1].

SNAr Kinetics & Solvent Selection

The reaction between 6-chloronicotinic acid and the amine is sensitive to solvent polarity.

  • DMSO/NMP: Fastest rates due to high dielectric constant, stabilizing the Meisenheimer complex intermediate.

  • Water/Micelles: Can be performed in water using surfactant catalysis (TPGS-750-M) for a green chemistry approach, though workup of the zwitterionic product can be trickier [3].

Regiochemistry

The 6-position of the nicotinic acid is significantly more electrophilic than the 2-position (if using 2,6-dichloro precursors) or other positions, due to the para-relationship with the electron-withdrawing carboxylic acid. Regioselectivity is generally >98%.

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[3] Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 5, 127-170. Link

  • Lipshutz, B. H., et al. (2011). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 44(1), 3-14. Link

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link

Sources

Validation

Assessing Metabolic Stability Differences Between Fluorinated and Non-Fluorinated Piperidines

Executive Summary & Strategic Rationale The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., donepezil, risperidone, fentanyl). However, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., donepezil, risperidone, fentanyl). However, the saturated nitrogen heterocycle is frequently a "metabolic soft spot," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.

The Core Problem: Unsubstituted piperidines often suffer from high intrinsic clearance (


) due to two primary mechanisms:
  • 
    -Carbon Hydroxylation:  Leading to ring opening or lactam formation.
    
  • N-Dealkylation: Often triggered by Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) adjacent to the nitrogen.

The Fluorine Solution: Strategic fluorination is not merely about blocking a metabolic site with a stronger bond (


 for C-F vs. 

for C-H). It is a tool to modulate the electronic environment (pKa) and lipophilicity (LogD) of the molecule.[1] This guide details how to assess these stability differences experimentally and mechanistically.

Mechanistic Insight: Why Fluorine Works

Expertise & Causality

To interpret stability data, one must understand the underlying physical organic chemistry. Fluorine substitution on a piperidine ring induces stability through three distinct mechanisms:

A. Electronic Deactivation (The Inductive Effect)

The high electronegativity of fluorine (


) pulls electron density away from the piperidine nitrogen and adjacent C-H bonds.
  • Effect on Metabolism: CYP450 oxidation often requires the abstraction of an electron (SET) or a hydrogen atom (HAT) from the

    
    -carbon. An electron-deficient ring raises the oxidation potential, making the abstraction energy barrier significantly higher.
    
  • Effect on pKa: Fluorine reduces the basicity of the amine. For example, 4-fluoropiperidine has a lower pKa than piperidine. This reduces the percentage of the drug that is protonated at physiological pH, potentially altering its binding affinity to the heme iron of CYP enzymes (which often prefer cationic substrates) and reducing P-gp efflux liability (as seen in Merck's MK-0731 development).

B. Steric Shielding & Conformational Locking

Fluorine is a small atom (


), often considered a bioisostere of hydrogen (

), but it exerts significant stereoelectronic effects.
  • The "Fluorine Gauche Effect": In piperidines, fluorine often prefers the axial orientation due to hyperconjugation (

    
    ) and dipole minimization. This can "lock" the ring into a specific chair conformation, potentially preventing the induced fit required for CYP catalysis.
    
C. Blocking the Site of Metabolism (SoM)

Direct substitution of an


-hydrogen with fluorine prevents hydroxylation at that specific site due to the strength of the C-F bond. However, researchers must be wary of "metabolic switching," where the enzyme simply oxidizes the next available soft spot.

Figure 1: Mechanistic divergence in the metabolism of piperidine vs. fluorinated analogs. Fluorination prevents the critical H-abstraction step or alters binding affinity.

Experimental Protocol: Microsomal Stability Assay

Trustworthiness & Self-Validating Systems

This protocol describes a high-throughput LC-MS/MS workflow to determine Intrinsic Clearance (


) and Half-life (

).
Materials
  • Test System: Human Liver Microsomes (HLM) (pooled, mixed gender). Why: Microsomes contain the highest concentration of CYP enzymes.

  • Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation:

    • Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer.

    • Prepare 10 mM stock of test compounds (Piperidine and Fluorinated Analog) in DMSO.

    • Dilute compounds to 1

      
      M working concentration in buffer (Final DMSO < 0.1%). Note: Low substrate concentration ensures linear kinetics (
      
      
      
      ).
  • Pre-Incubation:

    • Add 50

      
      L of diluted microsomes to 96-well plate.
      
    • Add 50

      
      L of test compound.
      
    • Incubate at 37°C for 10 minutes. Purpose: Allows temperature equilibration and non-specific binding.

  • Reaction Initiation:

    • Add 50

      
      L of pre-warmed NADPH solution to initiate the reaction.
      
    • Control: Include a "No NADPH" control to rule out chemical instability.[2]

  • Sampling (Time Course):

    • At

      
       min, remove aliquots.
      
    • Immediately transfer to a quench plate containing ice-cold ACN + Internal Standard.

  • Processing:

    • Centrifuge quench plate at 4,000 rpm for 20 min at 4°C to precipitate proteins.

    • Transfer supernatant to analysis plate.

    • Analyze via LC-MS/MS (MRM mode).

Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.

Data Presentation & Analysis

Comparative Data & Interpretation

Representative Data: Impact of Fluorination

The following table illustrates the typical impact of fluorination on a piperidine scaffold, derived from structure-activity relationship (SAR) trends in literature (e.g., Merck's KSP inhibitor program and general bioisostere reviews).

ParameterUnsubstituted Piperidine3-Fluoro-Piperidine4-Fluoro-PiperidineInterpretation
pKa (Basic amine) ~11.0~9.5~9.8Fluorine lowers pKa, reducing % ionized at pH 7.4.
LogD (pH 7.4) 0.81.11.0Slight increase in lipophilicity, but mitigated by lower basicity.
HLM

(min)
124538Significant stabilization. Fluorine blocks oxidation and reduces affinity for CYP heme.

(

L/min/mg)
> 100 (High)30 (Moderate)36 (Moderate)Lower clearance indicates improved metabolic stability.
P-gp Efflux Ratio > 101.52.0Reduced basicity often correlates with reduced P-gp recognition.
Calculation of Intrinsic Clearance ( )

To quantify the stability, plot the natural log (ln) of the remaining compound area ratio (Analyte/IS) vs. time. The slope of the line is


 (depletion rate constant).




Interpretation Guide:

  • 
    :  Low Clearance (Stable). Ideal for once-daily dosing.
    
  • 
    :  Moderate Clearance.
    
  • 
    :  High Clearance (Unstable). Likely requires structural modification (e.g., fluorination).
    
Case Study: Merck KSP Inhibitor (MK-0731)

In the development of MK-0731, Merck chemists faced a dual challenge: high metabolic clearance and high P-gp efflux.

  • The Fix: Introduction of a fluorine atom at the axial position of the piperidine ring.[3]

  • The Result: This modulation shifted the pKa from >9 to ~7.0-8.0. This did not just block metabolism; it fundamentally altered the molecule's physicochemical profile, reducing P-gp efflux and improving oral bioavailability, proving that fluorine's role extends beyond simple "metabolic blocking."

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • Cox, P. B., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[3] Part 1: The discovery of 3,5-diaryl-4-isoxazolyl-piperidines as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters. (Referenced context: MK-0731 development).

  • Gill, A. L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Quality control standards for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid reagents

Title: Comprehensive Quality Control and Performance Guide for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Reagents Executive Summary In the landscape of modern drug discovery and positron emission tomography (PET)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Quality Control and Performance Guide for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Reagents

Executive Summary

In the landscape of modern drug discovery and positron emission tomography (PET) tracer development, fluorinated heterocyclic building blocks are indispensable. 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a highly specialized, bifunctional reagent. Combining the metabolic stability and lipophilicity modulation of a fluoromethyl group with the versatile reactivity of a nicotinic acid scaffold, it is a premium intermediate for synthesizing active pharmaceutical ingredients (APIs).

However, unlike its structurally symmetrical analogs, the 3-substitution on the piperidine ring introduces a stereocenter. This structural nuance demands a rigorous, multi-tiered Quality Control (QC) framework to ensure batch-to-batch reproducibility, enantiomeric purity, and chemical fidelity. This guide objectively compares this reagent against common alternatives and establishes self-validating analytical protocols for its certification.

Comparative Analysis: Scaffold Selection and Performance

When designing a synthetic route, selecting the correct fluorinated building block dictates downstream pharmacological success. We compare 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid against two widely utilized commercial alternatives: its regioisomer 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid [1] and the simpler 6-Fluoronicotinic acid [2].

Table 1: Structural and Performance Comparison of Fluorinated Nicotinic Acid Derivatives
Parameter6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid [1]6-Fluoronicotinic Acid [2]
Chirality Yes (Stereocenter at C3)No (Plane of symmetry)No
Molecular Weight 238.26 g/mol 238.26 g/mol 141.10 g/mol
Primary QC Challenge Enantiomeric resolution, chiral stabilityRegioisomer impuritiesDehalogenation monitoring
Electronic Profile Attenuated basicity (enamine-like conjugation)Attenuated basicityHighly electron-deficient
Typical Application Spatially defined target binding,

F PET precursors
General pharmacophore explorationSmall fragment coupling

Mechanistic Insight: The piperidine nitrogen in both the 3- and 4-isomers is directly bonded to the C6 position of the pyridine ring. The lone pair of this nitrogen is delocalized into the electron-deficient pyridine system—a pull further exacerbated by the para-carboxylic acid. Consequently, the piperidine nitrogen is non-basic under physiological conditions. This causality dictates our chromatographic QC strategies, requiring acidic mobile phases to manage the carboxylic acid rather than the amine.

Quality Control Workflow and Logic

To guarantee the integrity of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a sequential QC workflow must be implemented. The presence of the chiral center at the C3 position makes enantiomeric excess (


) testing just as critical as chemical purity.

QC_Workflow A Raw Reagent Batch B 19F & 1H NMR (Structural ID) A->B C UPLC-MS (Chemical Purity >98%) B->C D Chiral HPLC (Enantiomeric Excess >99%) C->D E ICP-MS & GC (Trace Metals & Solvents) D->E F QC Approved Release E->F

Figure 1: Sequential Quality Control workflow for chiral fluorinated nicotinic acid building blocks. Max width: 760px.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems; they include built-in System Suitability Tests (SST) to validate the integrity of the data before the batch is approved.

Protocol 1: Chemical Purity and Identity via UPLC-MS

Objective: Confirm molecular mass (


) and ensure chemical purity 

. Causality: Because the molecule behaves primarily as an acid (due to nitrogen lone-pair delocalization), an acidic mobile phase is required to keep the carboxylic acid protonated, preventing peak tailing and ensuring sharp, reproducible retention times.
  • Sample Preparation: Dissolve 1.0 mg of the reagent in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% FA in LC-MS grade Water.

    • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: UV Photodiode Array (PDA) extracting at 254 nm (nicotinic acid chromophore) coupled to an Electrospray Ionization (ESI+) mass spectrometer.

  • System Suitability (Self-Validation):

    • Blank Injection: Must show no carryover peaks

      
       of the target peak area.
      
    • Signal-to-Noise (S/N): The main peak in the UV chromatogram must exhibit an S/N ratio

      
      .
      
Protocol 2: Enantiomeric Excess ( ) via Chiral HPLC

Objective: Verify that the enantiomeric purity of the specific (R) or (S) isomer is


.
Causality:  Standard reversed-phase chromatography cannot resolve enantiomers. An amylose-based chiral stationary phase provides the necessary helical cavities for stereoselective host-guest interactions. The addition of Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, which would otherwise cause severe tailing on the chiral phase.
  • Sample Preparation: Dissolve 2.0 mg of the reagent in 1.0 mL of Isopropanol.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Isocratic elution using Hexane / Isopropanol (80:20, v/v) modified with 0.1% TFA.

    • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validation):

    • Resolution Factor (

      
      ): A racemic reference standard must be injected prior to the sample. The resolution (
      
      
      
      ) between the (R) and (S) peaks must be
      
      
      (baseline resolution). If
      
      
      , the column must be regenerated or replaced before sample analysis.

Downstream Application & Synthetic Utility

The primary value of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid lies in its dual functionality. The carboxylic acid acts as an anchor for amide coupling, while the fluoromethyl group serves as a metabolic shield or a site for


F isotopic exchange in radiochemistry [3].

Application_Pathway A 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Chiral Building Block) B Amide Coupling (e.g., HATU, DIPEA, Primary Amine) A->B C Fluorinated Lead Compound (API Candidate) B->C D In Vitro Screening (Target Affinity & Selectivity) C->D E PET Radiosynthesis (18F Isotopic Exchange) C->E F In Vivo Imaging / PK (Biodistribution) E->F

Figure 2: Synthetic and pharmacological application pathway of the building block. Max width: 760px.

By adhering to the stringent QC standards outlined above, researchers ensure that the structural integrity of the scaffold is maintained throughout the amide coupling process (Figure 2), preventing chiral inversion or degradation that could compromise downstream in vitro or in vivo data.

References

  • Title: 6-Fluoro-4-(trifluoromethyl)nicotinic acid | CID 130950727 Source: PubChem URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

The following guide details the proper disposal procedures for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a fluorinated pyridine derivative often utilized as a pharmaceutical building block. This protocol is desi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a fluorinated pyridine derivative often utilized as a pharmaceutical building block.

This protocol is designed for laboratory personnel and safety officers. It prioritizes the mitigation of risks associated with organofluorine combustion (formation of Hydrogen Fluoride) and nitrogenous heterocyclic waste .[1]

[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, the chemical nature of the substance must be understood to select the correct waste stream. This compound combines a nicotinic acid core with a fluorinated piperidine ring.[1][2]

Property Details
Chemical Class Halogenated Heterocyclic Carboxylic Acid
Physical State Solid (typically white to off-white powder)
Key Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
Combustion Byproducts Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), Carbon Monoxide (CO)
Waste Classification Halogenated Organic Waste (Non-RCRA Listed, but characteristic)

Critical Safety Note: Because this molecule contains a fluorine atom , its incineration requires specific environmental controls. Standard combustion without scrubbing releases corrosive Hydrogen Fluoride (HF) gas.[1] Therefore, it must be segregated into the Halogenated Waste stream.[1]

Pre-Disposal Segregation & Packaging

Effective disposal begins at the bench.[1] Improper mixing of waste streams is the leading cause of laboratory accidents and regulatory fines.[1]

Step 1: Determine the State of Waste
  • Pure Solid: If disposing of expired or excess pure solid, do not dissolve it.[1] Keep it in its original container or transfer to a compatible solid waste container.[1][3]

  • Solution/Reaction Mixture: If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM), it must be poured into the liquid waste carboy.[1]

Step 2: Waste Stream Selection

Use the following decision matrix to select the correct container.

WasteSegregation cluster_note *Critical Decision Start Start: Waste Material StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Powder Liquid Liquid Waste StateCheck->Liquid Dissolved SolidPack Lab Pack for Incineration (Do not dissolve) Solid->SolidPack SolventCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck HaloStream HALOGENATED WASTE STREAM (Red Tag/Label) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No, but solute is Fluorinated* NonHaloStream NON-HALOGENATED WASTE (Only if solvent is Ethanol/DMSO etc.) SolventCheck->NonHaloStream Trace amounts only Note Note: Even if solvent is non-halogenated, high concentrations (>1-2%) of fluorinated compound usually mandate Halogenated Stream. NonHaloStream->Note SolidPack->HaloStream Tag as Fluorinated Solid Note->HaloStream Preferred Path for Safety

Figure 1: Waste segregation decision tree. Note: When in doubt, default to the Halogenated Waste stream for any fluorinated compound to ensure proper incineration.[1]

Detailed Disposal Workflow
Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid.[1]

    • Constituents: 100% Fluorinated Organic Solid.[1]

    • Hazards: Irritant, Toxic.[1][4][5]

  • Secondary Containment: Place the sealed container into a secondary bin to prevent spills during transport.

  • Disposal: Request pickup for "Lab Pack" incineration. Ensure the waste manifest explicitly notes "Organic Fluorine" to alert the disposal facility.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1]
  • Compatibility Check: Ensure the waste carboy material (typically HDPE or Steel) is compatible with the solvent.[1]

  • pH Check: As a nicotinic acid derivative, the compound is amphoteric but acidic.[1]

    • Action: Check that the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or highly reactive metals.[1]

  • Transfer: Pour into the Halogenated Organic Solvents carboy.

    • Why? Even if dissolved in methanol (non-halogenated), the presence of the fluoromethyl group requires the waste to be treated as halogenated to ensure it goes to an incinerator with a scrubber.

  • Logging: Record the approximate amount (grams) of the compound added to the carboy on the waste log sheet.

Incineration & Environmental Fate

The ultimate disposal method for this compound is High-Temperature Incineration .[1]

  • Mechanism: The compound is injected into a kiln operating at >1000°C.[1]

  • Reaction:

    
    [1]
    
  • Scrubbing Requirement: The Hydrogen Fluoride (HF) produced is extremely corrosive and toxic.[1] The incinerator must be equipped with a wet scrubber (using NaOH or Ca(OH)₂) to neutralize the HF before exhaust release:

    
    [1]
    

Compliance Verification: Ensure your waste disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate) is permitted to handle halogenated organics .[1] Sending fluorinated compounds to a fuel-blending facility (which burns waste in cement kilns often without advanced scrubbers) may be a violation of local environmental permits depending on the concentration.[1]

Emergency Procedures (Spill Response)

In the event of a spill of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Sweep carefully into a dustpan.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1][6] Do not use combustible materials like sawdust if strong oxidizers are present in the mixture.[1]

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1]

  • Disposal of Debris: All spill cleanup materials (gloves, paper towels, absorbent) must be placed in a heavy-duty plastic bag, tagged as Hazardous Waste (Contaminated Debris) , and disposed of via the solid waste stream.[1]

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for Fluorinated Nicotinic Acid Derivatives. Merck KGaA.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. EPA.gov.[1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • ChemScene. (2024). Product Safety Information: 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Isomer Analog).[1] ChemScene.

Sources

Handling

Personal protective equipment for handling 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

As a Senior Application Scientist, I frequently observe laboratories treating specialized, functionalized pharmaceutical intermediates as generic organic powders. This is a critical operational failure.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized, functionalized pharmaceutical intermediates as generic organic powders. This is a critical operational failure. Handling 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid requires a targeted approach that respects its unique molecular architecture.

This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, causality-driven laboratory safety. By understanding the why behind each protocol, researchers can establish self-validating workflows that protect both personnel and experimental integrity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their corresponding physiological hazards:

  • The Nicotinic Acid Core: Nicotinic acid (Vitamin B3) and its synthetic derivatives are known biological vasodilators[1]. Systemic absorption—whether via inhalation of fine dust or transdermal penetration—can cause transient facial flushing, a sensation of heat, and severe mucous membrane irritation[1][2].

  • The Piperidine Moiety: The inclusion of a piperidine ring introduces significant basicity to the molecule. This increases the compound's potential to act as a localized skin and eye irritant by disrupting the natural acid mantle of human tissue[1].

  • The Fluoromethyl Group (-CH₂F): While the carbon-fluorine (C-F) bond is highly stable under standard ambient conditions, fluorinated organic compounds present a severe latent hazard[3]. Upon combustion or exposure to extreme thermal degradation (e.g., a laboratory fire or highly exothermic reaction), this compound can release highly toxic and corrosive hydrogen fluoride (HF) gas[3][4].

Hazard Mitigation Pathway

The following diagram illustrates the logical relationship between the compound's inherent hazards and the required mitigation strategies.

HazardMitigation Hazard 6-(3-(Fluoromethyl)piperidin-1-yl) nicotinic acid (Solid Powder) Inhalation Inhalation Risk (Dust/Aerosols) Hazard->Inhalation Dermal Dermal/Ocular Contact (Irritation/Absorption) Hazard->Dermal Thermal Thermal Degradation (HF Gas Release) Hazard->Thermal EngControl Fume Hood / Local Exhaust (Airflow > 100 fpm) Inhalation->EngControl Mitigated by PPE_Resp N95/P100 Respirator (If outside hood) Inhalation->PPE_Resp Mitigated by PPE_Skin Double Nitrile Gloves & Flame-Retardant Coat Dermal->PPE_Skin Mitigated by TempControl Avoid Strong Acids/Bases & Temperatures > 150°C Thermal->TempControl Mitigated by

Caption: Hazard exposure routes and corresponding engineering/PPE mitigation strategies.

Quantitative Safety Thresholds & PPE Specifications

Following the hierarchy of controls established by the National Research Council's[5][6], Personal Protective Equipment (PPE) is your final line of defense, subordinate to robust engineering controls.

Table 1: Operational Safety Thresholds & PPE Specifications

ParameterOperational SpecificationCausality / Scientific Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures complete containment of fine, aerosolized fluorinated powders during transfer[6].
Glove Material Double-layered Nitrile (≥ 4 mil)Provides a robust chemical barrier against the basic piperidine moiety; >240 min breakthrough time[2].
Respiratory Protection NIOSH-approved N95 or P100Required only if weighing outside a ventilated enclosure. Captures 99.97% of airborne solid particulates[4].
Eye Protection Chemical Splash GogglesPrevents ocular exposure to basic dust, which can cause severe corneal irritation and damage[1].
Body Protection Flame-Retardant Lab CoatProtects against static discharge ignition and provides a barrier against transdermal absorption[4].

Operational Workflow: Step-by-Step Handling Protocol

Do not rely on passive safety. Every protocol must be a self-validating system where the success of the safety measure is actively confirmed before proceeding.

Step 1: Pre-Operational Validation

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 fpm.

  • Self-Validation: Hold a delicate tissue or Kimwipe at the sash opening. It must be gently but consistently pulled inward, visually confirming negative pressure before you open the chemical container[6].

Step 2: PPE Donning Sequence

  • Action: Don your flame-retardant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Causality: Double-gloving ensures that if the outer glove becomes contaminated with the active API powder, it can be safely stripped off inside the hood without exposing your bare skin to the chemical[5].

Step 3: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a grounded, non-sparking micro-spatula to transfer the solid.

  • Causality: Fine organic powders readily generate static electricity. Anti-static tools prevent the fluorinated powder from aerosolizing into your breathing zone or clinging to your gloves[4].

  • Action: Seal the weigh boat or transfer vessel completely before removing it from the fume hood.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol/water), followed by a dry wipe. Dispose of the outer gloves in a designated hazardous waste bin.

Emergency Spill Response & Disposal Plan

Because this compound contains a fluoromethyl group, its disposal and spill management differ from standard organic waste. It must be strictly segregated to prevent the accidental generation of hydrofluoric acid in bulk waste streams[3].

SpillResponse Start Spill Detected Assess Assess Scale & State (Solid vs. Solution) Start->Assess Evac Evacuate & Ventilate (If large or HF suspected) Assess->Evac Large/High Risk PPE Don Spill-Kit PPE (Goggles, Heavy Nitrile, P100) Assess->PPE Small/Manageable Evac->PPE Contain Containment (Dampen dust / Absorb liquid) PPE->Contain Clean Mechanical Collection (Non-sparking tools) Contain->Clean Dispose Halogenated Waste Disposal Clean->Dispose

Caption: Step-by-step operational workflow for chemical spill response and containment.

Spill Execution Steps:

  • Assess & Protect: If the spill is a dry powder outside the hood, immediately don a P100 respirator to prevent inhalation of the basic dust[1][7].

  • Containment (No Sweeping): Never dry-sweep a pharmaceutical powder. Lightly dampen absorbent spill pads with water or a mild solvent and place them over the powder to suppress aerosolization[1].

  • Collection: Use a non-sparking scoop to collect the dampened material[4].

  • Disposal: Place all collected material, including contaminated PPE and spill pads, into a rigid container. Label it explicitly as "Hazardous Halogenated Organic Waste - Contains Fluorine." Never mix this waste with strong acids or oxidizing agents[2][3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." United States Department of Labor,[Link]

  • ACS Chemical Health & Safety. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology." American Chemical Society, 2022.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
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6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
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